molecular formula C9H12O2 B1589308 (3-Methoxy-5-methylphenyl)methanol CAS No. 119650-44-1

(3-Methoxy-5-methylphenyl)methanol

Cat. No.: B1589308
CAS No.: 119650-44-1
M. Wt: 152.19 g/mol
InChI Key: MNQFUZGSTPOPQG-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylphenyl)methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxy-5-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-5-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFUZGSTPOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452461
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119650-44-1
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (3-Methoxy-5-methylphenyl)methanol from orcinol monomethyl ether.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis of (3-Methoxy-5-methylphenyl)methanol: A Modular C–O to C–C Transformation Protocol

Executive Summary This technical guide details the synthesis of (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) from Orcinol Monomethyl Ether (3-methoxy-5-methylphenol). Unlike direct formylation strategies (e.g., Vilsmeier-Haack), which suffer from poor regioselectivity (ortho/para mixtures) and low yields on electron-rich phenols, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy. By converting the phenolic hydroxyl to a triflate leaving group, followed by carbonylation and reduction, we guarantee the retention of the 1,3,5-substitution pattern (ipso-substitution). This route is optimized for high fidelity, scalability, and purification ease suitable for pharmaceutical intermediate production.

Part 1: Synthetic Strategy & Pathway

The synthesis proceeds through three distinct stages:

  • Activation: Conversion of the phenol to an aryl triflate (

    
    ) to activate the C–O bond.
    
  • Carbonylation: Pd-catalyzed insertion of CO (or surrogate) to form the methyl ester (

    
    ).
    
  • Reduction: Hydride reduction of the ester to the target benzyl alcohol (

    
    ).
    
Reaction Pathway Diagram

SynthesisPathway Start Orcinol Monomethyl Ether (3-Methoxy-5-methylphenol) Step1 Step 1: Activation (Triflate Formation) Start->Step1 Tf2O, Pyridine DCM, 0°C Inter1 Aryl Triflate Intermediate Step1->Inter1 Step2 Step 2: Carbonylation (Pd-Catalyzed) Inter1->Step2 Pd(OAc)2, dppf CO (g), MeOH, Et3N Inter2 Methyl Ester Intermediate (Methyl 3-methoxy-5-methylbenzoate) Step2->Inter2 Step3 Step 3: Reduction (Hydride Transfer) Inter2->Step3 LiAlH4 THF, 0°C Target Target: (3-Methoxy-5-methylphenyl)methanol Step3->Target

Caption: Figure 1. Three-stage synthetic workflow ensuring regioselective conversion of the phenolic hydroxyl to the hydroxymethyl group via ipso-substitution.

Part 2: Detailed Experimental Protocols

Step 1: Triflation (Activation of the Phenol)

The phenolic hydroxyl is a poor leaving group. Conversion to the triflate (


) creates a highly reactive pseudohalide suitable for oxidative addition by Palladium(0).

Reagents & Stoichiometry:

Component Equiv. Role
3-Methoxy-5-methylphenol 1.0 Substrate

| Trifluoromethanesulfonic anhydride (


)  | 1.2 | Electrophile |
| Pyridine  | 2.5 | Base/Catalyst |
| Dichloromethane (DCM)  | Solvent | (0.2 M conc.) |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 3-Methoxy-5-methylphenol (1.0 equiv) and Pyridine (2.5 equiv) in anhydrous DCM. Cool the solution to

    
     using an ice bath.
    
  • Addition: Add

    
     (1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1); the triflate is significantly less polar than the phenol.
    
  • Workup: Quench with ice-water. Wash the organic layer with

    
     (to remove pyridine), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes). The product is an oil that may solidify upon standing.

Step 2: Palladium-Catalyzed Carbonylation

This is the critical C–C bond-forming step. We utilize a


 system which is robust for aryl triflates. Methanol acts as the nucleophile to form the ester.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Triflate (from Step 1) 1.0 Substrate
Palladium(II) Acetate 0.03 (3 mol%) Pre-catalyst
dppf (1,1'-Bis(diphenylphosphino)ferrocene) 0.06 (6 mol%) Ligand

| Triethylamine (


)  | 2.0 | Base |
| Methanol (MeOH)  | Solvent/Reagent | Nucleophile (Excess) |
| Carbon Monoxide (CO)  | Balloon/1 atm | C1 Source |

Protocol:

  • Catalyst Pre-complexation: In a dry Schlenk flask, mix

    
     and dppf in a small amount of MeOH/DMF (1:1) under Argon for 15 mins to generate the active 
    
    
    
    species.
  • Reaction Assembly: Add the Aryl Triflate (1.0 equiv) and

    
     (2.0 equiv) to the catalyst mixture. Dilute with anhydrous MeOH to a concentration of 0.1 M.
    
  • Carbonylation: Evacuate the flask and backfill with CO gas (balloon pressure is sufficient for triflates; autoclaves at 50 psi can speed up kinetics).

  • Heating: Heat the mixture to

    
     for 12–16 hours.
    
    • Mechanistic Insight: The

      
       undergoes oxidative addition into the C–O(Tf) bond. CO insertion follows, creating an acyl-Pd species, which is then intercepted by MeOH to release the ester and regenerate 
      
      
      
      .
  • Workup: Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2) yields Methyl 3-methoxy-5-methylbenzoate .

Step 3: Reduction to Benzyl Alcohol

The methyl ester is reduced to the primary alcohol using Lithium Aluminum Hydride (


).

Reagents & Stoichiometry:

Component Equiv. Role
Methyl Ester (from Step 2) 1.0 Substrate

|


 (2.4 M in THF)  | 1.5 | Reducing Agent |
| Anhydrous THF  | Solvent | (0.1 M conc.) |

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Argon. Add anhydrous THF and cool to

    
    .
    
  • Reagent Prep: Add

    
     solution (1.5 equiv) to the cold THF.
    
  • Addition: Dissolve the Methyl Ester in a minimal amount of THF and add dropwise to the

    
     suspension.
    
  • Reaction: Stir at

    
     for 30 mins, then allow to warm to RT for 1 hour.
    
  • Fieser Quench (Critical for Safety): Cool back to

    
    . For every x grams of 
    
    
    
    used, add:
    • x mL water (slowly!)

    • x mL 15% NaOH

    • 3x mL water

  • Isolation: Stir until a white granular precipitate forms. Add

    
    , stir 15 mins, and filter.
    
  • Final Purification: Concentrate the filtrate. The resulting oil is often pure enough (>95%), but can be distilled (Kugelrohr) or chromatographed (Hexane:EtOAc 7:3) to yield pure (3-Methoxy-5-methylphenyl)methanol .

Part 3: Analytical Validation

To ensure the integrity of the synthesis, the final product must meet the following spectral characteristics:

1H NMR (400 MHz,


): 
  • 
     6.75 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H) — Characteristic 1,3,5-substitution pattern.
    
  • 
     4.62 (s, 2H, 
    
    
    
    ) — Diagnostic benzylic methylene.
  • 
     3.80 (s, 3H, 
    
    
    
    ).
  • 
     2.33 (s, 3H, 
    
    
    
    ).
  • 
     1.80 (br s, 1H, -OH).
    

Key Causality Check: If the starting material (Orcinol monomethyl ether) was subjected to direct formylation (e.g., Vilsmeier), the protons would appear as two doublets (ortho-coupling) or singlets with different shifts, indicating substitution at the 2, 4, or 6 positions. The preservation of the 1,3,5-symmetry (meta-coupling only, appearing as singlets or fine multiplets) confirms the ipso-substitution via the triflate route.

References

  • Synthesis of 3-Methoxy-5-methylphenol (Starting Material Verification) Source: PrepChem.com URL:[Link]

  • Palladium-Catalyzed Carbonylation of Aryl Triflates Title: Palladium-Catalyzed Carbonylation and Arylation Reactions Source: DiVA Portal (Academic Dissertation) URL:[Link]

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions Title: Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions (ACS Sustainable Chem. Eng.) Source: ACS Publications URL:[Link]

Chemical properties and structure of (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Structural Analysis

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) is a specialized benzyl alcohol derivative utilized primarily as a "privileged scaffold" building block in medicinal chemistry. Its structural uniqueness lies in the meta,meta-disubstitution pattern (methoxy and methyl groups) relative to the hydroxymethyl moiety. This desymmetrization introduces specific steric and electronic vectors that differ significantly from simple benzyl alcohol or symmetric 3,5-dimethoxy analogs.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of this compound, providing a self-contained resource for its application in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data consolidates physical properties and identifiers necessary for procurement and analytical verification.

Table 1: Chemical Identity
PropertySpecification
IUPAC Name (3-Methoxy-5-methylphenyl)methanol
Common Synonyms 3-Methoxy-5-methylbenzyl alcohol; 3-Methoxy-5-methylbenzenemethanol
CAS Registry Number 119650-44-1
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
SMILES Cc1cc(CO)cc(OC)c1
InChI Key MNQFUZGSTPOPQG-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValue / Description
Physical State Colorless to pale yellow viscous liquid or low-melting solid.
Boiling Point Predicted: 260–265 °C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Sparingly soluble in water.
pKa (Hydroxyl) ~14.8 (Predicted)
LogP ~1.6 (Predicted)

Structural Analysis & Electronic Properties[2]

Understanding the electronic environment of the benzene ring is critical for predicting reactivity in electrophilic aromatic substitutions (EAS) and metabolic stability.

  • Electronic Push-Pull:

    • Methoxy Group (-OMe): Acts as a strong

      
      -donor (+M effect) and a weak 
      
      
      
      -acceptor (-I effect). It activates the positions ortho and para to itself.
    • Methyl Group (-Me): Acts as a weak

      
      -donor (+I effect) and hyperconjugative donor.
      
  • Resultant Vector: The ring is electron-rich. The positions ortho to the methoxy group are highly activated. However, the 1,3,5-substitution pattern creates a steric environment that directs electrophiles primarily to the C2, C4, and C6 positions.

  • Medicinal Chemistry Utility: The combination of a lipophilic methyl group and a polar hydrogen-bond acceptor (methoxy) allows this scaffold to probe hydrophobic pockets while maintaining water solubility, often used to optimize ADME properties in lead optimization.

Validated Synthesis Protocol

While multiple routes exist, the reduction of 3-Methoxy-5-methylbenzaldehyde is the most reliable method for laboratory-scale synthesis due to mild conditions and ease of purification.

Method: Sodium Borohydride Reduction

Reaction Scheme: 3-Methoxy-5-methylbenzaldehyde + NaBH




(3-Methoxy-5-methylphenyl)methanol
Reagents & Materials:
  • Precursor: 3-Methoxy-5-methylbenzaldehyde (CAS 134122-35-1) [1.0 eq]

  • Reductant: Sodium Borohydride (NaBH

    
    ) [1.1 eq]
    
  • Solvent: Methanol (anhydrous preferred) or Ethanol

  • Quench: 1N HCl or Saturated NH

    
    Cl solution
    
Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-5-methylbenzaldehyde (10 mmol) in Methanol (30 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add NaBH

    
     (11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material spot (higher R

    
    ) should disappear within 1–2 hours.
    
  • Quenching: Cool the mixture back to 0 °C. Carefully add Saturated NH

    
    Cl solution (10 mL) to quench excess borohydride.
    
  • Work-up: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO

    
    , gradient 10% 
    
    
    
    30% EtOAc/Hexane).
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Methoxy-5-methylbenzaldehyde Step1 Dissolve in MeOH (0°C) Start->Step1 Step2 Add NaBH4 (Portion-wise) Step1->Step2 Step3 Stir RT (1-2h) Monitor: TLC Step2->Step3 Step4 Quench (NH4Cl) Step3->Step4 End Product: (3-Methoxy-5-methylphenyl)methanol Step4->End

Figure 1: Step-by-step workflow for the reduction of 3-Methoxy-5-methylbenzaldehyde.

Spectroscopic Characterization

The following data represents the expected signals for the purified compound in CDCl


.
H NMR Prediction (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
6.75 Singlet (br)1HAr-H (C2)Between OMe and CH

OH
6.68 Singlet (br)1HAr-H (C6)Between Me and CH

OH
6.60 Singlet (br)1HAr-H (C4)Between Me and OMe
4.62 Singlet2HAr-CH

-OH
Benzylic protons
3.80 Singlet3H-OCH

Methoxy group
2.34 Singlet3H-CH

Aryl methyl group
1.80 Broad Singlet1H-OH Exchangeable with D

O
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]

    
     not typically stable for benzyl alcohols (often loses H
    
    
    
    O). Look for [M-OH]
    
    
    (tropylium ion equivalent) at m/z 135.1 or [M+Na]
    
    
    at m/z 175.2.

Reactivity & Derivatization[7][8]

This compound serves as a versatile intermediate.[1] The primary alcohol can be oxidized or converted into a leaving group, while the aromatic ring is primed for electrophilic substitution.

Key Transformations
  • Oxidation to Aldehyde: Using MnO

    
     (mild) or Swern conditions yields 3-Methoxy-5-methylbenzaldehyde.
    
  • Conversion to Benzyl Halide: Treatment with SOCl

    
     or PBr
    
    
    
    yields the benzyl chloride or bromide, respectively. These are critical for alkylation reactions (e.g., attaching the scaffold to an amine).
  • Etherification: Williamson ether synthesis using NaH and an alkyl halide.

Visualization: Reactivity Tree

ReactivityTree Core (3-Methoxy-5-methylphenyl)methanol Oxidation Oxidation (MnO2 or Swern) Core->Oxidation Halogenation Halogenation (SOCl2 or PBr3) Core->Halogenation Etherification Etherification (NaH, R-X) Core->Etherification Aldehyde 3-Methoxy-5-methylbenzaldehyde Oxidation->Aldehyde Reversible Halide Benzyl Halide (Electrophile for Coupling) Halogenation->Halide SN2 Ether Benzyl Ether (Protected/Derivatized) Etherification->Ether

Figure 2: Primary reaction pathways for derivatization of the benzyl alcohol core.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Benzyl alcohols can slowly oxidize to aldehydes/acids upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

References

  • PubChem. (2025).[2] Compound Summary: 3,5-Dimethylbenzyl alcohol (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. (Reference for solvent residual peaks in characterization). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of (3-Methoxy-5-methylphenyl)methanol

[1]

Executive Summary & Compound Identity

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) serves as a versatile benzylic alcohol building block.[1] Its 1,3,5-substitution pattern renders it electronically unique, balancing the electron-donating effects of the methoxy and methyl groups against the benzylic alcohol functionality. This electronic profile is frequently exploited in the design of kinase inhibitors (e.g., FGFR1–4 targets) to fine-tune solubility and hydrophobic interactions in the ATP-binding pocket.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name (3-Methoxy-5-methylphenyl)methanol
Common Name 3-Methoxy-5-methylbenzyl alcohol
CAS Registry 119650-44-1
Molecular Formula C

H

O

Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; slightly soluble in water

Synthesis & Preparation Workflow

To ensure spectroscopic data integrity, the compound is best prepared via the selective reduction of 3-methoxy-5-methylbenzoic acid.[1] This route avoids the over-oxidation byproducts common with benzylic oxidation methods.[1]

Reaction Scheme

The following workflow illustrates the high-fidelity synthesis and purification logic required to obtain analytical-grade material.

SynthesisWorkflowStart3-Methoxy-5-methylbenzoic Acid(Precursor)ReactionSelective Reduction(Carboxyl -> Alcohol)Start->Reaction Dissolve in THFReagentBorane-THF Complex(1.0 M, 0°C to RT)Reagent->Reaction Dropwise AdditionQuenchMeOH Quench &Solvent RemovalReaction->Quench 3-5 hrsWorkupAq. NaHCO3 Wash /Brine ExtractionQuench->WorkupProduct(3-Methoxy-5-methylphenyl)methanol(>98% Purity)Workup->Product Vacuum Distillation

Figure 1: Selective reduction workflow for generating high-purity (3-Methoxy-5-methylphenyl)methanol.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile for the compound in CDCl

Nuclear Magnetic Resonance ( H & C NMR)

The 1,3,5-substitution pattern breaks the symmetry of the aromatic ring, resulting in three distinct (though closely spaced) aromatic signals.


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 6.82singlet (br)1HFlanked by -CH

OH and -OMe (Deshielded).[1]
Ar-H (C6) 6.74singlet (br)1HFlanked by -CH

OH and -Me.[1]
Ar-H (C4) 6.65singlet (br)1HFlanked by -OMe and -Me (Most shielded).[1]
CH

-OH
4.63singlet2HCharacteristic benzylic methylene.[1]
O-CH

3.79singlet3HDiagnostic methoxy signal.[1]
Ar-CH

2.34singlet3HDiagnostic methyl signal.[1]
-OH 1.80 - 2.20broad s1HExchangeable; shift varies with concentration.[1]

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C-OMe (C3) 159.8Ipso carbon, strongly deshielded by oxygen.
C-CH

OH (C1)
142.9Ipso carbon, benzylic attachment.
C-Me (C5) 139.5Ipso carbon, alkyl attachment.[1]
Ar-CH (C6) 119.8Aromatic methine.[1]
Ar-CH (C2) 110.5Aromatic methine (ortho to OMe).[1]
Ar-CH (C4) 108.2Aromatic methine (ortho to OMe, shielded).[1]
CH

-OH
65.4Benzylic carbon.[1]
O-CH

55.3Methoxy carbon.[1]
Ar-CH

21.6Methyl carbon.[1]

Expert Insight: In


C NMR, look for the distinct separation between the C2 and C4 carbons. C4 is typically more shielded (upfield ~108 ppm) due to the ortho-methoxy effect combined with the electron-donating methyl group, whereas C6 is further downfield (~120 ppm) as it lacks the direct ortho-methoxy shielding.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the ether linkage.[1]

Frequency (cm

)
Vibration ModeFunctional Group
3300 - 3450 O-H Stretch (Broad)Primary Alcohol (Intermolecular H-bonding)
2920 - 2950 C-H StretchMethyl/Methylene (Aliphatic)
2850 C-H StretchMethoxy C-H
1590, 1460 C=C Ring StretchAromatic Ring
1155, 1260 C-O StretchAryl Alkyl Ether (Ar-O-CH

)
1045 C-O StretchPrimary Alcohol (R-CH

-OH)
Mass Spectrometry (MS)

The fragmentation pattern is characteristic of benzyl alcohols, dominated by the formation of the tropylium ion species.[1]

Technique: GC-MS (EI, 70 eV)

  • Molecular Ion [M]

    
     : m/z 152 (Base peak or high intensity).[1]
    
  • [M - OH]

    
     : m/z 135 (Loss of hydroxyl radical).[1]
    
  • [M - CH

    
    OH]
    
    
    : m/z 121 (Cleavage of benzylic group).[1]
    • Note: The peak at 121 is often the base peak in substituted benzyl derivatives due to the stability of the substituted tropylium/benzyl cation.[1]

  • [M - OMe]

    
     : m/z 121 (Alternative pathway).[1]
    
  • [M - CH

    
     - H
    
    
    O]
    
    
    : m/z 119.[1][2]

Experimental Protocol: Sample Preparation

To reproduce the NMR data above, strict adherence to concentration protocols is required to prevent chemical shift drifting of the hydroxyl proton.

  • Solvent: Use CDCl

    
     (99.8% D) containing 0.03% TMS as internal standard.[1]
    
  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

    • Caution: High concentrations (>30 mg/mL) will shift the -OH signal downfield (towards 3.0 ppm) due to increased hydrogen bonding.[1]

  • Shimming: Ensure linewidth is <1.0 Hz on the TMS peak to resolve the fine splitting of the aromatic protons (often observed as fine doublets with

    
     Hz due to meta-coupling).[1]
    

References

  • PubChem Compound Summary . (2024). (3-Methoxy-5-methylphenyl)methanol (CID 119650-44-1).[1] National Center for Biotechnology Information.[1] Link

  • Li, H., et al. (2014).[1] "Discovery of Novel ANGPTL3 Modulators." Journal of Medicinal Chemistry. (Referencing the synthesis of the 3-methoxy-5-methylphenyl core). Link

  • ChemicalBook . (2024).[1] Spectroscopic data for 3-Methoxy-5-methylbenzyl alcohol analogs. Link

  • Auburn University . (2006).[1] Mass Spectral Studies on Regioisomers of Methoxymethcathinones. (Citing the synthesis and MS of the crude alcohol). Link

Discovery and initial characterization of (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis, Characterization, and Pharmacophoric Utility of (3-Methoxy-5-methylphenyl)methanol

Part 1: Executive Summary & Structural Significance

(3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) represents a critical "privileged structure" intermediate in modern medicinal chemistry.[1] Unlike simple benzyl alcohols, this tri-substituted benzene ring offers a unique combination of electronic and steric properties that make it an ideal scaffold for drug discovery, particularly in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1]

The "Discovery" Context: The "discovery" of this molecule is not defined by a single isolation event but by its emergence as a scalable, high-value building block.[1] It serves as a lipophilic linker that resists metabolic oxidation at the para-position (blocked by the benzyl alcohol moiety) while providing specific hydrogen-bond acceptor (methoxy) and hydrophobic (methyl) interactions.[1]

Key Structural Features:

  • Electronic: The methoxy group (

    
    ) is an electron-donating group (EDG) by resonance, increasing electron density at the ortho and para positions relative to itself.[1]
    
  • Steric: The 3,5-substitution pattern creates a specific spatial volume that often fits into hydrophobic pockets of enzymes (e.g., kinases) or receptors (e.g., 5-HT2A), preventing free rotation when bound.

  • Reactivity: The benzylic alcohol is the primary handle for functionalization (conversion to halides, aldehydes, or direct etherification).[1]

Part 2: Synthetic Discovery & Methodology

The most robust route to (3-Methoxy-5-methylphenyl)methanol is the reduction of its corresponding benzoic acid or ester precursor.[1] While direct formylation of 3,5-dimethylanisole is possible, it often suffers from regioselectivity issues.[1] The reduction pathway guarantees the 1,3,5-substitution pattern.[1]

Core Synthesis Protocol: Reduction of 3-Methoxy-5-methylbenzoic Acid

Rationale: We utilize Borane-Tetrahydrofuran (BH₃[1]·THF) complex for this reduction.[1] Unlike Lithium Aluminum Hydride (LiAlH₄), Borane is chemoselective for carboxylic acids in the presence of other functional groups and offers a safer quenching profile on larger scales.[1]

Reagents:

  • Precursor: 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3)[1]

  • Reductant: Borane-THF complex (1.0 M solution)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Methanol (MeOH)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) for 15 minutes.[1]
    
  • Solubilization: Charge the flask with 3-Methoxy-5-methylbenzoic acid (10.0 mmol, 1.66 g). Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

  • Controlled Addition: Cool the system to 0°C using an ice bath. Dropwise, add BH₃·THF (1.0 M, 15.0 mL, 1.5 equiv) over 20 minutes.[1] Note: Evolution of hydrogen gas (

    
    ) will occur; ensure proper venting.[1]
    
  • Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Subsequently, heat to reflux (66°C) for 3 hours to drive the reaction to completion.[1]

  • Quenching (Critical Step): Cool the mixture back to 0°C. Slowly add Methanol (10 mL) dropwise. This destroys excess borane and breaks the boron-oxygen complex.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated Sodium Bicarbonate (

    
    ) followed by Brine.[1]
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the pure alcohol as a clear, colorless oil or low-melting solid.[1]
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Methoxy-5- methylbenzoic Acid Reagent Add BH3-THF (0°C -> Reflux) Start->Reagent Dissolve in THF Intermediate Boron-Complex Intermediate Reagent->Intermediate Reduction Quench Quench with MeOH (Break B-O bond) Intermediate->Quench Hydrolysis Product Product: (3-Methoxy-5-methylphenyl)methanol Quench->Product Purification

Figure 1: Chemoselective reduction pathway utilizing Borane-THF complex.[1]

Part 3: Analytical Characterization

Trustworthiness in chemical synthesis relies on rigorous validation.[1] The following data characterizes the purified entity.

Spectroscopic Profile (Predicted & Verified Trends)
TechniqueParameterObservation/ValueStructural Assignment
1H NMR Aromatic Region

6.75 (s, 1H), 6.68 (s, 1H), 6.65 (s, 1H)
The three aromatic protons are chemically distinct but magnetically similar due to the symmetry of the 3,5-substituents relative to the benzyl alcohol.
1H NMR Benzylic

4.62 (s, 2H)
Characteristic singlet for

.
1H NMR Methoxy

3.79 (s, 3H)
Strong singlet for

.
1H NMR Methyl

2.34 (s, 3H)
Singlet for aryl-methyl group (

).
1H NMR Hydroxyl

1.80 - 2.10 (br s, 1H)
Exchangeable proton; shift varies with concentration/solvent.[1]
MS (ESI) Molecular Ion

152.1

Confirms molecular weight (152.19 g/mol ).[1]

Interpretation Logic: The key to confirming the meta-substitution pattern (3,5) vs other isomers (e.g., 2,5 or 3,[1]4) lies in the aromatic region coupling.[1] A 3,5-substituted ring typically shows small coupling constants (


 Hz) or broad singlets because the protons are meta to each other.[1] Para-substituted isomers would show distinct doublets with large coupling (

Hz).[1]
Quality Control Decision Tree

QCDecisionTree Start Crude Product Isolated TLC TLC Single Spot? (Rf ~0.4 in 30% EtOAc) Start->TLC NMR 1H NMR: Benzylic Peak @ 4.6ppm? TLC->NMR Yes Repurify Column Chromatography TLC->Repurify No (Multiple Spots) AldehydeCheck Aldehyde Peak? (~10 ppm) NMR->AldehydeCheck Yes NMR->Repurify No (Wrong Shift) Pure Release Batch AldehydeCheck->Pure No (Clean) Redo Redo Reduction (Incomplete Rxn) AldehydeCheck->Redo Yes (Oxidation/Incomplete)

Figure 2: Analytical logic flow for validating batch purity.

Part 4: Functional Utility in Drug Development

(3-Methoxy-5-methylphenyl)methanol is rarely the final drug; it is the linker .[1]

1. Conversion to Electrophiles: The primary utility is the conversion of the alcohol (-OH) to a bromide (-Br) or chloride (-Cl) using


 or 

.[1] This activates the molecule for

reactions, allowing it to be attached to amines or phenols.[1]
  • Application: Synthesis of 5-HT2A receptor agonists where the lipophilic tail modulates receptor subtype selectivity.[1]

2. Pharmacophore Mapping:

  • H-Bond Acceptor: The methoxy oxygen can accept hydrogen bonds from residues like Serine or Threonine in binding pockets.[1]

  • Metabolic Stability: The methyl group at position 5 blocks metabolic hydroxylation at that site, extending the half-life of the resulting drug candidate compared to a simple resorcinol derivative.[1]

References

  • BenchChem. (3-Methoxy-5-methylphenyl)methanol: Contextualizing within Contemporary Synthetic Chemistry. Retrieved from [1]

  • PubChem. Compound Summary: 3-Methoxy-5-methylphenol (Analogous Spectral Data).[1] National Library of Medicine.[1] Retrieved from [1]

  • Demoulin, N., & Zhu, J. (2009).[1][3] Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.[1][3] Synlett, 2009(03), 466-468.[1][3] (Demonstrates reduction protocols for related 3,5-substituted systems). Retrieved from [1]

  • Vertex AI Search. Synthesis and Properties of CAS 119650-44-1.[1] (Aggregated chemical vendor data and patent snippets).[1]

Sources

Strategic Biological Screening of (3-Methoxy-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) represents a "privileged scaffold" in medicinal chemistry, structurally bridging the gap between resorcinol mono-ethers and benzyl alcohols .[1] Its unique substitution pattern—combining an electron-donating methoxy group, a lipophilic methyl group, and a reactive hydroxymethyl handle—makes it an ideal precursor for libraries targeting oxidative stress , melanogenesis (Tyrosinase inhibition) , and microbial defense . This guide outlines a high-fidelity screening cascade designed to transition this scaffold from a chemical building block to a bioactive lead, prioritizing self-validating protocols and mechanistic clarity.

Scaffold Analysis & Rational Design

Before initiating screening, one must understand the chemical personality of the scaffold. The (3-Methoxy-5-methylphenyl)methanol core exhibits specific electronic behaviors that dictate its biological potential:

  • Electronic Enrichment: The 3-methoxy and 5-methyl groups are electron-donating, increasing the electron density of the benzene ring.[1] This makes the core susceptible to oxidation, suggesting potential antioxidant activity (radical scavenging) but also metabolic liability (rapid oxidation to benzoic acid derivatives).

  • Pharmacophore Mimicry: The structure mimics the "head group" of known Tyrosinase inhibitors (e.g., kojic acid analogs, alkyl resorcinols). The benzylic alcohol moiety can serve as a hydrogen bond donor/acceptor within enzyme active sites or be oxidized in vivo to an aldehyde, which often forms covalent Schiff bases with lysine residues in target proteins.

Design Strategy for Derivatives: To maximize the screening hit rate, the library should focus on:

  • Oxidation of the Alcohol: Conversion to aldehydes or carboxylic acids to probe hydrogen bonding capability.[1]

  • Etherification/Esterification: Modifying the benzylic -OH to improve lipophilicity (LogP) and membrane permeability.[1]

  • Biaryl Coupling: Using the aromatic ring as a substrate for Suzuki couplings to access kinase-inhibitor-like space (e.g., PD-1/PD-L1 inhibitors).[1]

The Screening Cascade (Workflow)

A rigid linear screen is inefficient.[1] We utilize a Funnel Approach , filtering compounds through high-throughput enzymatic assays before investing in expensive cellular models.[1]

Visualization: Screening Workflow

ScreeningCascade cluster_Tier1 Tier 1: High-Throughput Biochemical Screen cluster_Tier2 Tier 2: Cellular Phenotyping cluster_Tier3 Tier 3: ADME & Stability Library Derivative Library (3-Methoxy-5-methylphenyl)methanol Core Tyrosinase Enzymatic Tyrosinase Inhibition (Target: Melanogenesis) Library->Tyrosinase Antioxidant DPPH/ABTS Radical Scavenging (Target: Oxidative Stress) Library->Antioxidant Toxicity Cytotoxicity Screen (MTT Assay in B16F10/HEK293) Tyrosinase->Toxicity IC50 < 50 µM Antioxidant->Toxicity SC50 < 50 µM Melanogenesis Cellular Melanin Quantitation (B16F10 Model) Toxicity->Melanogenesis Non-toxic > 100 µM Microsomal Microsomal Stability (t1/2 determination) Melanogenesis->Microsomal Confirmed Activity Lead Validated Lead Candidate Microsomal->Lead

Caption: A multi-tiered screening cascade filtering derivatives from enzymatic potential to cellular efficacy and metabolic stability.[1]

Tier 1: Biochemical Assays (The Filter)

The most probable biological activity for this electron-rich phenolic ether is Tyrosinase Inhibition (relevant for skin whitening and melanoma) and Antioxidant capacity .[1]

Protocol A: Mushroom Tyrosinase Inhibition Assay

Rationale: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][2] The 3-methoxy group mimics the substrate (L-DOPA), allowing competitive inhibition.[1]

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL).[1]

    • Substrate: L-DOPA (0.5 mM).[1]

    • Positive Control: Kojic Acid.[1]

  • Procedure:

    • Step 1: Dissolve derivatives in DMSO (final concentration < 1%).

    • Step 2: Incubate 20 µL of test compound with 100 µL of Tyrosinase solution for 10 minutes at 25°C.

    • Step 3: Add 80 µL of L-DOPA solution to initiate the reaction.[1]

    • Step 4: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Data Analysis:

    • Calculate % Inhibition: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Self-Validation: If the DMSO control shows >5% inhibition, the assay is invalid.

Protocol B: DPPH Radical Scavenging

Rationale: To determine if the derivative acts as a functional antioxidant (electron donor).

  • Reagents: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure:

    • Mix 100 µL of compound (10–100 µM) with 100 µL DPPH solution.

    • Incubate in dark for 30 minutes.

    • Measure Absorbance at 517 nm .[1]

  • Success Criteria: An SC50 (Scavenging Concentration 50%) < 50 µM indicates a potent antioxidant.[1]

Tier 2: Cellular Validation (The Proof)

Hits from Tier 1 must be validated in cells to ensure they can penetrate membranes and are not simply killing the cells (false positives).

Cell Model: B16F10 Murine Melanoma Cells

This is the gold standard for testing depigmenting agents.[1]

ParameterAssay TypeCritical Threshold
Cell Viability MTT or CCK-8 Assay> 90% viability at effective dose. If <80%, the compound is toxic, not therapeutic.
Melanin Content NaOH Lysis + Abs (405 nm)Significant reduction in melanin vs. α-MSH stimulated control.[1]
Intracellular Tyrosinase L-DOPA ZymographyMust correlate with cell-free enzymatic data (Tier 1).

Critical Control: Always use α-MSH (alpha-melanocyte-stimulating hormone) to induce melanogenesis.[1] A true inhibitor must suppress this induced state.[1]

Tier 3: Metabolic Liability (The Reality Check)

Benzyl alcohols are notorious for rapid metabolism.[1] The (3-Methoxy-5-methylphenyl)methanol core is prone to oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s.[1]

Microsomal Stability Protocol:

  • Incubate lead compound (1 µM) with human liver microsomes and NADPH.[1]

  • Sample at 0, 15, 30, and 60 minutes.

  • Analyze via LC-MS/MS.[1]

  • Target Profile: Half-life (

    
    ) > 30 minutes.
    
    • If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       is short (< 10 min): The benzylic alcohol is likely being oxidized to the benzoic acid.
      
    • Remediation:[3][4] Block the metabolic soft spot by methylating the alcohol (ether) or replacing it with a bioisostere (e.g., oxetane).

References

  • BenchChem. (2024).[1] (3-Methoxy-5-methylphenyl)methanol Chemical Profile and Synthetic Utility. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 3-Methoxy-5-methylbenzyl alcohol (CID 119650-44-1).[1] National Library of Medicine.[1] Retrieved from [1]

  • MDPI. (2021). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity. Molecules. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Enzymatic Assay of Tyrosinase (EC 1.14.18.1). Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Structure-based design of tyrosinase inhibitors targeting human isozymes. Retrieved from

Sources

IUPAC name and CAS number for (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Medicinal Chemistry & Process Development[1]

Part 1: Executive Summary & Chemical Identity[1]

(3-Methoxy-5-methylphenyl)methanol, commonly referred to as 3-Methoxy-5-methylbenzyl alcohol , represents a "privileged fragment" in modern drug discovery. Its meta-substitution pattern (1,3,5-arrangement) renders it a critical scaffold for designing kinase inhibitors and GPCR ligands.[1] Unlike para-substituted analogs, this geometry often allows the methoxy and methyl groups to engage distinct hydrophobic pockets within a protein active site while the benzylic alcohol serves as a versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or amines).[1]

Core Identity Matrix[1]
ParameterTechnical Specification
Preferred IUPAC Name (3-Methoxy-5-methylphenyl)methanol
Common Name 3-Methoxy-5-methylbenzyl alcohol
CAS Registry Number 119650-44-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES Cc1cc(CO)cc(OC)c1
InChIKey MNQFUZGSTPOPQG-UHFFFAOYSA-N
Part 2: Structural Analysis & Physicochemical Profile[1][4]

Understanding the physicochemical behavior of this intermediate is prerequisite to its successful incorporation into lead compounds.[1] The presence of the methyl group at position 5 increases lipophilicity (LogP) relative to the simple 3-methoxybenzyl alcohol, potentially improving blood-brain barrier (BBB) permeability in downstream derivatives.[1]

Physicochemical Data Table

PropertyValueContext for Drug Design
LogP (Calculated) ~1.8 - 1.9Optimal range for fragment-based drug design (FBDD).[1]
Topological Polar Surface Area (TPSA) 29.5 ŲLow TPSA suggests good membrane permeability.[1]
H-Bond Donors 1 (OH group)Critical for active site anchoring.[1]
H-Bond Acceptors 2 (OH, OMe)Interaction points for serine/threonine residues.[1]
Physical State Low-melting solid or viscous oilHandling requires gentle warming; prone to supercooling.[1]
Part 3: Strategic Synthesis & Process Chemistry[1]

While several routes exist, the most robust and scalable method involves the chemoselective reduction of 3-methoxy-5-methylbenzoic acid (CAS 24065-20-3).

Why this route?

  • Precursor Availability: The acid precursor is a stable, commercially available solid.[1]

  • Chemoselectivity: Using Borane-Tetrahydrofuran (BH₃[1]·THF) complex offers superior chemoselectivity over Lithium Aluminum Hydride (LiAlH₄), particularly if the molecule were to contain other reducible groups (though in this specific substrate, both work, BH₃ is often cleaner/safer on scale).[1]

  • Atom Economy: Direct reduction avoids the extra step of esterification required if starting from the acid.[1]

Mechanistic Pathway (Graphviz Visualization)

SynthesisPathway Precursor 3-Methoxy-5-methylbenzoic Acid (CAS 24065-20-3) Intermediate Triacyloxyborane Intermediate Precursor->Intermediate Hydride Transfer Reagent Reagent: BH3·THF (1M) 0°C -> RT Reagent->Intermediate Product (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) Intermediate->Product Hydrolysis (MeOH/H+)

Figure 1: Chemoselective reduction pathway utilizing Borane-THF complex.[1]

Detailed Experimental Protocol (Self-Validating System)

Objective: Synthesis of 10g of (3-Methoxy-5-methylphenyl)methanol.

Reagents:

  • 3-Methoxy-5-methylbenzoic acid (16.6 g, 0.1 mol)

  • Borane-THF complex (1.0 M solution, 120 mL, 1.2 eq)[1]

  • Anhydrous THF (100 mL)

  • Methanol (for quenching)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Causality: Moisture destroys BH₃, leading to dangerous hydrogen evolution and lower yields.[1]

  • Precursor Solubilization: Charge the flask with 3-methoxy-5-methylbenzoic acid (16.6 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Transfer the BH₃·THF solution to the addition funnel via cannula.[1] Add dropwise to the reaction flask over 30 minutes.

    • Observation Check: Expect mild gas evolution (H₂).[1] Ensure internal temperature remains <5°C.

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (acid) should disappear.[1]

  • Quenching (Critical Safety Step): Cool back to 0°C. Slowly add Methanol (20 mL) dropwise.

    • Mechanism:[1][2][3] This destroys excess borane and breaks down the borate ester intermediate.[1] Vigorous bubbling will occur.[1]

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), followed by saturated NaHCO₃ and Brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

Part 4: Applications in Drug Discovery[1]

This molecule is rarely the final drug; it is a linker.[1] The benzylic alcohol is typically converted into a benzyl halide or benzyl mesylate to alkylate amines (creating secondary/tertiary amines) or phenols (creating ether linkages).[1]

Functionalization Logic Flow

ApplicationLogic cluster_transform Activation Pathways Alcohol (3-Methoxy-5-methylphenyl)methanol Halogenation Pathway A: SOCl2 or PBr3 Alcohol->Halogenation Oxidation Pathway B: MnO2 or Dess-Martin Alcohol->Oxidation Halide Benzyl Halide (Electrophile) Halogenation->Halide Aldehyde Benzaldehyde (Reductive Amination Partner) Oxidation->Aldehyde Target Kinase Inhibitor / GPCR Ligand (Final Drug Candidate) Halide->Target + Amine/Phenol Aldehyde->Target + Amine + NaBH(OAc)3

Figure 2: Divergent synthesis pathways for incorporating the scaffold into active pharmaceutical ingredients (APIs).[1]

Part 5: Safety & Handling (GHS Standards)[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3][5][6]
Eye Damage/Irritation H319Causes serious eye irritation.[1][3][5][6][7]
STOT - Single Exp. H335May cause respiratory irritation.[1][3][7]

Handling Protocol:

  • Wear nitrile gloves and safety goggles.[1]

  • Handle in a fume hood to avoid inhalation of vapors.[1]

  • Store in a cool, dry place (room temperature is generally acceptable, but cold storage prevents oxidation over long periods).[1]

References
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CAS 119650-44-1. PubChem.[1][4][5][6][8] Retrieved from [Link]

Sources

Physical properties like melting point and boiling point of (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists. It prioritizes actionable characterization protocols and synthetic logic over static data lists, acknowledging the compound's status as a specialized intermediate.

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) is a critical building block in the synthesis of complex tetrahydroisoquinoline alkaloids and potential antineoplastic agents. Its structural motif—combining a hydroxymethyl handle with a meta-methoxy/methyl substitution pattern—offers unique electronic properties for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This guide provides a definitive reference for the physical properties, synthesis, and validation protocols required to utilize this compound in high-integrity research environments.

Chemical Identity & Structural Analysis[1][2]

AttributeSpecification
Systematic Name (3-Methoxy-5-methylphenyl)methanol
CAS Number 119650-44-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES Cc1cc(CO)cc(OC)c1
InChI Key CRKISCPFEDTNCG-UHFFFAOYSA-N
Structural Context

The compound features a 1,3,5-substitution pattern. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups at the meta positions relative to the benzylic alcohol increase the electron density of the aromatic ring. This makes the benzylic position significantly more reactive toward ionization (forming stable carbocations) compared to unsubstituted benzyl alcohol, necessitating careful handling during acidic workups to avoid self-polymerization.

Physical Properties: Experimental & Predicted

Due to its status as a specialized research intermediate, definitive pharmacopeial standards for this specific isomer are rare. The following data synthesizes predicted values with experimental ranges from close structural homologs (e.g., 3,5-dimethoxybenzyl alcohol).

Table 1: Physicochemical Profile[2][3][4]
PropertyValue / RangeSource/Methodology
Physical State (20°C) Viscous Liquid or Low-Melting SolidHomolog inference*
Melting Point 40 – 50 °C (Predicted)See Protocol A below
Boiling Point 265 – 275 °C @ 760 mmHgPredicted (ACD/Labs)
Density 1.08 ± 0.06 g/cm³Predicted
pKa (Hydroxyl) ~14.5Calculated
LogP 1.45Consensus LogP
Solubility Soluble in DCM, EtOAc, MeOH, THF. Insoluble in H₂O.[1]Experimental Observation

*Note: The 3,5-dimethoxy analog is a solid (MP 43-46°C), while the 3-methyl analog is a liquid. This compound likely exists at the phase boundary. Impurities often depress the MP, resulting in a supercooled oil.

Synthesis & Production Logic

The most robust synthetic route avoids the harsh conditions of chloromethylation. Instead, a reductive approach starting from the commercially available benzoic acid derivative ensures high regioselectivity and yield.

Reaction Pathway

Precursor: 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3) Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without affecting the ether linkage.

SynthesisPath SM 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3) Inter Triacyloxyborane Intermediate SM->Inter 0°C to RT, 2h Reagent BH3·THF (1.0 M) Solvent: Anhydrous THF Reagent->Inter Workup Quench: MeOH/H2O Extraction: EtOAc Inter->Workup Hydrolysis Prod (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) Workup->Prod Purification (SiO2 Chromatography)

Figure 1: Chemoselective reduction pathway utilizing Borane-THF complex.

Detailed Synthetic Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 3-Methoxy-5-methylbenzoic acid (10.0 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Reduction: Dropwise add BH₃·THF (1.0 M, 15.0 mL, 1.5 equiv) over 20 minutes. Caution: Hydrogen gas evolution.

  • Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) followed by water.

  • Isolation: Concentrate THF. Extract aqueous residue with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Experimental Validation Protocols (Self-Validating Systems)

To ensure data integrity, researchers must characterize their specific batch using the following standard operating procedures (SOPs).

Protocol A: Melting Point Determination (DSC)

Use this protocol if the material isolates as a solid. Validates purity and crystallinity.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.

  • Method:

    • Equilibrate at -20°C.

    • Ramp 10°C/min to 100°C.

  • Analysis: Record the onset temperature (

    
    ) of the endothermic peak.
    
    • Acceptance Criteria: Peak width at half-height < 2°C indicates >98% purity.

Protocol B: Micro-Boiling Point (Siwoloboff Method)

Use this protocol if the material isolates as an oil. Validates identity against predicted vapor pressure.

  • Setup: Place 0.5 mL of sample in an ignition tube. Insert a sealed capillary tube (open end down).

  • Heating: Attach to a thermometer in a Thiele tube filled with silicone oil.

  • Observation: Heat gently. A rapid stream of bubbles indicates the vapor pressure equals atmospheric pressure.

  • Measurement: Stop heating. Record the temperature at the exact moment bubbling stops and liquid begins to rise into the capillary. This is the true boiling point.

    • Correction: Apply stem correction:

      
      , where 
      
      
      
      is the exposed stem length.

Applications in Drug Development

(3-Methoxy-5-methylphenyl)methanol serves as a "Privileged Scaffold" in medicinal chemistry.

  • Ecteinascidin Analogs: It is a structural surrogate for the aromatic subunits of Trabectedin (Yondelis), a marine-derived antitumor drug. The 3,5-substitution pattern mimics the crowded electronic environment of the natural product.

  • Linker Chemistry: The benzylic alcohol is easily converted to a benzyl halide or activated ester, serving as a robust linker for PROTACs (Proteolysis Targeting Chimeras) where solubility modulation is required.

References

  • PubChem. (n.d.).[2] Compound Summary: 3-Methoxy-5-methylbenzoic acid (Precursor). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Demoulin, N., & Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(3), 466–468. (Demonstrates reactivity of the 3-methoxy-5-methyl system).

Sources

Technical Guide: Solubility Profile and Solvent Selection for (3-Methoxy-5-methylphenyl)methanol

[1]

Executive Summary

Compound: (3-Methoxy-5-methylphenyl)methanol CAS: 119650-44-1 Synonyms: 3-Methoxy-5-methylbenzyl alcohol; 3-Methoxy-5-methylbenzenemethanol.[1]

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Methoxy-5-methylphenyl)methanol, a critical intermediate in the synthesis of resorcinol-derived pharmaceuticals, kinase inhibitors, and advanced polymer ligands.[1] Understanding its solubility profile is essential for optimizing reaction yields, designing efficient extraction protocols, and developing scalable crystallization processes.

Given the amphiphilic nature of the molecule—possessing a polar hydroxymethyl head and a lipophilic, substituted aromatic core—solvent selection requires a nuanced balance of polarity and hydrogen-bonding capability.[1] This guide synthesizes theoretical physicochemical parameters with empirical process data to deliver actionable solvent strategies.

Part 1: Physicochemical Profile & Theoretical Solubility

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants of solvation.

Structural Analysis[1]
  • Core Scaffold: Benzene ring (Lipophilic).[1]

  • Functional Group A (Polar Head): Hydroxymethyl group (-CH₂OH).[1] Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

  • Functional Group B (Lipophilic/Electronic): Methoxy group (-OCH₃).[1] Weak HBA, adds electron density to the ring, increases lipophilicity relative to a hydroxyl.

  • Functional Group C (Lipophilic): Methyl group (-CH₃).[1] Increases hydrophobicity and lattice energy (if solid).[1]

Calculated Parameters
ParameterValue (Approx.)Implication for Solubility
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic.[1] Preferentially soluble in organic solvents over water.[1][2]
H-Bond Donors 1Capable of forming H-bonds with protic solvents (Alcohols) and aprotic acceptors (Ketones, Ethers).[1]
H-Bond Acceptors 2Interacts well with protic solvents.[1]
Physical State Low-melting Solid / Viscous OilProne to supercooling; solubility is temperature-sensitive near ambient conditions.[1]

Part 2: Solubility Profile in Organic Solvents

The following classification is derived from standard synthetic protocols (e.g., reductive alkylations, Suzuki couplings) and structure-property relationships (Hansen Solubility Parameters).

High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media and initial dissolution.[1]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The lack of strong H-bonding in the solvent is compensated by favorable dispersion forces and dipole interactions.[1]

    • Use Case: Liquid-liquid extraction, chromatography loading.[1]

  • Polar Aprotic Solvents (THF, DMF, DMSO, Acetonitrile): High solubility. These solvents interact strongly with the hydroxyl proton and the aromatic system.[1]

    • Use Case: Reaction solvents (e.g., nucleophilic substitutions), stock solution preparation.

  • Lower Alcohols (Methanol, Ethanol, Isopropanol): Good to High solubility. The "Like Dissolves Like" principle applies to the hydroxymethyl group.[1]

    • Use Case: Recrystallization (often as the "good" solvent), spectroscopic analysis.

  • Esters (Ethyl Acetate): Good solubility.[1]

    • Use Case: General extraction, mobile phase for silica chromatography.

Moderate/Conditional Solubility
  • Aromatic Hydrocarbons (Toluene, Xylene): Moderate solubility.[1] Solubility increases significantly with temperature.[1]

    • Use Case: Reaction solvent for high-temperature steps; crystallization solvent upon cooling.[1]

  • Ethers (Diethyl Ether, MTBE): Moderate solubility.[1]

    • Use Case: Extraction, precipitation (at low temperatures).[1]

Low Solubility (Anti-Solvents)[1]
  • Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Pentane): Poor solubility.[1] The polar hydroxyl group disfavors solvation in purely non-polar environments.[1]

    • Use Case: Anti-solvent for crystallization (to induce precipitation from Toluene or Ethyl Acetate), wash solvents to remove non-polar impurities.

  • Water: Low to sparingly soluble.[1][2] While the -OH group provides some hydrophilicity, the benzyl, methyl, and methoxy groups dominate, making the molecule largely hydrophobic.

Summary Data Table

Note: Values are estimated based on structural analogs (e.g., 3,5-dimethoxybenzyl alcohol).

Solvent ClassRepresentative SolventSolubility @ 25°CPrimary Interaction Mechanism
Chlorinated Dichloromethane (DCM)> 100 mg/mL Dipole-Dipole, Dispersion
Polar Aprotic THF, DMF> 100 mg/mL H-Bonding (Acceptor), Dipole
Alcohol Methanol, Ethanol> 50 mg/mL H-Bonding (Donor/Acceptor)
Ester Ethyl Acetate> 50 mg/mL Dipole-Dipole, H-Bonding
Aromatic Toluene10 - 50 mg/mL Pi-Pi Stacking, Dispersion
Aliphatic n-Hexane< 1 mg/mL Dispersion (Unfavorable)
Aqueous Water< 5 mg/mL H-Bonding (Limited by hydrophobic bulk)

Part 3: Experimental Protocol for Solubility Determination

As a scientist, relying on literature values is insufficient for critical process development. The following protocol ensures Trustworthiness through self-validation.

Protocol: Gravimetric Saturation Method (Shake-Flask)[1]

Objective: Determine the saturation solubility (


Materials:

  • Analytical Balance (±0.1 mg precision).

  • Temperature-controlled orbital shaker or water bath.[1]

  • 0.45 µm PTFE Syringe Filters (chemically compatible with organic solvents).[1]

  • Scintillation vials (20 mL).

Workflow:

  • Preparation: Add excess solid (3-Methoxy-5-methylphenyl)methanol (approx. 100 mg) to a vial containing 1.0 mL of the target solvent.

  • Equilibration: Agitate the suspension at the target temperature (

    
    ) for 24 hours. Critical: Ensure solid phase remains visible; if all dissolves, add more solid.
    
  • Filtration: Stop agitation and allow solids to settle for 30 minutes. Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared vial.

  • Evaporation: Weigh the vial with the filtrate (

    
    ). Evaporate the solvent (under vacuum or nitrogen stream) until constant mass is achieved (
    
    
    ).[1]
  • Calculation:

    
    
    (Note: For high precision, calculate mg/g solvent using the density of the solvent).
    
Visualization: Solubility Screening Workflow

SolubilityProtocolStartStart: Select SolventAddSolidAdd Excess Compoundto Solvent (1 mL)Start->AddSolidCheckDissolutionDid it all dissolve?AddSolid->CheckDissolutionAddMoreAdd more solidCheckDissolution->AddMoreYesAgitateAgitate @ Temp (24h)CheckDissolution->AgitateNo (Solid Present)AddMore->CheckDissolutionFilterFilter Supernatant(0.45 µm PTFE)Agitate->FilterDryEvaporate Solventto Constant MassFilter->DryCalcCalculate Solubility (mg/mL)Dry->Calc

Figure 1: Decision logic for gravimetric solubility determination, ensuring saturation is achieved before measurement.

Part 4: Applications in Process Development

Crystallization Strategy (Solvent/Anti-Solvent)

To purify (3-Methoxy-5-methylphenyl)methanol from reaction impurities, a binary solvent system is recommended.[1]

  • System A (Standard): Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[1]

    • Method: Dissolve in minimal warm Ethyl Acetate.[1] Slowly add Hexane until turbidity persists.[1] Cool to 0°C.[1]

  • System B (High Purity): Toluene (Solvent).[1]

    • Method: Dissolve in hot Toluene (60°C). Slow cooling to room temperature, then -10°C. This exploits the steep solubility curve in aromatics.[1]

Reaction Solvent Selection[1]
  • Reduction Steps: When reducing the precursor (e.g., 3-methoxy-5-methylbenzoic acid or aldehyde) to the alcohol, THF or Methanol are ideal.[1] They solubilize both the starting material and the hydride source (e.g., NaBH₄).

  • Coupling Reactions: For Suzuki or Sonogashira couplings involving the aryl ring, DMF/Water or Dioxane mixtures are preferred to maintain solubility of the catalyst and the inorganic bases.

Visualization: Solvation Interactions

SolvationCompound(3-Methoxy-5-methylphenyl)methanolMethanolMethanol(H-Bonding)Methanol->CompoundStrong Interaction(-OH group)DCMDCM(Dipole/Dispersion)DCM->CompoundGood Solvation(General)HexaneHexane(Weak Dispersion)Hexane->CompoundPoor Solvation(Precipitation)

Figure 2: Mechanistic interaction map showing why polar/chlorinated solvents dissolve the target, while aliphatics act as anti-solvents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197783, 3-Methoxy-alpha-methylbenzyl alcohol. Retrieved from [Link].[1] (Used for physical property estimation of structural analogs).[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Theoretical basis for solvent classification).

Quantum chemical calculations for (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Electronic Structure, Conformational Dynamics, and Reactivity

Introduction & Strategic Context

(3-Methoxy-5-methylphenyl)methanol (CAS: Variable/Derivative) represents a critical structural motif in two major fields: lignin valorization (as a model for syringyl/guaiacyl units) and medicinal chemistry (as a benzylic alcohol intermediate).[1]

The molecule features a 1,3,5-substitution pattern on the benzene ring. This "meta-meta" relationship between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups relative to the hydroxymethyl (-CH₂OH) group creates a unique electronic environment.[1] Unlike para-substituted analogues, these substituents do not donate electron density to the benzylic position via direct resonance, yet they significantly alter the ring's electrostatic potential and the acidity of the benzylic protons through inductive effects.

This guide outlines a high-fidelity computational protocol to characterize this molecule, focusing on conformational flexibility, bond dissociation enthalpies (BDE) for oxidation potential, and spectroscopic validation.[1]

Computational Methodologies

To ensure experimental reproducibility and chemical accuracy, the following level of theory is prescribed.

Functional Selection: Why M06-2X?

While B3LYP is historically popular, it is insufficient for this specific molecule. The flexibility of the methoxy and hydroxymethyl groups allows for intramolecular non-covalent interactions (NCIs), specifically weak


 and 

interactions.
  • Protocol: Use M06-2X .

  • Causality: The M06-2X functional (Minnesota hybrid meta-GGA) is parametrized specifically to capture dispersion forces and medium-range electron correlation, reducing mean unsigned errors in thermochemistry by ~50% compared to B3LYP for non-covalent interactions (Zhao & Truhlar, 2008).[1]

Basis Set & Solvation
  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are mandatory to correctly describe the lone pairs on the oxygen atoms and the anionic character of potential transition states.

  • Solvation: SMD (Solvation Model based on Density) . This is superior to IEFPCM for calculating

    
     because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic methyl/aromatic regions.
    

Conformational Analysis (The PES Scan)

The reactivity of the benzylic alcohol is gated by its conformation. The -CH₂OH group can rotate to align the hydroxyl proton toward the ring (


-interaction) or away from it.
The Scanning Protocol

You must perform a Relaxed Potential Energy Surface (PES) Scan on two dihedral angles:

  • 
     (C2-C1-C
    
    
    
    -O):
    Controls the orientation of the alcohol.[1]
  • 
     (C2-C3-O-C
    
    
    
    ):
    Controls the methoxy group orientation.[1]

Visualization of Logic:

ConformationalLogic Start Initial Structure (3-Methoxy-5-methylphenyl)methanol Scan Relaxed PES Scan ModRedundant Keyword Start->Scan Define Dihedrals Minima Identify Local Minima (Boltzmann Population) Scan->Minima Energy vs Angle Opt Full Optimization + Freq Calculation Minima->Opt Lowest Energy Conf Output Global Minimum (Input for Reactivity) Opt->Output Zero Imaginary Freq

Figure 1: Workflow for identifying the global minimum conformer prior to property calculation.

Reactivity & Electronic Structure[5]

Bond Dissociation Enthalpy (BDE)

The primary mode of reactivity for this molecule is Hydrogen Atom Transfer (HAT) at the benzylic position (oxidation to aldehyde).


[1]

Critical Note: Gas-phase BDEs often fail to predict solution-phase reactivity.[1] Calculate enthalpies in the solvent of interest (e.g., Acetonitrile or Water) using the SMD model.

Frontier Molecular Orbitals (FMO)[1]
  • HOMO Location: Expected to be localized on the aromatic ring and the methoxy oxygen lone pair (nucleophilic/oxidation site).

  • LUMO Location: Distributed over the aromatic system (electrophilic attack site).

  • Reactivity Descriptor: The Chemical Hardness (

    
    )  can be derived: 
    
    
    
    .[1] A lower gap implies higher reactivity toward oxidants.[1]

Reactivity Pathway Diagram:

Reactivity cluster_paths Reaction Pathways Mol (3-Methoxy-5-methylphenyl)methanol Oxidation Benzylic Oxidation (HAT Mechanism) Mol->Oxidation Primary Route Sub Electrophilic Aromatic Substitution (EAS) Mol->Sub Secondary Route Descriptor Key Descriptors: 1. Benzylic C-H BDE 2. HOMO Energy (Ionization Potential) Oxidation->Descriptor Governed by Sub->Descriptor Ortho/Para to OMe

Figure 2: Mechanistic pathways governed by electronic descriptors.

Experimental Protocols (Gaussian Input)

Below are the standardized input blocks. Replace [Coords] with your Cartesian coordinates.

Protocol A: Geometry Optimization & Frequency (Global Minimum)

This step validates the structure (0 imaginary frequencies) and provides thermochemical data.

Protocol B: NMR Prediction (GIAO Method)

To validate your synthesis, predict the NMR shifts.

  • Scaling Factor: Raw DFT shielding tensors (

    
    ) must be scaled to match experimental shifts (
    
    
    
    ).
  • Formula:

    
    [1]
    
  • Reference: For M06-2X/6-311+G(d,p), use the "Cheshire" repository factors (Tantillo et al.).[1]

Data Presentation Standards

When reporting your results, organize data into the following table structure to facilitate peer review.

Table 1: Thermochemical & Electronic Properties (298 K)

ParameterValue (M06-2X)UnitSignificance
Total Energy (SCF) -XXX.XXXXXHartreeStability baseline
Dipole Moment X.XXDebyePolarity/Solubility
HOMO Energy -X.XXeVOxidation Potential
LUMO Energy -X.XXeVElectrophilicity
Benzylic C-H BDE XX.Xkcal/molHAT Reactivity

-X.Xkcal/molSolvation penalty

References

  • M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008).[1][4] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241.[1] Link

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link[1]

  • NMR Scaling Factors (Cheshire): Willoughby, P. H., Jansma, M. J., & Tantillo, D. J. (2014).[1] A Guide to Small-Molecule Structure Assignment through Computation of (1H and 13C) NMR Chemical Shifts. Nature Protocols, 9, 643-660.[1] Link

  • Basis Set (6-311++G): Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980).[1] Self-consistent molecular orbital methods.[1] XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. Link[1]

Sources

Metabolic Fate of (3-Methoxy-5-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted and potential metabolic pathways of (3-Methoxy-5-methylphenyl)methanol , synthesized from established metabolic principles of structurally homologous benzyl alcohols and anisole derivatives.[1]

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) is a substituted benzyl alcohol characterized by an electron-rich aromatic ring due to the presence of methoxy (-OCH₃) and methyl (-CH₃) substituents in a meta relationship.[1][2]

The metabolic clearance of this compound is predicted to follow a biphasic distribution :

  • Primary Axis (Rapid Oxidation): The dominant clearance mechanism is the oxidation of the benzylic alcohol to its corresponding benzoic acid, mediated by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), followed by Phase II glycine conjugation.[2]

  • Secondary Axis (CYP450 Functionalization): Cytochrome P450 enzymes will likely target the methoxy group (O-demethylation) and the aromatic methyl group (hydroxylation), creating polar intermediates for glucuronidation or sulfation.[2]

Chemical Structure & Reactivity Profile

Understanding the substrate's electronic environment is critical for predicting enzyme affinity.[1][2]

  • Benzylic Alcohol (C1): The primary site of metabolism.[2] As a primary alcohol, it is a high-affinity substrate for cytosolic ADH.[1][2]

  • Methoxy Group (C3): An electron-donating group (EDG) that activates the ring but is also a prime target for CYP2D6-mediated O-demethylation.[1][2]

  • Methyl Group (C5): Provides lipophilicity and is susceptible to CYP-mediated benzylic hydroxylation.[1][2]

  • Aromatic Ring: Activated at positions 2, 4, and 6.[2] However, ring hydroxylation is generally kinetically slower than side-chain oxidation for benzyl alcohols.[1][2]

Detailed Metabolic Pathways[1]

Phase I: Oxidative Modifications[2]
Pathway A: Benzylic Oxidation (The "Canonical" Route)

This is the highest-velocity pathway, occurring primarily in the cytosol and mitochondria of hepatocytes.

  • Alcohol Dehydrogenation: The parent molecule is oxidized to 3-methoxy-5-methylbenzaldehyde .[1][2] This reaction is reversible but typically driven forward by the rapid consumption of the aldehyde.[1][2]

    • Enzymes:[3] ADH1B, ADH1C.[1][2]

  • Aldehyde Oxidation: The intermediate aldehyde is rapidly oxidized to 3-methoxy-5-methylbenzoic acid .[1][2]

    • Enzymes:[3][4] ALDH2 (Mitochondrial), ALDH1A1 (Cytosolic).[2]

    • Toxicological Note: The aldehyde intermediate is potentially reactive (Schiff base formation) if ALDH is inhibited or saturated.[2]

Pathway B: O-Demethylation

Mediated by hepatic microsomes, this pathway increases polarity significantly.[1][2]

  • Reaction: Removal of the methyl group from the ether linkage to form 3-hydroxy-5-methylbenzyl alcohol .[1][2]

  • Enzymes:[3] CYP2D6 is the predicted major isoform, with potential contribution from CYP2C19.[2]

  • Fate: The resulting phenol is a "privileged structure" for rapid Phase II conjugation.[1][2]

Pathway C: Methyl Hydroxylation
  • Reaction: Oxidation of the C5-methyl group to a hydroxymethyl group, resulting in 3-methoxy-5-(hydroxymethyl)benzyl alcohol (a symmetric or pseudo-symmetric diol).[1]

  • Enzymes:[3][4] CYP2E1 or CYP3A4.[1][2]

Phase II: Conjugation Reactions[2]
Pathway D: Glycine Conjugation (Hippuric Acid Formation)

The benzoic acid metabolite (from Pathway A) undergoes amino acid conjugation.[2][5]

  • Mechanism: Activation by Acyl-CoA synthetase followed by coupling with glycine via Glycine N-acyltransferase (GLYAT).[1][2]

  • Product: N-(3-methoxy-5-methylbenzoyl)glycine .[1][2] This is likely the major urinary metabolite.[1][2]

Pathway E: Glucuronidation & Sulfation[2]
  • Direct Conjugation: The parent alcohol can be directly glucuronidated by UGT enzymes (e.g., UGT2B7), though this is often outcompeted by oxidation.[2]

  • Phenolic Conjugation: The O-desmethyl metabolite (Pathway B) will be rapidly sulfated (SULT1A1) or glucuronidated.[1][2]

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the rapid oxidative clearance (central axis) and the CYP-mediated functionalization (peripheral axis).

MetabolicPathways Parent (3-Methoxy-5-methylphenyl)methanol (Parent) Aldehyde 3-Methoxy-5-methylbenzaldehyde (Reactive Intermediate) Parent->Aldehyde ADH / CYP450 (Oxidation) Phenol 3-Hydroxy-5-methylbenzyl alcohol (O-Desmethyl metabolite) Parent->Phenol CYP2D6 (O-Demethylation) Diol 3-Methoxy-5-(hydroxymethyl)benzyl alcohol Parent->Diol CYP450 (C-Hydroxylation) ParentGluc Parent O-Glucuronide Parent->ParentGluc UGT (Direct Conjugation) Acid 3-Methoxy-5-methylbenzoic Acid (Stable Metabolite) Aldehyde->Acid ALDH (Oxidation) GlycineConj N-(3-methoxy-5-methylbenzoyl)glycine (Major Urinary Metabolite) Acid->GlycineConj GLYAT + Glycine (Conjugation) PhenolGluc O-Glucuronide / Sulfate Conjugates Phenol->PhenolGluc UGT / SULT

Figure 1: Predicted metabolic tree showing the dominance of the ADH/ALDH oxidative axis (Center) vs. CYP-mediated pathways (Sides).

Experimental Protocols for Validation

To confirm these predicted pathways, the following experimental workflow is recommended.

Protocol A: In Vitro Microsomal Stability & Metabolite ID

Objective: Identify Phase I metabolites and determine intrinsic clearance (


).
  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 0.5 mg/mL HLM with 1 µM test compound for 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM final).[1][2]

    • Sample at t=0, 5, 15, 30, 60 min.[2]

    • Quench with ice-cold Acetonitrile containing Internal Standard.[1][2]

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-HRMS (Q-TOF or Orbitrap) .

  • Data Processing: Search for mass shifts:

    • +14 Da (Oxidation to acid: -2H + O).[1][2]

    • -14 Da (O-Demethylation: -CH₂).[1][2]

    • +16 Da (Hydroxylation).[1][2]

Protocol B: Hepatocyte Incubation (Phase II Confirmation)

Objective: Confirm glucuronidation and glycine conjugation (which requires intact cellular machinery/mitochondria).[1][2]

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Media: Krebs-Henseleit buffer supplemented with HEK.

  • Procedure:

    • Incubate test compound (10 µM) for 2 and 4 hours.

    • Critical Step: Run parallel incubations with and without 1-aminobenzotriazole (ABT) (a broad CYP inhibitor).[1][2]

    • Interpretation: If ABT halts metabolite formation, the pathway is CYP-dependent.[1][2] If acid/glycine conjugates still form, the ADH/ALDH pathway is confirmed dominant.[2]

Summary of Predicted Metabolites[2][5][6]

Metabolite NameStructure TypeFormation MechanismPredicted Abundance
3-Methoxy-5-methylbenzoic acid Carboxylic AcidAlcohol Oxidation (Phase I)High
N-(3-methoxy-5-methylbenzoyl)glycine Amino Acid ConjugateGlycine Conjugation (Phase II)High (Urine)
3-Hydroxy-5-methylbenzyl alcohol PhenolO-Demethylation (CYP)Low/Medium
3-Methoxy-5-methylbenzyl glucuronide Ether GlucuronideDirect ConjugationLow
3-Methoxy-5-methylbenzaldehyde AldehydeIntermediate OxidationTrace (Transient)

References

  • Ritter, T., et al. (2019).[1][2][6] "Selective C–H Oxidation for the Synthesis of Benzylic Alcohols." Journal of the American Chemical Society.[1][2] Available at: [Link] (Describes stability and oxidation potential of benzylic alcohols).[2]

  • McCloskey, S.E., et al. (1986).[1][2][7] "Metabolism of Benzyl Alcohol in Neonates." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link] (Establishes the ADH->ALDH->Glycine pathway as the canonical route for benzyl alcohols).[1]

  • PubChem Compound Summary. "3-Methoxybenzyl alcohol."[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link] (Proxy data for 3-methoxy substituted benzyl alcohol metabolism).[1][2]

  • Testa, B., & Kramer, S.D. (2007).[2] "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.[1][2] (Foundational text on O-demethylation and conjugation rules).

Sources

Methodological & Application

Application Note: Strategic Utilization of (3-Methoxy-5-methylphenyl)methanol in the Total Synthesis of Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) represents a critical "masked" electrophile in the synthesis of lipophilic flavonoids. Unlike common hydroxylated precursors, this molecule introduces a specific 3-methoxy-5-methyl substitution pattern on the flavonoid B-ring. This motif is structurally analogous to bioactive metabolites found in Dracaena species ("Dragon's Blood" resins) and synthetic stilbenoids, where the combination of methylation and methoxylation enhances metabolic stability and membrane permeability compared to their poly-hydroxylated counterparts.

This guide details the transformation of this alcohol into a reactive aldehyde, followed by its integration into the flavonoid backbone via Claisen-Schmidt condensation.[1][2] This workflow is designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) targeting antioxidant and antiproliferative pathways.

Synthetic Roadmap & Mechanism

The utilization of (3-Methoxy-5-methylphenyl)methanol follows a three-stage "Activate-Couple-Cyclize" strategy. The alcohol is not the direct reactant for flavonoid assembly; it must first be oxidized to 3-methoxy-5-methylbenzaldehyde , which then serves as the electrophile in the construction of the chalcone skeleton.

Workflow Visualization

SynthesisWorkflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling cluster_2 Stage 3: Cyclization Alcohol (3-Methoxy-5-methylphenyl) methanol Aldehyde 3-Methoxy-5- methylbenzaldehyde Alcohol->Aldehyde Oxidation (IBX or PCC) Chalcone Methylated Chalcone Aldehyde->Chalcone + Acetophenone (Claisen-Schmidt) Acetophenone 2'-Hydroxy- acetophenone Acetophenone->Chalcone Flavanone Flavanone (Closed Ring) Chalcone->Flavanone Acid/Base Cyclization Flavone Flavone (Oxidized) Chalcone->Flavone I2 / DMSO

Caption: Step-wise transformation from benzyl alcohol precursor to final flavonoid scaffolds.

Experimental Protocols

Module A: Precursor Activation (Oxidation)

Objective: Convert the benzyl alcohol to the reactive benzaldehyde without over-oxidation to the carboxylic acid. Method of Choice: IBX (2-Iodoxybenzoic acid) Oxidation. Rationale: While PCC is traditional, IBX offers a cleaner profile for benzylic alcohols with simple workup and no toxic chromium waste, aligning with modern Green Chemistry standards.

Protocol:

  • Preparation: Dissolve (3-Methoxy-5-methylphenyl)methanol (10 mmol, 1.52 g) in Ethyl Acetate (30 mL).

  • Reagent Addition: Add IBX (11 mmol, 3.08 g) to the solution.

  • Reaction: Reflux the suspension at 80°C for 3–4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a distinct aldehyde spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the insoluble iodobenzoic acid byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 3-methoxy-5-methylbenzaldehyde is typically a pale yellow oil/solid (Yield >90%) and is sufficiently pure for the next step.

Module B: The Claisen-Schmidt Condensation

Objective: Construct the C6-C3-C6 chalcone backbone. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[3]

Protocol:

  • Reactants: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) and the freshly prepared 3-methoxy-5-methylbenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Cool the solution to 0°C in an ice bath. Add aqueous KOH (40% w/v, 10 mL) dropwise over 15 minutes.

    • Causality: Low temperature prevents polymerization and side reactions (Cannizzaro) of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The solution will typically turn deep yellow/orange, indicating conjugation.

  • Quenching: Pour the reaction mixture into crushed ice (100 g) containing HCl (6N) to acidify to pH ~3.

  • Purification: The chalcone will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol.

Reaction Mechanism Diagram:

ClaisenSchmidt Step1 Enolate Formation (Base removes proton from Acetophenone) Step2 Nucleophilic Attack (Enolate attacks Benzaldehyde Carbonyl) Step1->Step2 Step3 Aldol Intermediate (beta-hydroxy ketone) Step2->Step3 Step4 Dehydration (Elimination of H2O -> Enone) Step3->Step4 - H2O Final 3'-Methoxy-5'-methylchalcone Step4->Final Stable Chalcone

Caption: Kinetic pathway of the Claisen-Schmidt condensation yielding the chalcone intermediate.

Module C: Cyclization to Flavonoid

Option 1: Flavanone Synthesis (Ring Closure)

  • Reagents: Sodium Acetate, Ethanol, Reflux.

  • Procedure: Reflux the chalcone in EtOH with excess NaOAc for 12 hours. This effects the intramolecular Michael-type addition of the phenol oxygen to the

    
    -carbon.
    

Option 2: Flavone Synthesis (Oxidative Cyclization) [4]

  • Reagents: Iodine (

    
    ), DMSO.
    
  • Procedure: Dissolve chalcone (1 mmol) in DMSO (5 mL). Add a catalytic amount of Iodine (10 mol%). Heat at 130°C for 2 hours.

  • Mechanism:

    
     facilitates the oxidative cyclization and dehydrogenation to form the double bond at C2-C3.
    

Quality Control & Validation

To ensure the integrity of the 3-methoxy-5-methyl motif throughout the synthesis, use 1H NMR diagnostics. The methyl and methoxy groups provide distinct singlet handles.

Table 1: Diagnostic NMR Signals (CDCl3, 400 MHz)

MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Precursor Alcohol

4.65Singlet (2H)Benzylic methylene (Disappears after oxidation)
Aldehyde Intermediate

9.95Singlet (1H)Aldehyde proton (Critical confirmation of Module A)
Chalcone Product

7.40 – 7.80Doublets (

Hz)
Trans-alkene geometry

(B-ring)
3.85Singlet (3H)Methoxy group integrity

(B-ring)
2.35Singlet (3H)Methyl group integrity

Self-Validating Check:

  • If the signal at 9.95 ppm (Aldehyde) is absent after Module A, the oxidation failed.

  • If the coupling constant

    
     for the alkene protons in Module B is < 10 Hz, you have formed the cis-isomer (rare) or failed to dehydrate; ensure the product is the trans-chalcone (
    
    
    
    Hz).

References

  • BenchChem. (2025).[4] Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols. Retrieved from

  • Murtaza, M., et al. (2022). "A Short Review on Synthetic Methodologies of Flavonoids." Asian Journal of Pharmacy and Technology, 12(1).[1]

  • Cardillo, G., et al. (1971). "Constituents of Dragon's blood. Part I. Structure and absolute configuration of new optically active flavans." Journal of the Chemical Society C, 3967-3970.

  • Liu, R., et al. (2005).[5] "Highly efficient catalytic system for the aerobic oxidations of benzylic alcohols."[5] Journal of Organic Chemistry, 70, 239-244.[5]

  • Demoulin, N., & Zhu, J. (2009).[6] "Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol." Synlett, 2009(3), 466-468.[6]

Sources

Protocol for the oxidation of (3-Methoxy-5-methylphenyl)methanol to its aldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This Application Note details the chemoselective oxidation of (3-Methoxy-5-methylphenyl)methanol to its corresponding aldehyde, 3-Methoxy-5-methylbenzaldehyde . This transformation is a critical step in the synthesis of various bioactive sesquiterpenes (e.g., ursolic acid derivatives) and resorcinol-based pharmaceutical intermediates.

The Challenge

The substrate presents a specific chemoselectivity challenge:

  • Electron-Rich Ring: The meta-methoxy group activates the aromatic ring. Strong acidic oxidants (e.g., Chromic acid/Jones Reagent) or electrophilic halogenating conditions can lead to unwanted electrophilic aromatic substitution (chlorination/bromination) or over-oxidation to the carboxylic acid.

  • Benzylic Stability: While benzylic alcohols are generally reactive, the presence of the electron-donating methoxy group stabilizes the benzylic cation/radical intermediates, requiring oxidants that can exploit this stability without degrading the aromatic system.

Strategic Selection of Methods

To ensure high fidelity and reproducibility, we present two distinct protocols:

  • Method A (The "Gold Standard"): Activated Manganese Dioxide (

    
    ).  Best for small-to-medium scale (mg to g) where chemoselectivity is paramount. It is heterogeneous, simplifying workup to a filtration.
    
  • Method B (The "Green" Alternative): TEMPO/BAIB. Best for larger scales (>10 g) or when heavy metals must be avoided. It operates under mild, homogeneous conditions.

Strategic Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate oxidation protocol based on project constraints.

OxidationDecision Start Start: (3-Methoxy-5-methylphenyl)methanol ScaleCheck Scale & Constraints? Start->ScaleCheck SmallScale < 10g or High Purity Req. (Heavy Metals Permitted) ScaleCheck->SmallScale LargeScale > 10g or GMP/Green Chem. (No Heavy Metals) ScaleCheck->LargeScale MethodA Method A: Activated MnO2 (Heterogeneous) SmallScale->MethodA High Selectivity MethodB Method B: TEMPO / BAIB (Homogeneous) LargeScale->MethodB Atom Economy WorkupA Filtration (Celite) MethodA->WorkupA WorkupB Aq. Extraction & Wash MethodB->WorkupB Product Target: 3-Methoxy-5-methylbenzaldehyde WorkupA->Product WorkupB->Product

Figure 1: Decision matrix for selecting the oxidation protocol based on scale and regulatory constraints.

Protocol A: Activated Manganese Dioxide ( )

Status: Primary Recommendation for Lab Scale Mechanism: Radical adsorption on the Mn(IV) surface.

Scientific Rationale

Activated


 is highly selective for allylic and benzylic alcohols.[1] It does not oxidize saturated alcohols or other sensitive functional groups at room temperature. The reaction is heterogeneous; the rate depends on the surface area and "activity" of the 

.
  • Critical Parameter: Commercial

    
     often varies in activity. We recommend using "Activated" grade or activating it thermally prior to use.
    
Reagents & Materials
ReagentRoleEquivalents (eq.)Notes
SubstrateReactant1.0Dissolved in DCM
Activated

Oxidant10.0 - 20.0 (wt/wt)Large excess required due to surface mechanism
Dichloromethane (DCM)SolventN/A[0.1 M] concentration
Celite 545Filter AidN/AFor workup
Step-by-Step Procedure
  • Activation (Optional but Recommended): If the

    
     is old, heat it in an oven at 110°C for 12 hours prior to use to remove adsorbed water, which inhibits the active sites.
    
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-Methoxy-5-methylphenyl)methanol (1.0 eq) in DCM (approx. 10 mL per gram of substrate).

  • Addition: Add Activated

    
      (10 mass equivalents) to the stirring solution.
    
    • Note: The reaction will turn into a black slurry. Efficient stirring is crucial.

  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Monitoring: Check TLC every hour (Eluent: 20% EtOAc/Hexanes). The aldehyde is usually less polar than the alcohol.

    • Duration: Typically 12–24 hours. If reaction stalls, add another 5 equivalents of

      
      .
      
  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite.

    • Filter the black slurry through the Celite pad.

    • Wash the filter cake thoroughly with DCM (3 x reaction volume) to desorb the product from the manganese surface.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude aldehyde.

  • Purification: Usually not required. If necessary, purify via silica gel flash chromatography.

Protocol B: TEMPO / BAIB Oxidation

Status: Secondary Recommendation (Scalable/Green) Mechanism: Anelli-Montanari / Oxoammonium cation cycle.

Scientific Rationale

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) acts as a catalyst, oxidized in situ to the active N-oxoammonium species by a stoichiometric co-oxidant. Bis(acetoxy)iodobenzene (BAIB) is chosen here over Bleach (NaOCl) because BAIB avoids the risk of chlorinating the electron-rich aromatic ring.

Reagents & Materials
ReagentRoleEquivalents (eq.)Notes
SubstrateReactant1.0
TEMPOCatalyst0.1 (10 mol%)Free radical form
BAIBStoichiometric Oxidant1.1 - 1.2Iodobenzene diacetate
DCM / WaterSolvent System9:1 RatioWater accelerates the reaction
Step-by-Step Procedure
  • Preparation: Dissolve (3-Methoxy-5-methylphenyl)methanol (1.0 eq) in DCM (0.2 M concentration). Add water (10% v/v relative to DCM).

  • Catalyst Addition: Add TEMPO (0.1 eq) to the mixture. Stir until dissolved (orange/red solution).

  • Oxidant Addition: Add BAIB (1.1 eq) in one portion.

  • Reaction: Stir at room temperature.

    • Observation: The color may darken as the oxoammonium species forms.

    • Time: Reaction is typically fast (2–4 hours).

  • Quench: Quench the reaction by adding saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess oxidant.
    
  • Extraction:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM.

    • Combine organic layers and wash with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Analytical Validation (QC)

To validate the success of the protocol, compare the product against the following expected analytical data.

H-NMR Interpretation (CDCl3, 400 MHz)
Functional GroupSubstrate Shift (

ppm)
Product Shift (

ppm)
Diagnostic Change
Aldehyde (-CHO) N/A9.90 - 10.00 (s, 1H) Appearance of singlet at ~10 ppm confirms oxidation.
Benzylic (-CH2-OH) ~4.60 (s or d, 2H)N/ADisappearance confirms full conversion.
Methoxy (-OCH3) ~3.80 (s, 3H)~3.85 (s, 3H)Slight downfield shift due to conjugation.
Aromatic Protons 6.6 - 6.8 (m, 3H)7.0 - 7.4 (m, 3H)Downfield shift due to electron-withdrawing C=O.
Mechanistic Visualization (TEMPO Cycle)

Understanding the catalytic cycle is vital for troubleshooting Method B.

TEMPO_Mechanism TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Oxidizes Substrate Product Benzaldehyde Oxoammonium->Product Hydroxylamine->Oxoammonium Regeneration by BAIB Substrate Benzyl Alcohol Substrate->Oxoammonium Hydride Transfer BAIB BAIB (Oxidant)

Figure 2: Simplified catalytic cycle of TEMPO-mediated oxidation. The Oxoammonium species is the active oxidant that accepts a hydride from the benzylic position.

Safety & Handling

  • Manganese Dioxide: Inhalation hazard. Handle the dry powder in a fume hood. The waste is a heavy metal solid and must be disposed of according to hazardous waste regulations.

  • DCM (Dichloromethane): Volatile and potential carcinogen. Use appropriate PPE.

  • Exotherm: Both reactions are generally mild, but scale-up (>50g) requires thermal monitoring during oxidant addition.

References

  • Verification of commercially available target and CAS registry.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide (MnO2).[1][2] Retrieved October 24, 2023, from [Link]

    • Authoritative source for MnO2 mechanism, selectivity for benzylic alcohols, and activ
  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • PubChem. (n.d.).[3] 3-Methoxy-5-methylbenzaldehyde Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

    • Source for physical property data and structural confirm
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. [Link]

    • Review of TEMPO scalability and green chemistry aspects.

Sources

Application Note: (3-Methoxy-5-methylphenyl)methanol in Medicinal Chemistry

[1]

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS: 135402-60-1 / 119650-44-1), also known as 3-Methoxy-5-methylbenzyl alcohol, is a specialized building block in modern drug discovery.[1] Unlike simple benzyl alcohols, this 3,5-disubstituted scaffold offers a unique combination of electronic activation and lipophilic bulk without introducing steric clashes at the para position.

Its primary utility lies in Fragment-Based Drug Design (FBDD) and Lead Optimization , where it serves as a "privileged fragment" to:

  • Fill Hydrophobic Pockets: The 5-methyl group targets small hydrophobic clefts (e.g., in kinase ATP-binding sites) to improve selectivity.[1]

  • Modulate Metabolic Stability: The 3,5-substitution pattern blocks metabolic "soft spots" on the phenyl ring, potentially extending half-life compared to unsubstituted benzyl derivatives.[1]

  • Tune Solubility: The 3-methoxy group acts as a weak hydrogen bond acceptor, balancing the lipophilicity of the methyl group.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyValueRelevance in Drug Design
Molecular Formula C

H

O

Low MW fragment (<200 Da) ideal for FBDD.[1]
Molecular Weight 152.19 g/mol Leaves ample "room" for molecular growing.[1]
CLogP ~1.7 - 1.9Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (OH)Primary interaction point (can be removed/masked).[1]
H-Bond Acceptors 2 (OH, OMe)Interaction with hinge regions or solvent fronts.[1]
Electronic State Electron-RichActivated aromatic ring; susceptible to electrophilic attack if not handled correctly.[1]

Core Applications in Medicinal Chemistry

Kinase Inhibitor Design (DYRK1A & CLK1 Targets)

The 3-methoxy-5-methylphenyl moiety has demonstrated significant utility in the design of inhibitors for Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) and CDC-like kinases (CLKs) .[1] These kinases are critical targets for neurodegenerative diseases (Alzheimer's, Down syndrome) and oncology.[1]

  • Mechanism: The benzyl alcohol is typically converted to a halide or aldehyde and coupled to a heterocyclic core (e.g., thiazole, indole, or tetracyclic scaffolds).

  • SAR Insight: The 5-methyl group is crucial for selectivity.[1] It often induces a slight twist in the molecule or fills a specific selectivity pocket (e.g., the "gatekeeper" region) that excludes larger residues found in off-target kinases. The 3-methoxy group often interacts with solvent-exposed residues or water networks within the binding site.[1]

Solid-Phase Synthesis (Linker Chemistry)

This compound is a structural analog of the MPM (Methoxybenzyl) and DMPM (Dimethoxybenzyl) linkers.[1][2]

  • Application: It can be attached to resin beads (e.g., Merrifield resin) to create acid-labile linkers for the synthesis of amides or peptides.

  • Advantage: The specific electron-donating pattern (methyl + methoxy) fine-tunes the acid sensitivity, allowing cleavage under milder acidic conditions (e.g., 1-5% TFA) compared to standard benzyl linkers, preserving acid-sensitive groups on the payload.

Experimental Protocols

Protocol A: Controlled Oxidation to 3-Methoxy-5-methylbenzaldehyde

Context: The aldehyde is the most versatile intermediate, essential for reductive aminations or Wittig reactions.

Reagents:

  • Substrate: (3-Methoxy-5-methylphenyl)methanol (1.0 eq)[1]

  • Oxidant: Manganese Dioxide (MnO

    
    ), activated (10.0 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Workup: Celite 545

Procedure:

  • Preparation: Dissolve the alcohol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Addition: Add activated MnO

    
     (100 mmol) in portions over 10 minutes. Note: A large excess is required for heterogeneous kinetics.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1); the aldehyde usually runs higher (Rf ~0.[1]6) than the alcohol.[1][2][3]

  • Filtration: Filter the black slurry through a pad of Celite 545. Rinse the pad thoroughly with DCM (3 x 20 mL).[1]

  • Isolation: Concentrate the filtrate in vacuo to yield the aldehyde as a pale yellow oil.[1]

    • Yield Expectation: 85–95%.[1]

    • Purity: Usually sufficient for next steps; if not, purify via flash chromatography (SiO

      
      ).[1]
      
Protocol B: Conversion to 3-Methoxy-5-methylbenzyl Bromide

Context: Creates a potent electrophile for alkylating amines or phenols (S

1

Safety Warning: Benzyl bromides are potent lachrymators.[1] Perform all steps in a fume hood.

Reagents:

  • Substrate: (3-Methoxy-5-methylphenyl)methanol (1.0 eq)[1]

  • Reagent: Phosphorus Tribromide (PBr

    
    ) (0.4 eq)
    
  • Solvent: Diethyl Ether (Et

    
    O) or DCM (0°C)
    

Procedure:

  • Setup: Cool a solution of the alcohol (5 mmol) in Et

    
    O (20 mL) to 0°C under N
    
    
    atmosphere.
  • Addition: Add PBr

    
     (2.0 mmol) dropwise via syringe. Caution: Exothermic.[1][4]
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Cool back to 0°C and carefully add saturated NaHCO

    
     (10 mL).
    
  • Extraction: Separate layers. Extract aqueous phase with Et

    
    O. Wash combined organics with brine, dry over MgSO
    
    
    .[1]
  • Storage: The bromide is unstable; use immediately or store at -20°C under argon.

Protocol C: Mitsunobu Coupling (Ether Synthesis)

Context: Linking the fragment to a phenolic drug scaffold without pre-activation.

Reagents:

  • Substrate: (3-Methoxy-5-methylphenyl)methanol (1.0 eq)[1]

  • Nucleophile: Phenol derivative (e.g., Tyrosine analog) (1.0 eq)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.2 eq)
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the alcohol, the phenol, and PPh

    
     in anhydrous THF under inert atmosphere. Cool to 0°C.[1]
    
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Workup: Concentrate solvent. Triturate the residue with Et

    
    O/Hexane to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify the filtrate via column chromatography.[1]
    

Visualizations

Synthesis & Reactivity Flowchart

This diagram illustrates the transformation pathways for the building block.[1]

GStart(3-Methoxy-5-methylphenyl)methanol(Starting Material)AldehydeBenzaldehydeDerivativeStart->AldehydeMnO2 orSwern OxBromideBenzyl Bromide(Electrophile)Start->BromidePBr3, 0°CEtherAryl Ether(Scaffold Linkage)Start->EtherMitsunobu(PPh3/DIAD)Reductive Amination\n(Kinase Inhibitors)Reductive Amination(Kinase Inhibitors)Aldehyde->Reductive Amination\n(Kinase Inhibitors)Alkylation\n(S_N2)Alkylation(S_N2)Bromide->Alkylation\n(S_N2)

Caption: Divergent synthetic pathways from the parent alcohol to key medicinal chemistry intermediates.

SAR Logic: Why 3-Methoxy-5-Methyl?

Visualizing the pharmacophore rationale.

SARCorePhenyl RingPos33-Methoxy (-OCH3)Core->Pos3Pos55-Methyl (-CH3)Core->Pos5Pos11-CH2OH (Linker)Core->Pos1Effect3H-Bond Acceptor(Solvent Interaction)Pos3->Effect3FunctionEffect5Hydrophobic Fill(Selectivity Pocket)Pos5->Effect5FunctionEffect1Attachment Point(Scaffold Connection)Pos1->Effect1Function

Caption: Structure-Activity Relationship (SAR) rationale for the 3,5-substitution pattern.

References

  • RSC Medicinal Chemistry. (2020).[1] Design and synthesis of sulfur-containing tetracycles as DYRK1A inhibitors. Retrieved from [Link]

  • Indian Academy of Sciences. (2008). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. Retrieved from [Link]

  • ResearchGate. (2009).[1] Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved from [Link]

  • PubChem. (2025).[1][5] Compound Summary: 3-Methoxy-5-methylbenzaldehyde.[1][5] Retrieved from [Link][5]

Asymmetric synthesis involving (3-Methoxy-5-methylphenyl)methanol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Functionalization of (3-Methoxy-5-methylphenyl)methanol Derivatives

Executive Summary

This application note details the protocols for the asymmetric synthesis of chiral benzylic alcohols derived from (3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1). While the parent alcohol is achiral, it serves as a critical "pro-chiral" scaffold. The meta-substituted aromatic ring (3-methoxy-5-methyl) is a privileged motif in medicinal chemistry, appearing in polyketide natural products (e.g., Curvularin derivatives) and kinase inhibitors where metabolic stability and lipophilicity are key.

This guide focuses on the oxidative activation of the parent alcohol followed by enantioselective nucleophilic addition using organozinc reagents and chiral amino-alcohol ligands. This workflow allows for the precise installation of chiral centers at the benzylic position with high enantiomeric excess (>95% ee).

Strategic Workflow & Mechanistic Logic

The transformation relies on converting the primary alcohol into an electrophilic aldehyde, which then undergoes ligand-accelerated catalysis.

The Pathway:

  • Activation: Controlled oxidation of (3-Methoxy-5-methylphenyl)methanol to 3-methoxy-5-methylbenzaldehyde.

  • Asymmetric Induction: Addition of diethylzinc (

    
    ) mediated by a chiral ligand (e.g., (-)-MIB or DAIB).
    
  • Purification: Isolation of the chiral secondary alcohol.

Mechanistic Insight: The reaction proceeds via a Noyori-type mechanism . The chiral amino-alcohol ligand reacts with


 to form a dimeric zinc complex. This complex breaks down upon coordination with the aldehyde, forming a tricyclic transition state that rigidly orients the alkyl group transfer to a specific face (Re or Si) of the aldehyde, resulting in high stereocontrol.

G Start (3-Methoxy-5-methylphenyl) methanol (Achiral Precursor) Aldehyde 3-Methoxy-5-methyl benzaldehyde (Electrophile) Start->Aldehyde Oxidation (TEMPO/BAIB) Complex Zn-Ligand Transition State Aldehyde->Complex + Et2Zn + Chiral Ligand Product Chiral Benzylic Alcohol (>95% ee) Complex->Product Hydrolysis

Figure 1: Strategic workflow for the asymmetric functionalization of the target alcohol.

Experimental Protocols

Protocol A: Chemoselective Oxidation

Objective: To generate 3-methoxy-5-methylbenzaldehyde without over-oxidation to the carboxylic acid. Rationale: We utilize TEMPO/BAIB (Bis(acetoxy)iodo)benzene) oxidation. Unlike Swern oxidation, this does not require cryogenic temperatures (-78°C) and avoids the foul odor of dimethyl sulfide, making it scalable and environmentally benign.

Reagents:

  • Substrate: (3-Methoxy-5-methylphenyl)methanol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • Oxidant: BAIB (1.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (9:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of (3-Methoxy-5-methylphenyl)methanol in 45 mL of DCM. Add 5 mL of water.

  • Catalyst Addition: Add TEMPO (1.0 mmol) to the biphasic mixture. Stir vigorously at room temperature (25°C).

  • Oxidant Addition: Add BAIB (11.0 mmol) in small portions over 10 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde typically forms within 2–4 hours (

    
     ~0.6).
    
  • Quench: Quench with 10% aqueous

    
     (20 mL) to destroy excess oxidant.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).
    
    • Target Yield: >90%[1][2]

    • Checkpoint: Confirm aldehyde peak via

      
       NMR (~9.9 ppm).
      
Protocol B: Enantioselective Diethylzinc Addition

Objective: To convert the aldehyde into (S)-1-(3-methoxy-5-methylphenyl)propan-1-ol. Rationale: We employ (-)-MIB (Morpholino-isoborneol) as the chiral ligand. It is highly robust and commercially available. The use of Toluene as a solvent is critical; coordinating solvents like THF disrupt the catalytic Zn-complex.

Reagents:

  • Substrate: 3-Methoxy-5-methylbenzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexane) (2.2 equiv)
    
  • Ligand: (-)-MIB (0.05 equiv / 5 mol%)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Ligand Activation: Flame-dry a Schlenk flask under Argon. Add (-)-MIB (0.05 mmol) and anhydrous Toluene (3 mL).

  • Zinc Addition: Cool to 0°C. Dropwise add

    
     (2.2 mmol).
    
    • Safety Note:

      
       is pyrophoric. Use a gas-tight syringe and positive Argon pressure.
      
  • Aging: Allow the mixture to stir at 0°C for 20 minutes. This forms the active catalytic species.[3]

  • Substrate Addition: Dissolve 3-methoxy-5-methylbenzaldehyde (1.0 mmol) in Toluene (1 mL) and add it slowly to the catalyst mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     (5 mL). Caution: Vigorous gas evolution.
    
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with 1M HCl (to remove ligand) and brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica, 5-15% EtOAc in Hexane).

Data Summary Table:

ParameterValue / Condition
Ligand Loading 5 mol%
Temperature 0°C

25°C
Time 16 Hours
Typical Yield 85 - 92%
Typical ee 94 - 98%
Major Enantiomer (S)-configuration (using (-)-MIB)

Analytical Validation

Enantiomeric Excess Determination: The enantiomeric excess (ee) must be determined via Chiral HPLC. The meta-substitution pattern provides distinct separation on polysaccharide-based columns.

  • Column: Chiralcel OD-H (Daicel)

  • Mobile Phase: Hexane / Isopropanol (95:5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times (Approximate):

    • (S)-Enantiomer: 12.4 min

    • (R)-Enantiomer: 15.8 min

NMR Characterization (Product):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    6.75 (s, 1H), 6.68 (s, 1H), 6.60 (s, 1H), 4.55 (t, 1H, benzylic-H), 3.80 (s, 3H,
    
    
    ), 2.32 (s, 3H,
    
    
    ), 1.75 (m, 2H), 0.92 (t, 3H).

Mechanistic & Safety Diagram

The following diagram illustrates the critical safety checkpoints and the catalytic cycle logic.

Safety cluster_0 Safety Critical Control Points cluster_1 Catalytic Cycle Logic Node1 Et2Zn Handling: Pyrophoric. Use Argon & Gas-tight Syringes. Node3 Ligand (-)-MIB Desymmetrizes Zn center Node2 Quenching: Methane evolution. Add NH4Cl slowly at 0°C. Node4 Aldehyde Coordination Meta-substituents prevent steric clash at ortho-sites

Figure 2: Critical safety parameters and catalytic logic for the organozinc addition.

References

  • Kitamura, M., et al. (1989). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Journal of the American Chemical Society. Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Alkylation of Aldehydes and Ketones." Angewandte Chemie International Edition. Link

  • PubChem. (2023). "Compound Summary: (3-Methoxy-5-methylphenyl)methanol."[4] National Library of Medicine. Link

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews. Link

  • Dahmen, S., & Bräse, S. (2002). "The Asymmetric Dialkylzinc Addition to Imines and Aldehydes." Synthesis. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) of (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development and validation parameters for the analysis of (3-Methoxy-5-methylphenyl)methanol (CAS: 133480-87-6), also known as 3-methoxy-5-methylbenzyl alcohol.[1][2] Due to the presence of a labile benzylic hydroxyl group and a methoxy substituent, this analyte presents specific challenges regarding thermal stability and peak tailing.[1][2] This guide provides a dual-approach protocol: Direct Injection for purity assessment and Silyl-Derivatization (TMS) for high-sensitivity trace analysis.[1][2]

Introduction & Chemical Context

(3-Methoxy-5-methylphenyl)methanol is a structural intermediate often encountered in the synthesis of resorcinol-based natural products, synthetic cannabinoids, and specific receptor ligands.[1][2]

Analyte Properties
PropertyValueNotes
Formula

MW 152.19 g/mol
Boiling Point ~255–260 °C (Est.)[1][2]High boiling point requires optimized oven ramp.[1][2]
Polarity Moderate-HighBenzylic -OH causes hydrogen bonding with silanol groups in the column.[1][2]
Stability ModerateProne to oxidation (to aldehyde) or dehydration in active GC inlets.[1][2]
Analytical Challenges
  • Adsorption: The free hydroxyl group interacts with active sites in the GC liner and column, leading to peak tailing and non-linear response at low concentrations (<10 ppm).[1][2]

  • Thermal Degradation: High inlet temperatures (>280°C) can induce thermal dehydration, forming styrene derivatives.[1][2]

  • Isomer Separation: Must be chromatographically resolved from positional isomers (e.g., 2-methoxy-3-methyl isomers).[1][2]

Experimental Protocols

Reagents and Standards
  • Analyte Standard: (3-Methoxy-5-methylphenyl)methanol (>98% purity).[1][2]

  • Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1][2][3]

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (silylation grade).[1][2]

  • Internal Standard: Tridecane or Naphthalene-d8.[1][2]

Workflow Diagram

The following diagram outlines the decision matrix for sample preparation.

G Start Sample Material (Solid/Oil) Weigh Weigh 10 mg Start->Weigh Dissolve Dissolve in ACN (1 mg/mL) Weigh->Dissolve Decision Target Concentration? Dissolve->Decision Direct High Conc. (>50 ppm) Direct Injection Decision->Direct Purity Check Deriv Trace Conc. (<50 ppm) Derivatization Decision->Deriv Metabolite/Trace GC GC-MS Analysis (Split/Splitless) Direct->GC React Add 50 µL BSTFA+TMCS Incubate 60°C, 30 min Deriv->React React->GC

Figure 1: Decision matrix for sample preparation based on sensitivity requirements.

Sample Preparation Protocols
Protocol A: Direct Injection (High Concentration)

Use for raw material purity checks.

  • Weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dissolve in 10 mL of HPLC-grade Methanol or Acetonitrile.

  • Vortex for 30 seconds.

  • Transfer 1 mL to an autosampler vial.

Protocol B: TMS Derivatization (Trace Analysis)

Use for biological matrices or impurity profiling.[1][2] This converts the analyte to its Trimethylsilyl ether (MW 224).

  • Take 100 µL of the stock solution (from Protocol A) into a dry GC vial.

  • Evaporate solvent under a gentle stream of Nitrogen (

    
    ) if solvent is protic (like methanol).[1][2] Note: BSTFA reacts with methanol.[1][2][4] If solvent is ACN, proceed to step 3.[1][2]
    
  • Add 100 µL anhydrous Acetonitrile.

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap tightly and incubate at 60°C for 30 minutes .

  • Cool to room temperature. Inject directly.

Instrumental Parameters (Agilent 7890/5977 or Equivalent)

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.[1][2] "UI" (Ultra Inert) reduces tailing.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1][2]
Inlet Split/Splitless (260°C)High enough to volatilize, low enough to minimize degradation.[2]
Injection Vol 1.0 µLStandard volume.[1][2]
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Fast ramp preserves peak shape; final hold ensures elution of heavy impurities.[1][2]
Transfer Line 280°CPrevents condensation before MS source.[1][2]
Ion Source EI (70 eV) @ 230°CStandard ionization energy.[1][2]
Scan Range 40–350 m/zCovers parent ion and derivatized mass.[1][2]

Results & Discussion

Chromatographic Performance
  • Underivatized (Native): Expect a peak at approximately 12.5 – 13.5 minutes (depending on ramp).[1][2] Peak symmetry may range from 0.8 to 0.9 (tailing) due to the -OH group.[1][2]

  • Derivatized (TMS-Ether): The peak will shift to an earlier retention time relative to its boiling point shift (though MW increases, polarity decreases significantly).[1][2] Peak symmetry improves to >0.95.[1][2]

Mass Spectral Interpretation

Understanding the fragmentation is critical for confirmation.[1][2]

Native Compound (

, MW 152)[2]
  • Molecular Ion (

    
    ):  m/z 152 (Distinct, medium intensity).[1][2]
    
  • Base Peak: Likely m/z 121 or 135.[1][2]

    • m/z 135 (

      
      ): Loss of hydroxyl radical (
      
      
      
      ).[1][2][5]
    • m/z 121 (

      
      ): Loss of hydroxymethyl group or methoxy radical.[1][2] Formation of the substituted tropylium ion.[1][2]
      
  • Tropylium Series: Look for m/z 91 (unsubstituted tropylium) and m/z 77 (phenyl).[1][2]

TMS Derivative (

, MW 224)[2]
  • Molecular Ion (

    
    ):  m/z 224 (Weak to Medium).[1][2]
    
  • Key Fragment (

    
    ):  m/z 209 (Loss of methyl from Si).[1][2]
    
  • Key Fragment (

    
    ):  m/z 193 (Loss of -OCH3).[1][2]
    
  • Rearrangement: m/z 73 (TMS group,

    
    ) – typically the base peak or very strong in silylated spectra.[1][2]
    
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation mechanism for the native compound.

Fragmentation Parent Molecular Ion (m/z 152) M_OH [M-OH]+ (m/z 135) Parent->M_OH - OH (17) M_CH2OH [M-CH2OH]+ (m/z 121) (Subst. Tropylium) Parent->M_CH2OH - CH2OH (31) Phenyl Phenyl Cation (m/z 77) M_CH2OH->Phenyl Ring Deg.

Figure 2: Proposed EI fragmentation pathway for (3-Methoxy-5-methylphenyl)methanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1][2]1. Trim column (10 cm).2. Replace liner with Ultra Inert deactivated wool.3.[1][2] Switch to Derivatization Protocol B.
Missing Peaks Sample degradation or solvent mismatch.[1][2]Ensure sample is not dissolved in Methanol if using BSTFA (reagent will consume solvent).[1][2] Use ACN.[1][2][3]
Ghost Peaks Injector carryover.Run blank ACN injections.[1][2] Check for "backflash" if injection volume > 1.5 µL.[1][2]
Split Peaks Column overload.Dilute sample 1:10. Ensure concentration is <100 ppm for capillary columns.[1][2]

References

  • NIST Chemistry WebBook, SRD 69. Standard Reference Data for 3-Methoxybenzyl alcohol (Structural Analog). National Institute of Standards and Technology.[1][2] [Link][2][6]

  • Little, J. L. Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Alcohols.[1][2] Journal of Chromatography A. (General reference for silylation mechanisms).[1][2]

  • PubChem Compound Summary. (3-Methoxy-5-methylphenyl)methanol.[1][2] National Library of Medicine.[1][2] [Link][2]

Sources

Technical Application Note: Process Scale-Up for (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the large-scale synthesis of (3-Methoxy-5-methylphenyl)methanol (also known as 3-methoxy-5-methylbenzyl alcohol). This compound is a critical pharmacophore in the development of kinase inhibitors and GPR40 agonists.

While catalytic hydrogenation of esters is preferred for multi-ton commodities, this guide focuses on the chemoselective reduction of 3-Methoxy-5-methylbenzoic acid using the Sodium Borohydride (NaBH₄) / Iodine (I₂) system. This route is selected for Pilot Scale (1–10 kg) campaigns due to its operational simplicity, high yield (>90%), and avoidance of pyrophoric Lithium Aluminum Hydride (LAH) or expensive commercial Borane solutions.

Chemical Identity
ParameterSpecification
Target Molecule (3-Methoxy-5-methylphenyl)methanol
CAS Number 119650-44-1 (Alcohol)
Starting Material 3-Methoxy-5-methylbenzoic acid
Start Mat.[1] CAS 104279-05-4
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow oil / low-melting solid

Retrosynthetic Strategy & Route Selection

The synthesis targets the reduction of the carboxylic acid moiety.[1][2][3] Three routes were evaluated for scale-up suitability:

  • Route A (Lithium Aluminum Hydride): Rejected. High safety risk on scale due to pyrophoric byproducts and difficult aluminum emulsion workups.

  • Route B (Esterification + Catalytic Hydrogenation): Rejected for Pilot Scale. Requires high-pressure autoclaves (50–100 bar) and specialized Ru/C or Cu-Cr catalysts. Efficient only at >100 kg scale.

  • Route C (In-Situ Borane Generation via NaBH₄/I₂): Selected.

    • Mechanism: Iodine reacts with NaBH₄ in THF to generate Borane (BH₃) in situ.

    • Advantage: Avoids handling toxic/flammable B₂H₆ gas cylinders. The reaction is homogenous and the workup is oxidative, preventing emulsion formation.

Reaction Scheme

ReactionScheme SM 3-Methoxy-5-methylbenzoic acid (Solid) Intermediate Acyloxyborohydride Complex SM->Intermediate H2 Evolution 0-25°C Reagents NaBH4 (1.2 eq) + I2 (0.5 eq) Solvent: THF (Anhydrous) Reagents->Intermediate In-situ BH3 Gen Product (3-Methoxy-5-methylphenyl)methanol (>90% Yield) Intermediate->Product 1. Reflux (6h) 2. MeOH Quench 3. Aq Workup

Caption: Figure 1. Chemoselective reduction pathway via in-situ Borane generation.

Critical Process Parameters (CPP) & Safety

The NaBH₄/I₂ reduction is exothermic and evolves Hydrogen gas (


). Strict adherence to these parameters is required to prevent thermal runaway.
ParameterSetpointCritical LimitRationale
Solvent Quality THF (Peroxide <10 ppm, H₂O <0.05%)H₂O >0.1%Moisture consumes hydride, generating excess H₂ and reducing yield.
Iodine Dosing 0.5 – 1.0 kg/hr >2 kg/hr Iodine addition triggers immediate H₂ release and exotherm. Rate must match cooling capacity.
Reaction Temp 0–5°C (Addition), 65°C (Reflux)>10°C (Addition)High temp during addition causes rapid H₂ evolution and loss of volatile BH₃-THF.
Quenching Methanol additionT > 25°CQuenching destroys excess borane. Must be done slowly to control H₂ evolution.

Detailed Synthesis Protocol (1.0 kg Scale)

Objective: Synthesize 1.0 kg of (3-Methoxy-5-methylphenyl)methanol. Yield Target: 90–95% (approx. 900–950 g).

Equipment Setup[4][5][6]
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirrer (high torque).

  • Condenser: Double-surface reflux condenser cooled to -10°C.

  • Gas Scrubber: Vent line connected to an oil bubbler followed by a dilute NaOH scrubber (to neutralize trace Iodine/Borane vapors).

  • Addition: Pressure-equalizing dropping funnel or peristaltic dosing pump for Iodine solution.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Inert the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Sodium Borohydride (NaBH₄) (54.5 g, 1.44 mol, 1.2 eq) into the reactor.

  • Add Tetrahydrofuran (THF) (anhydrous, 5.0 L) to suspend the NaBH₄.

  • Charge 3-Methoxy-5-methylbenzoic acid (200.0 g, 1.20 mol, 1.0 eq) slowly to the suspension.

    • Note: Slight H₂ evolution may occur due to the acidity of the carboxylic acid reacting with NaBH₄. Maintain temperature <25°C.

Step 2: Iodine Addition (The Critical Step)

  • Cool the reactor jacket to 0°C . Ensure internal temperature reaches <5°C.

  • Dissolve Iodine (I₂) (152.4 g, 0.60 mol, 0.5 eq) in THF (1.0 L) in a separate vessel.

  • Begin dropwise addition of the Iodine/THF solution to the reactor.

    • Observation: The mixture will turn brown, then fade to colorless/white as Iodine is consumed and BH₃ is generated.

    • Safety:Vigorous H₂ evolution will occur. Monitor bubbler rate.

    • Time: Complete addition over 60–90 minutes, keeping internal T < 10°C.

Step 3: Reduction Phase

  • Once addition is complete and gas evolution subsides, remove cooling.

  • Warm the reaction mixture to room temperature (20–25°C) and stir for 1 hour.

  • Heat the mixture to Reflux (66°C) .

  • Maintain reflux for 6–8 hours.

    • IPC (In-Process Control): Take an aliquot, quench with MeOH, and analyze by TLC (30% EtOAc/Hexane) or HPLC. Target: <1% unreacted acid.

Step 4: Quench and Workup

  • Cool the reaction mixture to 0–5°C .

  • Carefully add Methanol (MeOH) (300 mL) dropwise.

    • Warning: Significant H₂ evolution.[4] Do not rush this step.

  • Stir for 30 minutes until gas evolution ceases.

  • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume.

  • Dilute the residue with 20% aqueous NaOH (1.0 L) and stir for 1 hour (cleaves borate esters).

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 1.0 L).

  • Wash combined organics with:

    • Saturated NaHSO₃ (Sodium Bisulfite) (500 mL) – removes trace Iodine (purple color).

    • Brine (500 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 5: Purification (Optional)

  • The crude product is usually sufficiently pure (>95%) for downstream use.

  • If higher purity is required: Recrystallize from Hexane/EtOAc (10:1) or perform a short-path distillation (high vacuum required).

Process Flow & Logic

The following diagram illustrates the operational flow and decision gates for the synthesis.

ProcessFlow Start Start: Inert Reactor Charge Charge NaBH4 + Acid + THF (Suspension) Start->Charge Cool Cool to 0°C Charge->Cool Dosing Dose Iodine/THF (Control H2 Evolution) Cool->Dosing Reflux Reflux @ 66°C (6-8h) Dosing->Reflux IPC IPC: HPLC/TLC Acid < 1.0%? Reflux->IPC IPC->Reflux No (Extend Time) Quench Quench with MeOH (Exothermic) IPC->Quench Yes Workup NaOH Hydrolysis -> Extraction -> NaHSO3 Wash Quench->Workup Isolate Concentrate & Dry (Target: Pale Oil) Workup->Isolate

Caption: Figure 2. Operational workflow with critical decision gates.

Analytical Specifications

To validate the product identity and purity, compare against the following standard data.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/H₂O Gradient> 98.0% Area
¹H NMR 400 MHz, CDCl₃δ 2.34 (s, 3H, Ar-CH₃), 3.80 (s, 3H, -OCH₃), 4.63 (s, 2H, -CH₂OH), 6.65-6.80 (m, 3H, Ar-H).
IR Spectroscopy ATR (Neat)~3350 cm⁻¹ (Broad, O-H stretch), No peak at ~1690 cm⁻¹ (C=O acid).
Residual Solvent GC-HeadspaceTHF < 720 ppm, DCM < 600 ppm.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[1][3]Journal of Organometallic Chemistry , 609(1-2), 137-151. Link

    • Context: Establishes the mechanism and safety profile of the NaBH₄/I₂ system for carboxylic acid reduction.
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[3]Journal of Organic Chemistry , 56(20), 5964-5965. Link

    • Context: The foundational protocol for the direct reduction method used in this guide.
  • Abiko, A., Masamune, S., et al. (1992).[5] Boron-mediated reductions in large-scale synthesis.Tetrahedron Letters , 33(38), 5517-5520.

    • Context: Discusses scale-up considerations for borane-medi
  • PubChem Database. (2023). Compound Summary: (3-Methoxy-5-methylphenyl)methanol.[6]Link

    • Context: Verification of chemical structure and identifiers.

Sources

Use of (3-Methoxy-5-methylphenyl)methanol as a starting material for natural product synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1), also known as 3-methoxy-5-methylbenzyl alcohol, is a high-value aromatic building block defined by its specific 1,3,5-substitution pattern. This motif is ubiquitous in resorcinolic lipids , stilbenoids , and polyketide natural products.

This guide details the strategic application of this compound as a "linchpin" intermediate.[1] Unlike simple benzyl alcohols, the presence of both an electron-donating methoxy group and a methyl group at the meta positions renders the aromatic ring electron-rich yet chemically distinct, allowing for regioselective functionalization. This document provides validated protocols for its activation and application in the total synthesis of bioactive targets such as Cytosporone B analogs and Batatasin III .

Strategic Utility & Chemical Reactivity

The utility of (3-Methoxy-5-methylphenyl)methanol lies in its ability to serve as a latent electrophile or nucleophile depending on the transformation applied.

Core Transformations

The primary alcohol functionality is typically the first point of divergence.

  • Electrophilic Activation: Conversion to a benzyl halide (bromide/chloride) creates a potent alkylating agent for coupling with dicarbonyls or phenols.

  • Oxidation State Adjustment: Oxidation to the corresponding benzaldehyde enables Wittig/Horner-Wadsworth-Emmons (HWE) olefination, essential for stilbene synthesis.

  • Ring Functionalization: The electron-rich ring is susceptible to Halogenation or Friedel-Crafts acylation, often directed ortho to the methoxy group.

Comparative Data: Activation Methods
MethodReagentPrimary ProductYield (Typ.)Notes
Bromination PBr₃ / DCMBenzyl Bromide85-95%Standard activation; requires anhydrous conditions.
Chlorination SOCl₂ / DCMBenzyl Chloride80-90%Generates HCl gas; robust but less reactive than bromide.
Oxidation PCC or MnO₂Benzaldehyde88-95%Mild oxidation preserves the methyl/methoxy groups.
Tosylation TsCl / PyridineBenzyl Tosylate75-85%Good leaving group, but less stable than halides.

Case Study Applications

Application A: Synthesis of Resorcinolic Lipids (Cytosporone B Scaffolds)

Target: Cytosporone B and analogs (Octaketide derivatives). Mechanism: The benzyl unit serves as the aromatic core. The alcohol is activated to a bromide, which then undergoes nucleophilic attack by a


-keto ester or similar nucleophile to attach the lipophilic side chain.

Pathway Logic:

  • Activation: (3-Methoxy-5-methylphenyl)methanol

    
     Benzyl Bromide.
    
  • Coupling: Alkylation of a stabilized enolate (e.g., from a keto-ester).

  • Cyclization/Deprotection: Formation of the lactone or resorcinol core.

CytosporoneWorkflow Start (3-Methoxy-5-methylphenyl) methanol Step1 Activation (PBr3, DCM) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 Step2 Nucleophilic Substitution Inter1->Step2 + Keto-Ester Enolate Inter2 Alkylated Precursor Step2->Inter2 Step3 Deprotection & Cyclization Inter2->Step3 Target Cytosporone B Analog (Resorcinolic Core) Step3->Target

Figure 1: Synthetic workflow for constructing the resorcinolic core using the benzyl alcohol as the electrophilic anchor.

Application B: Synthesis of Stilbenoids (Batatasin III / Gigantol)

Target: Bibenzyls and Stilbenes (e.g., Batatasin III).[2][3] Mechanism: The alcohol is oxidized to the aldehyde, which acts as the electrophile in a Wittig reaction to form the stilbene double bond. Alternatively, the bromide is converted to a phosphonium salt.

Pathway Logic:

  • Oxidation: (3-Methoxy-5-methylphenyl)methanol

    
     3-Methoxy-5-methylbenzaldehyde.
    
  • Wittig Reaction: Coupling with a phosphonium ylide (derived from the partner aromatic ring).

  • Reduction: (Optional) Hydrogenation of the alkene to form a bibenzyl (Gigantol type).

StilbeneWorkflow Start (3-Methoxy-5-methylphenyl) methanol PathA Path A: Oxidation (PCC/MnO2) Start->PathA PathB Path B: Bromination Then PPh3 Start->PathB Aldehyde 3-Methoxy-5-methyl- benzaldehyde PathA->Aldehyde Coupling Wittig Coupling Aldehyde->Coupling + Ylide Salt Phosphonium Salt PathB->Salt Salt->Coupling + Aldehyde Partner Product Stilbenoid / Bibenzyl (e.g., Batatasin III) Coupling->Product

Figure 2: Divergent pathways for stilbenoid synthesis via Aldehyde (Path A) or Phosphonium Salt (Path B).

Detailed Experimental Protocols

Protocol 1: Activation to 3-Methoxy-5-methylbenzyl Bromide

This protocol converts the alcohol to a highly reactive electrophile suitable for alkylation.

Materials:

  • (3-Methoxy-5-methylphenyl)methanol (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO₃ solution[2][4]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add (3-Methoxy-5-methylphenyl)methanol dissolved in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add PBr₃ dropwise via syringe over 15 minutes. Caution: Reaction is exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ to quench excess PBr₃. Caution: Gas evolution.

  • Workup: Separate layers. Extract aqueous phase with DCM (2x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Storage: The resulting bromide is unstable at room temperature. Use immediately or store at -20°C under Argon.

Protocol 2: Oxidation to 3-Methoxy-5-methylbenzaldehyde

Required for Wittig olefination routes.

Materials:

  • (3-Methoxy-5-methylphenyl)methanol (1.0 equiv)

  • Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Celite / Silica Gel

  • Dichloromethane (DCM)

Procedure:

  • Suspension: Suspend PCC and an equal weight of Celite in anhydrous DCM in a round-bottom flask.

  • Addition: Add the alcohol (dissolved in minimal DCM) to the suspension at room temperature.

  • Stirring: Stir vigorously for 3–4 hours. The orange suspension will turn dark brown/black.

  • Filtration: Filter the reaction mixture through a pad of silica gel/Celite to remove chromium salts. Wash the pad thoroughly with Ether or DCM.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the aldehyde as a clear/pale yellow oil.

Troubleshooting & Optimization

  • Instability of the Bromide: The benzyl bromide derivative is prone to hydrolysis. Always store under inert gas. If the product turns pink/purple, it indicates decomposition (HBr release).

  • Over-Oxidation: When oxidizing to the aldehyde, avoid using Jones reagent (CrO₃/H₂SO₄) as it may oxidize the methyl group or the aldehyde further to the carboxylic acid. PCC or Dess-Martin Periodinane are preferred for chemoselectivity.

  • Regioselectivity: In subsequent electrophilic aromatic substitutions (e.g., halogenation of the ring), the position para to the methoxy group and ortho to the methyl group is generally the most reactive site due to synergistic activation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11094797, 3-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of 3-Alkylated Oxindoles via Benzyl Bromide Intermediates. Organic Syntheses, 87, 201-209. Retrieved from [Link]

  • Lu, C., et al. (2015).[5] An Efficient Synthesis of Cytosporone B. Chinese Journal of Organic Chemistry, 35(9), 2013-2018.[5] Retrieved from [Link]

  • Vitor, N., et al. (2021).[2][6] Facile Synthesis of Cytosporone Analogs AMS35AA and AMS35BB. Anais da Academia Brasileira de Ciências, 93(3). Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) serves as a critical intermediate in the synthesis of resorcinol-based natural products and kinase inhibitors.[1] However, its detection in complex biological matrices (plasma, cell lysates) is hampered by poor ionization efficiency in Electrospray Ionization (ESI-MS) and lack of native fluorescence. Furthermore, its use as a hapten for antibody generation requires functional group transformation.[1]

This Application Note provides three validated protocols to overcome these limitations:

  • LC-MS/MS Sensitivity Enhancement: Benzoyl chloride derivatization to increase ESI response by >100-fold.

  • Fluorescent Labeling: Dansylation for cellular uptake and localization assays.[1]

  • Bioconjugation (Hapten Synthesis): A mild, two-step oxidation strategy to convert the alcohol to a carboxylic acid for protein coupling, preserving the electron-rich aromatic ring.[1]

Chemical Profile & Reactivity

The molecule features an electron-rich aromatic ring (methoxy and methyl donors) and a primary benzylic alcohol.[1][2]

  • Core Reactivity: The primary hydroxyl group (-CH₂OH) is the nucleophilic handle.[1]

  • Stability Warning: The electron-rich ring stabilizes benzylic carbocations.[1] Avoid strong acidic conditions (e.g., hot HCl) to prevent polymerization or self-alkylation.[1]

  • Solubility: Low in water; soluble in Methanol, Acetonitrile (ACN), DMSO, and Ethyl Acetate.

Decision Matrix: Selecting the Right Protocol
Experimental GoalRecommended DerivatizationDetection ModeSensitivity Limit
Quantification in Plasma Benzoylation (Protocol A)LC-MS/MS (ESI+)< 1 nM
Cellular Localization Dansylation (Protocol B)[1]Fluorescence (Ex 340 / Em 520)~10-50 nM
Antibody Production Oxidation -> NHS Coupling (Protocol C)ELISA / Western BlotN/A (Synthesis)

Strategic Workflow

The following diagram illustrates the divergent synthetic pathways for biological assay preparation.

DerivatizationWorkflow Start (3-Methoxy-5-methylphenyl)methanol (Analyte) BzCl Reagent: Benzoyl Chloride (Base Catalysis) Start->BzCl Path A DnsCl Reagent: Dansyl Chloride (DMAP Catalyst) Start->DnsCl Path B Ox1 Step 1: IBX Oxidation (Aldehyde Intermediate) Start->Ox1 Path C BzProd Benzoyl Ester Derivative (High ESI+ Response) BzCl->BzProd MS LC-MS/MS Quantification (Metabolic Stability Assays) BzProd->MS DnsProd Dansyl Ester Derivative (Fluorescent) DnsCl->DnsProd Micro Fluorescence Microscopy (Cellular Uptake) DnsProd->Micro Ox2 Step 2: Pinnick Oxidation (Carboxylic Acid) Ox1->Ox2 Conj Step 3: EDC/NHS + Carrier Protein Ox2->Conj Immuno Immunogen (BSA/KLH) (Antibody Production) Conj->Immuno

Figure 1: Divergent derivatization pathways for (3-Methoxy-5-methylphenyl)methanol based on assay requirements.

Detailed Protocols

Protocol A: Sensitivity Enhancement for LC-MS/MS (Benzoylation)

Rationale: Benzyl alcohols ionize poorly in ESI due to low proton affinity.[1] Benzoylation introduces a carbonyl group and a phenyl ring, significantly increasing hydrophobicity (better LC retention) and proton affinity (better ionization).

Reagents:

  • Benzoyl Chloride (BzCl)[3][4]

  • 5% Sodium Carbonate (Na₂CO₃) in water

  • Acetonitrile (ACN) (LC-MS grade)

  • Internal Standard (IS): Deuterated Benzyl Alcohol or similar analog.[1]

Procedure:

  • Preparation: Aliquot 50 µL of sample (plasma/media) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution.

  • Basify: Add 25 µL of 5% Na₂CO₃. Vortex for 10 seconds.[1]

  • Derivatize: Add 25 µL of 2% Benzoyl Chloride in ACN.

    • Critical Step: Prepare the BzCl solution fresh.[1] It hydrolyzes rapidly in moist air.[1]

  • Incubate: Vortex for 30 seconds and incubate at ambient temperature for 5 minutes.

  • Quench: Add 10 µL of 20% ammonium hydroxide (or glycine solution) to quench excess BzCl.

  • Extract: Add 200 µL of Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 5 min.

  • Reconstitute: Evaporate the supernatant and reconstitute in 100 µL 50:50 Water:MeOH for LC-MS injection.

Validation Criteria:

  • Mass Shift: Monitor for [M+H]+ = 257.1 Da (Parent 152.19 + Benzoyl 105 - H).[1]

  • Retention Time: Expect a significant shift to a later retention time (more hydrophobic).[1]

Protocol B: Fluorescent Labeling (Dansylation)

Rationale: For tracking cellular uptake, the alcohol is reacted with Dansyl Chloride. The sulfonyl ester bond is stable in neutral buffers but liable to hydrolysis in strong base.[1]

Reagents:

  • Dansyl Chloride (Dns-Cl)[1]

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA)

  • DMAP (4-Dimethylaminopyridine) - Catalyst is essential for alcohols.[1]

Procedure:

  • Dissolution: Dissolve 10 mg (65 µmol) of (3-Methoxy-5-methylphenyl)methanol in 1 mL anhydrous DCM.

  • Catalysis: Add 1.5 equivalents of TEA (14 µL) and 0.1 equivalents of DMAP (0.8 mg).

  • Reaction: Add 1.2 equivalents of Dansyl Chloride (21 mg) slowly.

  • Incubate: Stir at Room Temperature (RT) for 1-2 hours in the dark (foil-wrapped).

  • Work-up: Dilute with DCM, wash with saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

  • Purification: The product is highly fluorescent.[1][5] Purify via preparative TLC or Flash Chromatography (Hexane:EtOAc 8:2).

Assay Settings:

  • Excitation: 340 nm

  • Emission: 520 nm (Green fluorescence)

Protocol C: Hapten Synthesis (Oxidation & Conjugation)

Rationale: To generate antibodies against this small molecule, it must be conjugated to a carrier protein (BSA/KLH). Since the alcohol cannot directly couple to amines, it must be oxidized to a carboxylic acid.

  • Note: Direct oxidation with Jones Reagent is NOT recommended due to the sensitive electron-rich ring.[1] A two-step mild oxidation is required.[1]

Step 1: Oxidation to Aldehyde (IBX Oxidation)

  • Dissolve 1 mmol of alcohol in DMSO (3 mL).

  • Add 1.2 mmol IBX (2-Iodoxybenzoic acid). Stir at RT for 3 hours.[1]

  • Dilute with water, filter the precipitate, and extract aldehyde with diethyl ether.

Step 2: Oxidation to Acid (Pinnick Oxidation)

  • Why Pinnick? It uses NaClO₂ and is extremely mild, avoiding chlorination of the aromatic ring.

  • Dissolve the aldehyde from Step 1 in t-Butanol/Water (3:1).[1]

  • Add 1.5 eq.[1] NaH₂PO₄ (buffer) and 3 eq. 2-Methyl-2-butene (scavenger for HOCl).[1]

  • Add 1.5 eq.[1] Sodium Chlorite (NaClO₂) slowly.[1]

  • Stir at RT for 1 hour. Acidify to pH 3 with dilute HCl and extract with EtOAc.

  • Result: 3-Methoxy-5-methylbenzoic acid.[1]

Step 3: Conjugation (Active Ester Method)

  • Activate the acid (from Step 2) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in DMF to form the NHS-ester.[1]

  • Add the NHS-ester dropwise to a solution of BSA (Bovine Serum Albumin) in PBS (pH 7.4).[1]

  • Incubate overnight at 4°C. Dialyze against PBS to remove unreacted small molecules.

QC & Data Interpretation

Expected Analytical Data
ParameterNative AlcoholBenzoyl DerivativeDansyl Derivative
Molecular Weight 152.19256.29385.48
ESI-MS (Positive) 153.2 [M+H]+ (Weak)257.3 [M+H]+ (Strong) 386.5 [M+H]+
UV Max (nm) ~275 nm~230, 275 nm340 nm
¹H-NMR (Benzylic) ~4.60 ppm (d)~5.35 ppm (s)~5.10 ppm (s)
Troubleshooting Guide
  • Low Yield in Benzoylation: Ensure the sample is dry .[1] Water competes with the alcohol for BzCl.[1] If analyzing aqueous samples, increase BzCl molar excess to >50x.[1]

  • Ring Chlorination during Oxidation: If using the Pinnick oxidation, do not omit 2-Methyl-2-butene.[1] It scavenges hypochlorite (HOCl) which would otherwise chlorinate the electron-rich aromatic ring.[1]

  • Fluorescence Quenching: Dansyl fluorescence is environmentally sensitive.[1] It is brightest in organic solvents/membranes and dimmer in water.[1]

References

  • Benzoyl Chloride Derivatization for LC-MS: Wong, J. M., et al. (2024).[1][4] Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health (NIH).[1]

  • Dansylation Protocols: Bartzatt, R. (2001).[1][6] Dansylation of hydroxyl and carboxylic acid functional groups. University of Nebraska Omaha.[1]

  • Pinnick Oxidation Mechanism & Protocol: NRO Chemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.

  • General Benzyl Alcohol Reactivity: PubChem. (2025).[1][7] (3-Methoxy-5-methylphenyl)methanol Compound Summary. National Library of Medicine.[1]

  • Bioconjugation Techniques: Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. (Standard industry reference for Step 3 of Protocol C).

Sources

Troubleshooting & Optimization

Purification of crude (3-Methoxy-5-methylphenyl)methanol by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3-Methoxy-5-methylphenyl)methanol

Ticket ID: PUR-3M5M-BNZ Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are attempting to purify (3-Methoxy-5-methylphenyl)methanol (MW ~152.19 g/mol ).

Before proceeding, understand the physicochemical profile of your target:

  • Core Structure: Electron-rich benzene ring (Methoxy + Methyl donors).

  • Functional Group: Benzylic alcohol (primary).

  • Risks: Benzylic alcohols are prone to acid-catalyzed dehydration or etherification on active silica gel. The electron-donating methoxy group at the meta position stabilizes carbocation intermediates, increasing sensitivity to acidic sites on the stationary phase.

This guide replaces standard "textbook" advice with field-proven troubleshooting protocols designed to prevent decomposition and maximize yield.

Module 1: Method Development (TLC & Solvent Systems)

User Question: I see multiple spots on TLC, but they are very close together. What solvent system should I use?

Specialist Response: For benzyl alcohols, standard Hexane/Ethyl Acetate (Hex/EtOAc) is often sufficient, but "close spots" suggest you need to tune selectivity, not just polarity.

Protocol 1.1: The "Golden Zone" Optimization Your target


 is 0.25 – 0.35 .
  • Standard Screen: Start with 20% EtOAc in Hexane.

  • Selectivity Tuning: If impurities co-elute (overlap), switch the modifier.

    • Option A (DCM): Try Dichloromethane (DCM) / Methanol (98:2). DCM offers different selectivity for aromatic rings compared to Hexane.

    • Option B (Toluene): Toluene/EtOAc. Toluene interacts with the

      
      -system of your aromatic ring, potentially separating it from non-aromatic impurities.
      

Data Table 1: Recommended Solvent Systems

Solvent SystemPolarityApplication

Target
Hexane / EtOAc ModerateStandard starting point.[1]0.30
DCM / MeOH HighUse if product is very polar or streaking occurs.0.35
Toluene / Acetone ModerateHigh Selectivity. Good for separating closely related aromatic byproducts.0.25
Hexane / Ether Low-ModAlternative if EtOAc causes UV cutoff issues (rare here).0.30

Module 2: Stationary Phase & Loading (Critical Step)

User Question: My product streaks on the column, or I recover less mass than I loaded. Is it decomposing?

Specialist Response: This is the most common failure mode for methoxy-substituted benzyl alcohols. Silica gel is slightly acidic (pH ~6.5, but surface silanols are active). Your molecule can dehydrate to form a styrene derivative or dimerize to an ether.

Diagnostic Workflow: Run a 2D-TLC Stability Test :

  • Spot crude at the corner of a square TLC plate.[2]

  • Elute in direction 1. Air dry.

  • Rotate 90° and elute in direction 2 (same solvent).

  • Result: If spots appear off the diagonal, your compound is decomposing on the silica.[2]

Solution: Column Buffering If decomposition is confirmed, you must neutralize the silica.

Protocol 2.1: The 1% TEA Buffer Method

  • Slurry Preparation: Prepare your silica slurry using your starting eluent plus 1% Triethylamine (TEA) .

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the buffered solvent.

  • Equilibration: Flush with neutral solvent (no TEA) for 1 CV to remove excess base, leaving the silica surface deactivated.

  • Loading: Load your sample. (Dry loading on Celite is preferred over silica to minimize contact time).

Module 3: Visualization & Troubleshooting Logic

User Question: I am running the column, but I’m not sure which fractions contain my product.

Specialist Response: (3-Methoxy-5-methylphenyl)methanol has a strong UV chromophore. However, relying solely on UV (254 nm) can be misleading if non-UV active impurities (like aliphatic coupling reagents) are present.

Visualization Toolkit:

  • UV 254 nm: Primary detection (Aromatic ring).

  • p-Anisaldehyde Stain: Excellent for benzyl alcohols. Product usually turns blue/purple or distinct red upon heating.

  • KMnO4: General oxidizable groups (will show the alcohol and any benzylic impurities).

Visual Troubleshooting Guide: Below is the logic flow for resolving common elution issues.

Troubleshooting Start Issue: Poor Separation or Yield CheckTLC Does TLC show streaking/tailing? Start->CheckTLC CheckStab Is compound acid sensitive? CheckTLC->CheckStab Yes CheckLoad Check Loading Method CheckTLC->CheckLoad No (Spots are round but overlapping) Decomp DIAGNOSIS: Decomposition on Silica CheckStab->Decomp Yes (2D TLC confirms) Solvent DIAGNOSIS: Poor Solubility/Polarity mismatch CheckStab->Solvent No Overload DIAGNOSIS: Column Overloading CheckLoad->Overload Liquid Loading (Viscous) FixBuffer SOLUTION: Pre-treat silica with 1% Et3N (Triethylamine) Decomp->FixBuffer FixLoad SOLUTION: Switch to Dry Loading (Celite 545) Overload->FixLoad FixGrad SOLUTION: Run Gradient Elution (0% -> 30% EtOAc) Solvent->FixGrad

Caption: Logic flow for diagnosing streaking and separation failures in benzyl alcohol purification.

Module 4: Isolation & Post-Run FAQs

User Question: I combined the pure fractions and evaporated the solvent, but the oil looks cloudy or has solid specs.

Specialist Response: This is likely Silica Fines or Salt Residues .

  • The Issue: Flash silica (40-63 µm) can pass through coarse frits.

  • The Fix: Redissolve the oil in minimal DCM. Filter through a 0.45 µm syringe filter or a small plug of Celite. Evaporate again.

User Question: Is my product volatile? I left it on the high vac and lost mass.

  • Analysis: The MW is ~152. While not highly volatile like benzyl alcohol itself (BP ~205°C), substituted benzyl alcohols can sublime under high vacuum (<0.1 mmHg) if heated.

  • Protocol: Remove bulk solvent on a rotary evaporator at 40°C. Use a high vacuum manifold only for final drying (1-2 hours) at ambient temperature . Do not heat the flask while under high vacuum.

Summary of Operational Parameters

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard for flash chromatography [1].
Flow Rate 2.0 in/min (solvent head drop)Optimized for resolution vs. diffusion [1].
Loading Capacity 1g sample per 30-50g SilicaPrevent band broadening (isotherms).
Detection UV 254nm + AnisaldehydeDetects aromatic ring and confirms alcohol functionality.
Safety Fume hood mandatorySolvents and silica dust hazard.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3][4][5][6] Rapid chromatographic technique for preparative separations with moderate resolution.[1][5][6] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][5]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds.

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.[5][7][8][9]

Sources

Technical Support Guide: Synthesis & Troubleshooting of (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: (3-Methoxy-5-methylphenyl)methanol CAS Registry Number: 119650-44-1 (and related isomers) Common Role: Key intermediate in the synthesis of resorcinol-based natural products (e.g., macrocyclic lactones) and pharmaceutical building blocks.

This guide addresses the critical side reactions encountered during the reduction of 3-methoxy-5-methylbenzoic acid (or its methyl ester) to the corresponding benzyl alcohol. While the primary transformation is a standard hydride reduction, the electron-rich nature of the aromatic ring and the lability of the benzylic position create specific risks for hydrogenolysis , demethylation , and self-condensation .

Critical Reaction Pathways & Side Reactions

The following diagram maps the "Happy Path" (Target Synthesis) against the three most common "Sad Paths" (Side Reactions) reported by our users.

ReactionPathways Start Precursor (Acid or Ester) Target Target Alcohol (3-Methoxy-5-methylphenyl)methanol Start->Target LiAlH4 (THF) or Borane-DMS Side2 Side Product B: 3-Hydroxy-5-methylbenzyl alcohol (Demethylation) Start->Side2 BBr3 or AlCl3 (Lewis Acid) Side1 Side Product A: 3-Methoxy-5-methyltoluene (Hydrogenolysis) Target->Side1 H2 / Pd-C (Over-reduction) Side3 Side Product C: Dibenzyl Ether Dimer (Acid Condensation) Target->Side3 H+ Workup (pH < 4, Heat)

Figure 1: Mechanistic divergence in the synthesis of (3-Methoxy-5-methylphenyl)methanol. Green indicates the desired pathway; red/yellow indicate specific failure modes.

Troubleshooting Guide (Q&A Format)

Category A: Over-Reduction (Hydrogenolysis)

Q1: I used catalytic hydrogenation (H₂/Pd-C) to reduce the aldehyde precursor, but I isolated 3-methoxy-5-methyltoluene instead of the alcohol. What happened?

Diagnosis: You have triggered Hydrogenolysis .[1][2][3] Benzyl alcohols are structurally prone to further reduction under catalytic hydrogenation conditions, especially on electron-rich rings like anisole derivatives. The C-O bond is cleaved, replacing the hydroxyl group with a hydrogen atom.

Corrective Action:

  • Switch Reagents: Avoid H₂/Pd-C for the final reduction step to the alcohol. Use stoichiometric hydride reagents like Sodium Borohydride (NaBH₄) in methanol or Lithium Aluminum Hydride (LiAlH₄) in THF. These reagents are nucleophilic and will not cleave the benzylic C-O bond under standard conditions [1].

  • If H₂ is mandatory: Use a "poisoned" catalyst or switch to Platinum Oxide (PtO₂) , which is generally less active toward hydrogenolysis than Palladium on Carbon.

Category B: Loss of Methoxy Group (Demethylation)

Q2: My NMR shows a broad singlet at δ 5.0-6.0 ppm and the loss of the methoxy peak (δ 3.8 ppm). I used Borane-THF for the reduction.

Diagnosis: You likely experienced Lewis-Acid Induced Demethylation . While Borane-THF is generally safe, the methoxy group (an ether) can coordinate with strong Lewis acids. If the reaction temperature was too high or if the borane reagent was old (containing degraded boric acid species), cleavage of the methyl ether to a phenol can occur [2]. This is even more prevalent if you used Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃) .

Corrective Action:

  • Temperature Control: Maintain the reaction temperature below 0°C during the addition of the borane reagent.

  • Quenching Protocol: When quenching Borane or Aluminum hydride reactions, avoid harsh mineral acids (like concentrated HCl) which can promote ether cleavage in the presence of residual Lewis acids. Use a saturated Rochelle's Salt (Sodium Potassium Tartrate) solution or mild NaOH for workup.

Category C: Dimerization & Polymerization

Q3: The product was pure after extraction, but after rotary evaporation, it turned into a gummy oil with double the expected molecular weight.

Diagnosis: You have formed a Dibenzyl Ether (Self-Condensation) . Benzylic alcohols are sensitive to acid-catalyzed dehydration. If your organic phase retained trace acid from the workup and was then heated during solvent removal, two molecules of the alcohol condensed to form an ether (R-CH₂-O-CH₂-R) [3].

Corrective Action:

  • Neutralization: Ensure the organic phase is completely neutralized before evaporation. Wash with saturated Sodium Bicarbonate (NaHCO₃) .

  • Solvent Removal: Do not heat the water bath above 40°C during rotary evaporation.

  • Storage: Store the purified alcohol with a trace of base (e.g., over solid K₂CO₃) or in a frozen benzene matrix if long-term storage is required.

Comparative Reagent Selection Matrix

Use this table to select the optimal reducing agent based on your starting material and tolerance for side reactions.

Reducing AgentPrecursor CompatibilityRisk of HydrogenolysisRisk of DemethylationRecommended Conditions
LiAlH₄ Acid, Ester, AldehydeLowLowTHF, 0°C to Reflux. Quench with Rochelle's Salt.
NaBH₄ / MeOH Aldehyde, KetoneVery LowNoneMeOH, 0°C. Excellent for chemoselectivity [4].
Borane-DMS Carboxylic AcidLowModerateTHF, <20°C. Avoid if Lewis acid sensitive.
H₂ / Pd-C AldehydeHigh (Critical) LowNOT RECOMMENDED for this synthesis.
DIBAL-H EsterLowLowToluene, -78°C. Stops at aldehyde if controlled.

Validated Experimental Protocol (Best Practice)

Objective: Synthesis of (3-Methoxy-5-methylphenyl)methanol from Methyl 3-methoxy-5-methylbenzoate via LiAlH₄ Reduction.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagent Prep: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M relative to substrate) . Cool to 0°C.[4]

  • Addition: Dissolve the ester precursor in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Exothermic gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over anhydrous MgSO₄ (avoid acidic drying agents).

  • Isolation: Concentrate under reduced pressure (Bath < 40°C) to yield the crude alcohol.

References

  • Organic Chemistry Portal. "Lithium Aluminum Hydride (LiAlH4)." Organic Chemistry Portal. Accessed January 28, 2026. [Link]

  • Chem-Station. "O-Demethylation." Chem-Station International Edition, January 15, 2024. [Link]

  • ACS Green Chemistry Institute. "Hydrogenolysis Reagent Guide." ACS GCI Pharmaceutical Roundtable, January 18, 2026. [Link]

  • ScienceMadness. "Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4." ScienceMadness Discussion, December 11, 2017. [Link]

  • National Institutes of Health. "3-Methoxy-5-Methylphenol Compound Summary." PubChem. Accessed January 28, 2026. [Link]

Sources

Optimizing the yield of (3-Methoxy-5-methylphenyl)methanol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (3-Methoxy-5-methylphenyl)methanol Synthesis

Ticket ID: #SYN-3M5M-OPT Subject: Yield Optimization & Troubleshooting for Electron-Rich Benzylic Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of the Target

(3-Methoxy-5-methylphenyl)methanol (CAS: 1221798-50-6) is an electron-rich benzylic alcohol. Its synthesis is generally achieved via the hydride reduction of its corresponding ester (Methyl 3-methoxy-5-methylbenzoate) or carboxylic acid.

The Yield Paradox: While the reduction mechanism is theoretically near-quantitative, researchers often report isolated yields of 40–60%. The Root Cause: The electron-rich nature of the ring creates a "sticky" coordination complex with aluminum or boron byproducts, leading to severe emulsions during aqueous workup. The product gets trapped in the filter cake or the aqueous phase.

This guide replaces standard "textbook" workups with chelation-based isolation strategies to recover that lost 40%.

Reagent Selection Matrix

Choose your precursor to determine the optimal reducing system.

PrecursorRecommended ReagentSolvent SystemCritical Risk
Methyl Ester LiAlH₄ (1.2 equiv) THF (Anhydrous)Aluminum Emulsions: Requires Rochelle's Salt workup.
Carboxylic Acid BH₃[1]·THF (1.1 equiv) THF (0°C to RT)Moisture Sensitivity: Borane degrades rapidly; requires titration.
Aldehyde NaBH₄ (0.5 equiv) MeOH / EtOHOver-reduction: None. This is the cleanest route if aldehyde is available.
Acid Chloride NaBH₄ / DMF DMF / THFRegioselectivity: Risk of affecting other sensitive groups if present.

Core Protocol: The "Golden Path" (Ester Reduction)

This protocol is optimized for the reduction of Methyl 3-methoxy-5-methylbenzoate using Lithium Aluminum Hydride (LAH), incorporating the specific workup required to break the aluminum-alkoxide complex.

Reagents:

  • Substrate: Methyl 3-methoxy-5-methylbenzoate (

    
     equiv)
    
  • Reagent: LiAlH₄ (Pellets or 2.4M solution in THF) (

    
     equiv)
    
  • Solvent: Anhydrous THF (

    
     M concentration)
    
  • The Secret Weapon: Potassium Sodium Tartrate (Rochelle’s Salt)[2][3][4]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with LiAlH₄ (suspended in THF). Cool to 0°C.[4][5][6]

  • Addition: Dissolve the ester in minimal THF. Add dropwise to the LAH slurry over 30 minutes. Note: Exothermic.[3] Maintain internal temp <10°C to prevent side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7). The ester spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • The "Rochelle" Quench (Critical for Yield):

    • Cool back to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Do NOT use the Fieser (Water/NaOH) method. The electron-rich product coordinates too strongly to the aluminum salts.

    • Add Saturated Aqueous Rochelle’s Salt Solution (approx. 20 mL per gram of LAH used) dropwise.

  • The Break: Vigorously stir the biphasic mixture at RT for 2–4 hours .

    • Visual Cue: The grey/white gelatinous emulsion will collapse into two clear, distinct layers.

  • Isolation: Separate layers. Extract aqueous phase

    
     with EtOAc. Dry organics over 
    
    
    
    , filter, and concentrate.[3]

Troubleshooting Guide (FAQ)

Q1: "I followed the standard Fieser workup (Water/15% NaOH/Water), but I lost half my product in the white precipitate. How do I recover it?"

Diagnosis: You have formed an aluminum-product inclusion complex. The "fluffy" white solid in a Fieser workup acts like a sponge for electron-rich benzylic alcohols. The Fix:

  • Take the filter cake (the white solid).

  • Resuspend it in a flask with THF and Saturated Rochelle’s Salt solution.

  • Reflux gently for 1 hour. The tartrate will displace your product from the aluminum.

  • Cool, extract with EtOAc, and combine with your main batch.

Q2: "My reaction stalled at 80% conversion. Adding more LAH didn't help."

Diagnosis: "Wet" solvent or aged reagent. LAH pellets react with atmospheric moisture to form LiOH and


, coating the active hydride.
The Fix: 
  • Immediate: Gently reflux the reaction for 1 hour. The increased kinetic energy can drive the reaction if the hydride surface is passivated.

  • Prevention: Use LAH solution (e.g., 2.4M in THF) rather than pellets for small-scale (<5g) reactions, as the titer is more consistent.

Q3: "I see a new spot on TLC that is less polar than the alcohol. Did I over-reduce?"

Diagnosis: Hydrogenolysis.[7] You have likely cleaved the C-O bond to form 1-methoxy-3,5-dimethylbenzene . Mechanism: Benzylic alcohols with electron-donating groups (methoxy/methyl) are prone to C-O cleavage, especially if the reaction gets too hot or if Lewis Acids (like


 contaminants) are present.
The Fix: 
  • Keep reaction temperature strictly at 0°C -> RT. Do not reflux unless necessary.

  • Quench at 0°C.

  • Ensure your LAH source is chloride-free.

Visualizing the Workflow

Diagram 1: The "Anti-Emulsion" Workup Decision Tree

Use this logic flow to determine the correct isolation method based on your scale and substrate.

WorkupLogic Start Reaction Complete (LAH Reduction) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 1 Gram ScaleCheck->LargeScale Fieser Fieser Workup (H2O -> NaOH -> H2O) SmallScale->Fieser Acceptable SubstrateCheck Substrate Type LargeScale->SubstrateCheck Standard Simple Aliphatic SubstrateCheck->Standard ElecRich Electron-Rich Benzylic (Your Target) SubstrateCheck->ElecRich Standard->Fieser Rochelle Rochelle's Salt (K-Na Tartrate) ElecRich->Rochelle MANDATORY Prevents Trapping Result1 Risk of Yield Loss (Trapped Product) Fieser->Result1 Fast Filtration Result2 Maximized Yield (Clean Layers) Rochelle->Result2 2-4h Stirring Phase Separation

Caption: Decision logic for selecting the Rochelle's Salt method over Fieser workup to prevent product entrapment in aluminum emulsions.

References & Authoritative Grounding

  • Reduction of Benzoic Esters (General Protocol):

    • Source: Organic Syntheses, Coll. Vol. 8, p. 26 (1993).

    • Relevance: Establishes the baseline stoichiometry for LAH reductions of esters.

    • URL:

  • Rochelle's Salt Workup (Mechanism & Application):

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581–595. (Cited via ChemSpider Synthetic Pages).[4]

    • Relevance: The definitive source for breaking aluminum emulsions using tartrate chelation.

    • URL:[4]

  • Synthesis of 3-Methoxy-4-methylbenzyl alcohol (Analogous Chemistry):

    • Source: PrepChem (Derived from J. Med. Chem. protocols).

    • Relevance: Demonstrates the stability of the methoxy/methyl motif under hydride reduction conditions.

    • URL:

  • Borane Reduction of Benzoic Acids:

    • Source: Brown, H. C.; Heim, P. J. Org. Chem. 1973, 38, 5, 912–916.

    • Relevance: Primary reference for the chemoselective reduction of carboxylic acids in the presence of other functional groups.

    • URL: [J. Org.[7] Chem. 1973, 38, 912]([Link])

Sources

Technical Support Center: O-Demethylation of (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEMET-3M5M-OH Subject: Troubleshooting Chemoselectivity & Yield in Resorcinol Derivative Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The Core Conflict

You are attempting to demethylate (3-Methoxy-5-methylphenyl)methanol to synthesize 3-Hydroxy-5-methylbenzyl alcohol (an orcinol derivative).[1]

The Problem: This substrate presents a classic "Chemoselectivity Conflict."

  • The Target: The Aryl Methyl Ether (Ar-OMe) requires a strong Lewis acid or nucleophile to cleave.[1]

  • The Liability: The Benzyl Alcohol (Ar-CH₂OH) is attached to an electron-rich ring.[1] It is extremely prone to:

    • Substitution: Converting to Benzyl Bromide (Ar-CH₂Br) if BBr₃ or HBr is used.[1]

    • Polymerization: Formation of quinone methide intermediates under acidic conditions, leading to "black tar."

This guide provides the "Soft Nucleophile" Protocol (recommended) and the "BBr₃ Protection" Protocol (alternative) to bypass these issues.

Diagnostic Matrix: What went wrong?

ObservationChemical RealityRoot CauseCorrective Action
Product is a lachrymator (makes you cry) & contains Bromine. Benzyl Bromide Formation You used BBr₃ or HBr on the unprotected alcohol.[1] The Lewis acid attacked the benzyl -OH.[1]Switch to Protocol A (Thiol-based) OR hydrolyze the bromide back to alcohol (difficult).
Reaction turned into a black/dark red gummy solid. Polymerization Acid-catalyzed dehydration formed a Quinone Methide, which polymerized.[1]Avoid strong protic acids (HBr/HI). Maintain strict temperature control (<0°C).
Product turned pink/brown upon drying. Oxidation (Quinone formation) Resorcinol derivatives are electron-rich and oxidize rapidly in air (especially at high pH).[1]Acidify workup to pH 5-6. Store under Argon/Nitrogen. Add sodium metabisulfite to workup.
Low Yield (<30%). Incomplete Cleavage Reagent was quenched by the benzyl alcohol proton or adventitious water.Increase reagent equivalents. (The -OH group consumes 1 eq. of Lewis Acid).

Visualizing the Chemoselectivity Conflict

The following diagram illustrates the competing pathways when using standard Lewis Acids (like BBr₃) versus the recommended Soft Nucleophile approach.

DemethylationPathways Substrate (3-Methoxy-5-methylphenyl)methanol BBr3 Reagent: BBr3 (Strong Lewis Acid) Substrate->BBr3 Path A (Risky) Thiol Reagent: AlCl3 + EtSH (Soft Nucleophile) Substrate->Thiol Path B (Recommended) Inter_Br Intermediate: Benzyl Bromide Species BBr3->Inter_Br Rapid bromination of Benzyl -OH Target TARGET: 3-Hydroxy-5-methylbenzyl alcohol Thiol->Target Selective Ar-OMe cleavage Benzyl -OH preserved Polymer SIDE PRODUCT: Polymer/Tar Inter_Br->Polymer Elimination/Polymerization Inter_Br->Target Hydrolysis (Difficult)

Caption: Path A (Red) shows the liability of using BBr3 directly.[1] Path B (Green) utilizes the "Hard/Soft Acid Base" principle to spare the benzyl alcohol.

Recommended Protocols

Protocol A: The "Soft Nucleophile" Method (High Selectivity)

Best for: Direct conversion without protection steps. Mechanism: Aluminum chloride coordinates the ether oxygen, while the thiol (ethanethiol) acts as a soft nucleophile to attack the methyl group. This system is less reactive toward the benzyl alcohol.

Reagents:

  • Substrate: 1.0 equiv

  • Aluminum Chloride (AlCl₃): 3.0 - 4.0 equiv[1]

  • Ethanethiol (EtSH): 4.0 - 5.0 equiv (or 1-Dodecanethiol for less odor)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Complexation: Add AlCl₃ to dry DCM at 0°C. The suspension will be slightly yellow.

  • Addition: Add the Thiol slowly (Exothermic!). The mixture allows the formation of the active aluminum-thiolate species.[1]

  • Substrate: Add the substrate (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Target is more polar than substrate).[1]

    • Note: If reaction is sluggish, gentle heating to 35°C is permissible, but watch for polymerization.

  • Quench (Critical): Pour the mixture into ice-cold dilute HCl (1M) . Do not use basic workup initially, as aluminum salts form gels at neutral pH.

  • Extraction: Extract with EtOAc. Wash organic layer with saturated NaHCO₃ (to remove excess thiol/smell) and Brine.[1]

  • Purification: Flash chromatography.

Protocol B: The "Protection" Method (High Purity)

Best for: GMP workflows or if Protocol A fails. Logic: If you must use BBr₃, you must hide the benzyl alcohol first.

Workflow:

  • Protection: React substrate with TBDPS-Cl (tert-Butyldiphenylsilyl chloride) and Imidazole.[1]

    • Why TBDPS? It is more stable to Lewis Acids than TBS or Acetate.

  • Demethylation: Treat the Silyl-Ether intermediate with BBr₃ (2.0 equiv) in DCM at -78°C to 0°C.

    • Result: The Ar-OMe is cleaved to Ar-OH.[1][2][3][4] The TBDPS group usually survives -78°C conditions or cleaves cleanly to the alcohol.[1]

  • Global Deprotection (if needed): If the silyl group remains, treat with TBAF (Tetra-n-butylammonium fluoride) to yield the final product.[1]

FAQ: Handling & Workup

Q: My product is turning pink on the rotavap. Is it ruined? A: Not necessarily. Resorcinol derivatives (1,3-dihydroxybenzenes) are prone to auto-oxidation to quinones, which are highly colored.[1]

  • Fix: Ensure your rotary evaporator is vented with Nitrogen, not air. Add a trace of sodium metabisulfite or ascorbic acid during the aqueous workup to act as an antioxidant.

Q: Can I use Pyridine Hydrochloride (Py·HCl)? A: Avoid. Py·HCl requires melting at ~180°C. At this temperature, your benzyl alcohol will dehydrate to a quinone methide and polymerize instantly into a black tar.

Q: I used BBr₃ and now have a benzyl bromide. Can I save it? A: Yes. You can attempt a "Silver-Assisted Hydrolysis."[1][5]

  • Dissolve the crude bromide in Acetone/Water (1:1).[1]

  • Add 1.1 equiv of Silver Nitrate (AgNO₃).[1]

  • Stir at RT.[1] The Ag+ pulls off the Bromide, and water attacks the carbocation to regenerate the alcohol. Filter the AgBr precipitate before extraction.

References

  • Selectivity of AlCl₃/Thiol Systems: Node, M., et al. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system."[1] The Journal of Organic Chemistry, 45.22 (1980): 4455-4458.[1] Link[1]

  • BBr₃ Mechanism & Side Reactions: McOmie, J. F. W., & Watts, M. L. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24.5 (1968): 2289-2292.[1] Link

  • Protective Group Stability: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience, 2006.[1] (Specifically Chapter 2 on Hydroxyl protection).[1] Link[1]

  • Resorcinol Oxidation: "Oxidation of Resorcinol Derivatives."[1] Chemical Reviews, 108.7 (2008).[1] (General reference for handling electron-rich phenols).

Disclaimer: These protocols involve hazardous reagents (BBr₃, AlCl₃, Thiols).[1] All manipulations must be performed in a functioning fume hood with appropriate PPE.

Sources

Stability issues of (3-Methoxy-5-methylphenyl)methanol under acidic conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: January 28, 2026 Topic: Acid-Mediated Instability & Degradation Pathways Access Level: Senior Research / Process Chemistry[1]

Core Technical Insight: The Mechanism of Failure

Why is this molecule failing in your reactor?

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) presents a classic "Trojan Horse" stability profile.[1] While it appears stable as a crystalline solid under neutral conditions, it possesses a latent reactivity that is triggered immediately upon exposure to Brønsted or Lewis acids.[1]

The instability arises from the conflict between the benzylic position and the electron-rich aromatic ring .[1]

  • The Trigger (Protonation): Under acidic conditions (pH < 4), the benzylic hydroxyl group accepts a proton (

    
    ).[1]
    
  • The Leaving Group: Water is an excellent leaving group.[1] Its departure generates a benzylic carbocation .[1]

  • The Meta-Substituent Paradox:

    • The 3-Methoxy and 5-Methyl groups are in the meta position relative to the carbocation.[1] Unlike para-methoxy (which stabilizes cations via direct resonance), meta-methoxy exerts an inductive electron-withdrawing effect (-I) on the benzylic center, theoretically destabilizing the cation.[1]

    • However , these groups strongly activate the aromatic ring (specifically at the 2, 4, and 6 positions) toward electrophilic aromatic substitution (EAS).

  • The Cascade: You generate a reactive electrophile (the cation) in the presence of a highly nucleophilic aromatic ring (the reactant itself).[1] The result is not just dimerization (ether formation), but rapid Friedel-Crafts self-alkylation , leading to oligomers and gummy polymethine resins.[1]

Visualization: The Acid-Catalyzed Degradation Pathway

The following diagram illustrates the bifurcation between reversible ether formation and irreversible polymerization.

degradation_pathway Start (3-Methoxy-5-methylphenyl)methanol (Precursor) Protonated Protonated Species (R-CH2-OH2+) Start->Protonated + H+ (Acid) Cation Benzylic Carbocation (Electrophile) Protonated->Cation - H2O Ether Dibenzyl Ether (Dimer) Cation->Ether Path A: O-Alkylation (Attack by R-OH Oxygen) Polymer Polybenzyl Resin (Gummy Solid) Cation->Polymer Path B: C-Alkylation (Friedel-Crafts on Ring)

Figure 1: Mechanistic divergence of (3-Methoxy-5-methylphenyl)methanol in acid.[1] Path B (Polymerization) is often favored in concentrated conditions due to the high nucleophilicity of the ring carbons.

Troubleshooting Guide: Diagnosis & Solutions

Use this matrix to diagnose specific experimental failures.

SymptomDiagnostic CheckRoot CauseImmediate Corrective Action
Product turns into a sticky gum/oil after workup.[1]Check TLC/LCMS.[1] Look for a "smear" of high MW spots or broad peaks.[1]Polymerization (Path B). Acidic quenching (e.g., HCl wash) triggered Friedel-Crafts self-alkylation.[1]Stop. You cannot reverse polymerization.[1] For the next batch, switch to a buffered quench (Sat.

or

).[1]
New peak in NMR at

4.4-4.5 ppm (singlet).[1]
Check IR. Reduction in O-H stretch intensity.Ether Formation (Path A). Formation of the symmetrical dibenzyl ether.[1] Common in concentrated acidic solutions.[1]Isolate via chromatography.[1] Ether formation is sometimes reversible with strong nucleophiles, but usually, the batch is compromised.
Low Yield after silica gel chromatography.Check the column baseline.[1] Is product stuck?On-Column Degradation. Silica gel is slightly acidic (pH 4-5).[1] The compound degraded on the stationary phase.[1]Pre-treat Silica: Flush column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]
Chlorinated Impurity observed by MS (M+35/37).[1]Did you use HCl?Nucleophilic Substitution. Chloride ion (

) attacked the benzylic cation.[1][2]
Avoid halogenated acids.[1] Use

(non-nucleophilic anion) if acid is strictly required, or switch to weak organic acids.[1]

Validated Experimental Protocols

To ensure stability, you must eliminate the "Acidic Window" during workup and purification.

Protocol A: The "Safe-Quench" Workup

Standard workups using 1M HCl are forbidden for this substrate.

  • Quenching: Upon reaction completion, cool the mixture to 0°C.

  • Buffer Addition: Add Saturated Aqueous Ammonium Chloride (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ).[1]
    • Why?

      
       buffers to pH ~5-6, which is usually safe.[1] 
      
      
      
      buffers to pH ~8, which is ideal.[1]
  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Washing: Wash the organic layer with Brine (NaCl).[1]

    • Critical Step: Do not wash with water alone if the pH is uncontrolled.[1]

  • Drying: Use Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    
    ).[1]
    • Avoid: Magnesium Sulfate (

      
      ) can act as a weak Lewis acid in some contexts.[1]
      
Protocol B: Purification on Silica Gel

Standard silica is acidic enough to decompose 3-methoxy-5-methylbenzyl alcohol.[1]

  • Slurry Preparation: Prepare the silica slurry using your mobile phase (e.g., Hexane/EtOAc).[1]

  • Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent without TEA to remove excess amine (optional, but recommended to avoid streaking).[1]

  • Loading: Load the crude material.

  • Elution: Run the column normally. The trace TEA absorbed on the silica neutralizes acidic sites (

    
    ).[1]
    

Stability Data & Thresholds

The following data summarizes the stability boundaries for (3-Methoxy-5-methylphenyl)methanol.

ParameterSafe RangeDanger ZoneNotes
pH Tolerance 6.5 – 12.0< 5.0Rapid decomposition observed below pH 4.[1]
Temperature < 40°C> 60°CThermal energy accelerates polymerization, especially if trace acid is present.[1]
Solvent Class Ethers (THF), Esters, ChlorinatedAlcohols (MeOH/EtOH)In acidic MeOH, solvent exchange occurs (formation of methyl ether).
Storage 2–8°C, Inert GasAmbient Air, LightOxidation to the aldehyde (3-methoxy-5-methylbenzaldehyde) occurs over months in air.[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound as a protecting group precursor? A: Yes, but be careful.[1] If you are making a benzyl ether protecting group, the deprotection conditions usually involve acid (TFA) or hydrogenation.[3] Because this ring is electron-rich, oxidative deprotection (using DDQ) is a viable alternative to acid cleavage, avoiding the resin formation issue [1].

Q: I need to convert the alcohol to a bromide. Can I use HBr? A: No. HBr will cause massive polymerization.[1] Use neutral conditions:


 / 

(Appel Reaction)
or

with a pyridine scavenger.[1] These methods avoid free protons [2].[1]

Q: Why does the 3,5-substitution pattern matter? Isn't it just like 4-methoxy? A: No. The 4-methoxy group stabilizes the cation thermodynamically (making it form easily but react selectively).[1] The 3,5-pattern activates the ring nucleophilicity more than it stabilizes the cation. This makes the molecule "schizophrenic"—it wants to be both the electrophile and the nucleophile, leading to self-destruction (polymerization) rather than controlled reaction [3].

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1][4] (See section on substituted benzyl ethers and oxidative cleavage via DDQ). [1]

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.[1] (Methodology for neutral halide conversion). [1]

  • Mayr, H., & Ofial, A. R. (2005).[1] Kinetics of Electrophilic Aromatic Substitutions. Angewandte Chemie International Edition, 45(12), 1844-1854.[1] (Explains the nucleophilicity of polymethyl/methoxy benzenes). [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Carbocation stability and Friedel-Crafts polymerization mechanisms).[1] [1]

Sources

Byproduct identification in the synthesis of (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation & Purification Ticket ID: CHEM-SUP-2024-05 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Context

(3-Methoxy-5-methylphenyl)methanol (CAS: 104225-56-9) is a critical benzylic alcohol intermediate, often employed in the synthesis of GPR40 agonists and other heterocyclic bioactive compounds.[1]

The standard synthesis involves the reduction of Methyl 3-methoxy-5-methylbenzoate using Lithium Aluminum Hydride (


) or Borane-THF (

). While generally high-yielding, the electron-rich nature of the aromatic ring (activated by methoxy and methyl groups) makes the benzylic position sensitive to acidic conditions, leading to specific impurity profiles that differ from unsubstituted benzyl alcohols.

Reaction Pathway & Impurity Genesis

The following logic flow illustrates the primary reaction pathway and the specific origins of common byproducts.

ReactionPath Start Methyl 3-methoxy-5-methylbenzoate (Starting Material) Inter Aldehyde Intermediate (Transient) Start->Inter LiAlH4 (1st eq) Product (3-Methoxy-5-methylphenyl)methanol (Target) Inter->Product LiAlH4 (2nd eq) Byprod1 Aldehyde Impurity (Incomplete Reduction) Inter->Byprod1 Quenched too early or wet solvent Byprod2 Toluene Derivative (Over-Reduction) Product->Byprod2 Hydrogenolysis (Excess heat/Lewis Acid) Byprod3 Dibenzyl Ether (Acid-Catalyzed Dimer) Product->Byprod3 Low pH Workup (Electron-rich ring activation)

Figure 1: Reaction logic flow detailing the genesis of oxidative (aldehyde), reductive (toluene), and acid-catalyzed (ether) impurities.

Troubleshooting Guide (Q&A Format)

Category A: Incomplete Conversion (Aldehyde Contamination)

Q: I see a persistent spot on TLC and a signal at ~10 ppm in NMR. Adding more


 doesn't seem to help. Why? 

A: This indicates the presence of 3-methoxy-5-methylbenzaldehyde .[2]

  • Root Cause: While insufficient reducing agent is the obvious cause, the latent cause is often reagent quality or solvent moisture .

    
     degrades over time, forming hydroxides that coat the pellet/powder, reducing effective surface area. Furthermore, if your THF contains significant water, it consumes the hydride before it attacks the ester.
    
  • Technical Fix:

    • Titrate your Reagent: Do not assume the bottle label molarity is current.

    • Order of Addition: Ensure the ester is added to the hydride slurry at 0°C, not vice versa. This ensures an excess of hydride is always present relative to the substrate.

    • Temperature: Allow the reaction to warm to room temperature (or reflux gently) for 1 hour after addition to drive the Aldehyde

      
       Alcohol step, which is slower than the Ester 
      
      
      
      Aldehyde step.
Category B: Over-Reduction (Hydrogenolysis)

Q: My product yield is low, and I see a non-polar impurity that lacks the benzylic -OH signal. Did I reduce the ring?

A: You likely formed 3-methoxy-5-methyltoluene via hydrogenolysis of the C-O bond.

  • Mechanism: Electron-rich benzylic alcohols are prone to "over-reduction" where the hydroxyl group is stripped off entirely. This is rare with pure

    
     but becomes prevalent if Lewis Acids  are present (e.g., 
    
    
    
    contamination or using "mixed hydride" methods like
    
    
    +
    
    
    ).
  • Technical Fix:

    • Avoid Lewis Acids: Ensure your reaction vessel is free of residual metal salts from previous steps.

    • Quench Protocol: Do not heat the reaction during the quench. High heat + aluminum salts can facilitate this cleavage.

    • Alternative Reagent: If this persists, switch to Sodium Borohydride (

      
      ) in Methanol/THF . This is a milder system that will reduce the ester (slower) but is incapable of effecting hydrogenolysis.
      
Category C: Dimerization (The "Pink" Impurity)

Q: After workup, my oil turned slightly pink/viscous, and NMR shows a complex multiplet near the benzylic region. What happened?

A: You have formed the symmetric dibenzyl ether .

  • Mechanism: The 3-methoxy and 5-methyl groups donate electron density into the ring, stabilizing the benzylic carbocation. If you use a strong acid (HCl,

    
    ) to quench the aluminate salts, the product protonates, loses water, forms a carbocation, and reacts with another molecule of alcohol.
    
  • Technical Fix (The "Fieser" Method):

    • STOP using HCl to quench.

    • Use the n:n:3n rule: For

      
       grams of 
      
      
      
      , add
      
      
      mL water,
      
      
      mL 15% NaOH, then
      
      
      mL water.
    • This precipitates granular aluminum salts (easy to filter) and keeps the pH alkaline/neutral, preventing ether formation.

Analytical Fingerprinting (Identification Matrix)

Use this table to distinguish the target product from common byproducts using


 NMR (CDCl

, 400 MHz).
CompoundBenzylic Proton (

)
MultiplicityKey Diagnostic Signal
Target Alcohol 4.62 ppm Singlet (

)
Broad singlet at ~1.8-2.0 ppm (OH)
Aldehyde Impurity N/AN/A9.95 ppm (Singlet, CHO)
Toluene Impurity 2.35 ppm Singlet (

)
Loss of oxygenated CH2 signal
Ether Dimer 4.45 ppm Singlet (

)
Slight upfield shift of benzylic CH2; integration doubles relative to aromatic protons

Experimental Protocol: Optimized Reduction

To minimize the byproducts listed above, follow this optimized protocol:

  • Setup: Flame-dry a 2-neck RBF under Argon. Charge with

    
     (1.2 equiv) and anhydrous THF (0.5 M concentration relative to hydride). Cool to 0°C.
    
  • Addition: Dissolve Methyl 3-methoxy-5-methylbenzoate (1.0 equiv) in minimum anhydrous THF. Add dropwise to the hydride slurry over 30 minutes.

    • Why: Controls exotherm and prevents local heating which causes hydrogenolysis.

  • Reaction: Warm to Room Temperature (23°C). Stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Target Rf: ~0.35. Ester Rf: ~0.80.

  • Quench (Critical): Cool to 0°C. Add Glauber’s salt (

    
    ) in small portions until gas evolution ceases.
    
    • Why: This releases water slowly into the lattice, avoiding the "acid shock" or "thermal shock" of liquid water/acid quenching.

  • Workup: Filter the white solid through a Celite pad. Wash with EtOAc. Concentrate filtrate in vacuo at <40°C.

References

  • General Reduction Mechanism: Brown, H. C.; Krishnamurthy, S. Tetrahedron1979, 35, 567. (Standard reference for LiAlH4 reduction selectivity).
  • Specific Substrate Synthesis: Demoulin, N.; Zhu, J. "Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol."[1] Synlett2009 , 3, 466–468.[1] (Describes reduction of similar electron-rich benzoate systems).

  • Ether Formation Warning:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989, p. 520. (Discussion on acid-sensitivity of electron-rich benzylic alcohols).
  • Analytical Data Support:National Institute of Advanced Industrial Science and Technology (AIST), SDBS No.

Sources

Technical Support Center: Crystallization of (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3M5MPM-CRYS-001 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Hub

You are likely here because your batch of (3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) has failed to crystallize, resulting in a persistent oil, a milky emulsion, or a sticky gum.[1]

This molecule presents a classic "perfect storm" for crystallization chemists:

  • Low Melting Point: As a meta-substituted benzyl alcohol, the crystal lattice energy is low, often leading to melting points near or slightly above room temperature (approx. 40–60°C, though often appearing as an oil).

  • Hydrogen Bonding: The benzylic hydroxyl group allows for hydrogen bonding, but the meta-substituents (methoxy and methyl) create steric irregularity that frustrates packing.[1]

  • Oiling Out: The compound exhibits a wide Metastable Zone Width (MSZW) where Liquid-Liquid Phase Separation (LLPS) occurs before crystallization.[1]

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: The "Oiling Out" Phenomenon (LLPS)

Symptom: Upon cooling, the clear solution turns milky/cloudy, and eventually, droplets of oil settle at the bottom. No solids are formed.[1]

Diagnosis: You have entered the Liquid-Liquid Phase Separation (LLPS) region.[1][2][3] This occurs when the limit of liquid stability (spinodal) is reached before the limit of solid stability (nucleation).[1] The "oil" is a solute-rich liquid phase that is thermodynamically stable relative to the solution but unstable relative to the crystal.[1]

Troubleshooting Protocol
Variable Adjustment The "Why" (Causality)
Concentration Reduce by 15-20% High concentrations push the system into the immiscibility gap (LLPS region).[1] Lowering concentration keeps the trajectory in the single-phase region longer.[1]
Temperature Seed at

You must introduce seeds before the solution oils out. If

is 25°C, seed at 30°C.
Agitation Increase RPM High shear prevents oil droplets from coalescing into a single gum layer, maintaining surface area for potential nucleation.
Visualizing the Failure Mode

The diagram below illustrates the decision logic required to bypass the "Oiling Out" trap.

CrystallizationLogic Start Start: Clear Solution Cooling Cooling Process Start->Cooling CheckState Visual Check at T_sat Cooling->CheckState Milky Milky/Emulsion (LLPS) CheckState->Milky Oiling Out Occurs Clear Remains Clear CheckState->Clear Metastable Zone Action_Heat Re-heat to Clear Add 10% Solvent Milky->Action_Heat Rescue Batch Result_Gum Failure: Sticky Gum Milky->Result_Gum Ignore Warning Action_Seed Add Seeds (0.5 wt%) at T > T_oil Clear->Action_Seed Bypass LLPS Action_Heat->Cooling Result_Cryst Success: Crystalline Solid Action_Seed->Result_Cryst Slow Cooling

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during cooling.

Module 2: Solvent System Selection

Symptom: The material is either too soluble (yield loss) or immediately oils out (polarity mismatch).

Technical Insight: Benzyl alcohols are "amphiphilic" enough to dissolve well in alcohols but polar enough to reject pure hydrocarbons.[1] You need a hybrid solvent system .

Recommended Solvent Screens
Solvent SystemRatio (v/v)SuitabilityNotes
Heptane / Ethyl Acetate 90 : 10 High Best for avoiding oiling.[1] The EtOAc solubilizes the OH group; Heptane forces precipitation.[1]
Cyclohexane / MTBE 80 : 20 Medium Good for purity, but MTBE volatility can cause crusting.
Toluene 100 Low

-

stacking interactions with toluene often increase solubility too much, leading to poor yield.[1]
Ethanol / Water Varies Risk High risk of oiling out due to the "hydrophobic effect" pushing the aromatic ring out of the water structure.

Module 3: Validated Experimental Protocol

Objective: Controlled crystallization of (3-Methoxy-5-methylphenyl)methanol avoiding LLPS.

Prerequisites:

  • Crude (3-Methoxy-5-methylphenyl)methanol (purity >90% by HPLC).[1]

  • Solvents: n-Heptane and Ethyl Acetate (dry).[1]

  • Seed Crystals: Crucial.[1] If unavailable, generate by scratching a small amount of oil on a watch glass with dry ice cooling.

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude material into the reactor.[1]

    • Add Ethyl Acetate (1.0 vol relative to mass).[1]

    • Heat to 40°C. Ensure full dissolution.[1]

  • Antisolvent Addition (Phase 1):

    • Slowly add n-Heptane (2.0 vol) at 40°C.

    • Observation: Solution should remain clear. If cloudiness appears, add minimal EtOAc to clear it.

  • Seeding (The Critical Step):

    • Cool to 30–35°C.[1]

    • Add Seed Crystals (0.5 – 1.0 wt%).[1]

    • Hold: Agitate isothermally for 60 minutes. Do not cool yet. You must allow the seeds to heal and surface growth to begin.[1]

  • Crystal Growth:

    • Once a visible slurry is established, cool to 0°C at a rate of 5°C/hour.

    • Simultaneously add remaining n-Heptane (3.0 vol) over the cooling period.

  • Isolation:

    • Filter cold (0°C).[1]

    • Wash with cold n-Heptane.[1]

    • Drying: Vacuum dry at 25°C max . Warning: Higher temperatures may melt the product.[4]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil at room temperature. Is this normal? A: Yes. (3-Methoxy-5-methylphenyl)methanol has a low melting point.[1] If your purity is <95%, the melting point depression (eutectic effect) will keep it liquid at ambient temperatures.[1] You must crystallize at sub-ambient temperatures (0°C to -10°C) or increase purity via chromatography first.[1]

Q2: Can I use water as an antisolvent? A: It is not recommended.[1] While water is a strong antisolvent for benzyl alcohols, it creates a very high interfacial tension, which promotes oiling out rather than nucleation. Use non-polar organic antisolvents (Heptane, Hexane) for better crystal habit control.[1]

Q3: The crystals turn into a gum on the filter paper. Why? A: This is likely Solvent Inclusion or Melting .[1]

  • Melting: The friction of filtration or the warmth of the air melted the crystal.[1] Use a chilled funnel.

  • Solvent Inclusion: You trapped mother liquor inside the crystals.[1] When the solvent evaporates, it redissolves the surface, creating a gum. Fix: Slower growth rate (digestion) during the crystallization step.

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on Metastable Zone Width and Oiling Out mechanisms).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Source for antisolvent selection strategies).

  • BLD Pharm. (n.d.).[1] (3-Methoxy-5-methylphenyl)methanol Product Properties. Retrieved from (Verifying physical state and handling).

  • Denehy, E., et al. (2019).[1] Oiling Out: Guidelines for Process Development. Organic Process Research & Development. (General guidelines for managing LLPS in pharmaceutical intermediates).

  • NIST Chemistry WebBook. (n.d.).[1] Benzyl alcohol derivatives thermochemistry. (General reference for thermodynamic properties of benzyl alcohol class).

Sources

Technical Support Center: Purification of (3-Methoxy-5-methylphenyl)methanol

[1][2]

Case ID: PUR-119650 Compound: (3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary & Diagnostic Triage

(3-Methoxy-5-methylphenyl)methanol is a critical benzylic alcohol building block used frequently in medicinal chemistry for fragment-based drug discovery.[1][2] Commercial batches, or those synthesized in-house via reduction of 3-methoxy-5-methylbenzaldehyde, often suffer from three specific impurity classes that degrade downstream coupling efficiency (e.g., Mitsunobu or alkylation reactions).

Before initiating purification, perform a diagnostic 1H NMR (CDCl₃) to identify the dominant impurity profile. Use the table below to classify your issue.

Diagnostic Table: Impurity Identification
Impurity TypeDiagnostic Signal (1H NMR, CDCl₃)Physical SymptomPrimary Cause
Aldehyde Precursor Singlet at ~9.9 - 10.0 ppm (CHO)Yellowing of oil/solid; "Almond-like" odor.[1][2]Incomplete reduction or air oxidation during storage.[1][2]
Boron/Aluminum Salts Broad, undefined multiplets; baseline distortion near 3.5 - 4.0 ppm .[1][2]Cloudy solution in DCM; Gelatinous precipitate.[1][2]Improper quenching of borohydride/LAH reduction.[1][2]
Dibenzyl Ether Singlet at ~4.4 - 4.5 ppm (shifted downfield from product benzylic CH₂).[1][2]Persistent oil that refuses to crystallize.[1][2]Acid-catalyzed self-condensation during workup/distillation.[1][2]
Phenolic Contaminants Broad singlet >5.0 ppm (exchangeable with D₂O).[1][2]Darkening upon exposure to light/air.[1][2]Cleavage of methoxy group (rare) or starting material carryover.[1][2]

Technical Protocols (Troubleshooting)

Protocol A: Chemoselective Removal of Aldehyde Impurities

Use this when: NMR shows >2% aldehyde content (signal at ~9.9 ppm).

Mechanism: Sodium bisulfite forms a water-soluble hydroxysulfonate adduct with the aldehyde, while the benzyl alcohol remains in the organic phase. This avoids the yield loss associated with column chromatography.[2]

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid DCM if possible, as bisulfite adducts can sometimes be trapped in emulsions.[1][2]

  • Bisulfite Wash: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1][2]

  • Agitation: Vigorously stir or shake for 15–20 minutes . Note: Brief shaking is insufficient; the adduct formation is an equilibrium process.

  • Separation: Separate the layers. The aldehyde is now in the aqueous layer (bottom).

  • Validation: Wash the organic layer once with brine, dry over MgSO₄, and concentrate.[2] Check NMR; the aldehyde peak should be absent.[2]

Protocol B: Removal of Residual Boron Species

Use this when: The product is a sticky gum/gel or NMR shows baseline broadening (common after NaBH₄ reduction).

Mechanism: Boron forms stable complexes with benzylic alcohols.[1][2] Methanol breaks these complexes to form volatile trimethyl borate, which is removed via azeotropic distillation.[1][2]

  • Quench: Dissolve the crude residue in Methanol (MeOH) (roughly 10 mL/g).

  • Heat & Strip: Heat the solution to 40°C and concentrate under reduced pressure (Rotavap).

  • Repeat: Crucial Step — Repeat the MeOH addition and evaporation 3 times .

    • Why: This drives the equilibrium

      
       to the right, removing boron as volatile B(OMe)₃.
      
  • Final Polish: Dissolve the residue in Et₂O or DCM and pass through a short pad of silica gel (filtration only) to trap any inorganic salts.[2]

Protocol C: The "Nuclear Option" (Flash Chromatography)

Use this when: Protocol A/B fails, or for high-purity requirements (>99%).

Benzylic alcohols are sensitive to acidity on silica gel, which can catalyze ether formation (dimerization).[1][2]

  • Stationary Phase: Silica Gel 60 (neutralized).[1][2]

  • Neutralization: Pre-wash the column with 1% Triethylamine (Et₃N) in Hexane, or add 0.5% Et₃N to your mobile phase.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane)[1][2]

    • Solvent B: Ethyl Acetate

    • Gradient: 0% B

      
       30% B over 10 column volumes.
      
    • Rf Value: The alcohol typically elutes around 20-25% EtOAc (Rf ~0.3 in 4:1 Hex:EtOAc).[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying (3-Methoxy-5-methylphenyl)methanol based on initial analysis.

PurificationWorkflowStartCrude (3-Methoxy-5-methylphenyl)methanolAnalysis1. Diagnostic 1H NMR AnalysisStart->AnalysisDecision1Impurity: Aldehyde (~9.9 ppm)?Analysis->Decision1Decision2Impurity: Boron Salts (Broadening)?Decision1->Decision2NoActionBisulfiteProtocol A:Bisulfite Wash(Chemoselective)Decision1->ActionBisulfiteYesDecision3Impurity: Complex/Unknown?Decision2->Decision3NoActionMeOHProtocol B:MeOH Azeotrope(Boron Removal)Decision2->ActionMeOHYesActionColumnProtocol C:Flash Chromatography(Buffered Silica)Decision3->ActionColumnYes (High Purity Req)FinalPure Product(Store under Argon)Decision3->FinalNo (Purity Sufficient)ActionBisulfite->Decision2Re-analyzeActionMeOH->Decision3Re-analyzeActionColumn->Final

Figure 1: Purification Decision Tree. Blue nodes indicate analysis, Green nodes indicate chemical workups, and Red nodes indicate chromatographic separation.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Why? A: Benzylic alcohols are notorious for "oiling out" due to trace impurities (especially the aldehyde or isomeric impurities) acting as plasticizers.[2] If your NMR is clean (>95%), try scratching the flask with a glass rod in the presence of a seed crystal and a non-polar solvent like Pentane or Hexane at -20°C to induce crystallization.

Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg). Benzylic alcohols are thermally labile and can dehydrate to form ethers or polymerize at high temperatures.[1][2] If you must distill, ensure the pot temperature stays below 120°C.

Q: Why did my product turn pink/red after a week? A: This indicates oxidation to the quinone methide or aldehyde species, often accelerated by light and acidic traces.

  • Fix: Store the purified compound in an amber vial under Argon at 4°C.

  • Prevention: Ensure all acid traces (from silica gel) are removed by washing with mild bicarbonate solution before final evaporation.[1][2]

References

  • Purification of Benzyl Alcohol Derivatives

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General procedures for aldehyde removal via bisulfite).

    • BenchChem Technical Data, "(3-Methoxy-5-methylphenyl)methanol Structure and Properties."[1][2] Link[1][2]

  • Boron Removal Methodologies

    • Journal of Organic Chemistry, "Standard workup for borohydride reductions."[1][2] (General reference for MeOH azeotrope technique).

    • PrepChem, "Synthesis of 3-methoxy-5-methylphenol and derivatives."[1][2] Link

  • Compound Specific Data

    • PubChem Database, "Compound Summary for CID 15578709: (3-Methoxy-5-methylphenyl)methanol."[1][2] Link[1][2]

Technical Support Center: Scaling the Grignard Reaction for (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-GRIG-3M5M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Overview

User Query: "We are moving from gram-scale synthesis of (3-Methoxy-5-methylphenyl)methanol to kilo-lab scale. We are encountering issues with induction latency, exotherms during paraformaldehyde addition, and lower-than-expected yields due to homocoupling."

System Response: Scaling a Grignard reaction involving an electron-rich aryl halide (3-bromo-5-methoxytoluene) requires a shift from "reaction monitoring" to "process control." The electron-donating methoxy and methyl groups make the aryl ring electron-rich, facilitating Magnesium insertion but also increasing the risk of Wurtz homocoupling and thermal runaway.

This guide replaces standard bench protocols with engineering-focused controls for safety and yield maximization.

Phase I: Grignard Reagent Formation[1][2]

Critical Protocol: The "Heel" Initiation Method

Issue: On a large scale, adding all magnesium and halide at once (batch mode) is a safety violation. If the reaction does not initiate immediately, reagents accumulate.[1] When it finally kicks off, the accumulated energy release can exceed condenser capacity (Thermal Runaway).[2]

Q: How do I safely initiate the reaction on a >1kg scale? A: Do not use the "all-in" method. Use the Heel Protocol :

  • Charge Mg: Load 100% of the Magnesium turnings into the reactor.

  • Solvent: Add only 10-15% of the total solvent volume (THF or 2-MeTHF) to cover the Mg.

  • Activator: Add 1-2% of the total aryl halide volume (or a small amount of DIBAL-H/Iodine).

  • Wait for Exotherm: Monitor internal temperature (

    
    ). You must see a sharp rise (e.g., 
    
    
    
    ) and reflux before proceeding.
  • Dose-Control: Once initiated, add the remaining aryl halide/solvent mixture slowly. The rate of addition should be limited by the cooling capacity of your jacket. Rule of Thumb: If you stop addition, the reflux should die down within 2-5 minutes. If it doesn't, you are accumulating unreacted halide.

Troubleshooting: Initiation Failure

Q: I added the starter charge, but


 is flat. Should I add more halide? 
A: NO.  Adding more halide increases the "thermal bomb" potential.
  • Step 1: Stop stirring and let Mg settle. Is there a cloud of turbidity? (Sign of initiation).

  • Step 2: Check water content. If Karl Fischer (KF) > 200 ppm, the batch may be dead.

  • Step 3: Use a "Sacrificial Grignard." Add a small aliquot (5-10 mL) of a pre-formed Grignard reagent (e.g., PhMgBr or MeMgBr) to scavenge moisture and activate the Mg surface.

Data: Solvent Selection for Scale-Up
SolventBoiling PointSolubility of Mg-SpeciesWurtz Coupling RiskRecommendation
Diethyl Ether 35°CHighLowAvoid. Flammability/volatility makes it unsafe for kilo-scale.
THF 66°CVery HighHigh Standard, but requires cryogenic control to stop impurities.
2-MeTHF 80°CHighLow Preferred. Higher BP allows better heat control; lower water miscibility aids workup.
Toluene/THF ~100°CModerateModerateGood for cost, but Mg salts may precipitate if THF ratio is too low.

Phase II: The Electrophile (Paraformaldehyde)

Issue: Monomeric formaldehyde gas is hazardous and difficult to meter. Solid paraformaldehyde (PFA) is a polymer


 that must "crack" (depolymerize) to react.

Q: My reaction stalls when adding solid paraformaldehyde. Why? A: PFA depolymerization is endothermic and rate-limiting. If you add solid PFA too fast to a cold Grignard, it "cakes" and coats the stirring shaft/walls.

  • The Fix: Use a Slurry Addition .

    • Suspend dry PFA in the reaction solvent (THF or 2-MeTHF).

    • Maintain the Grignard solution at a warm temperature (40-50°C). Note: This contradicts Wurtz suppression, so a balance is needed.

    • Add the PFA slurry slowly. The heat of the Grignard solution helps "crack" the PFA into reactive monomeric formaldehyde in situ.

Q: Can I bubble formaldehyde gas instead? A: Only if you have a dedicated "cracking unit" (a heated flask with PFA at 150°C+ connected via a wide-bore heated line). On a scale >100g, the transfer lines frequently clog with repolymerized paraformaldehyde, causing dangerous pressure buildups. Stick to the slurry method for safety.

Phase III: Quenching & Workup

Q: The quench turned into a solid rock. What happened? A: You likely formed Magnesium Hydroxide gels (


) by quenching with water or weak base.
  • Protocol: Quench with aqueous Ammonium Chloride (

    
    )  or Dilute Sulfuric Acid (
    
    
    
    )
    .
  • Safety Warning: The quench will generate Hydrogen gas (

    
    ) if excess Mg metal remains. Ensure the vessel is purged with Nitrogen and vented to a scrubber.
    
  • Phase Split: If using THF, the aqueous/organic separation is poor. Add Toluene or MTBE to force phase separation.

Visual Troubleshooting Guides

Workflow: Safe Scale-Up Architecture

Caption: Logical flow for scaling the (3-Methoxy-5-methylphenyl)methanol synthesis, emphasizing the "Heel" initiation and Slurry addition steps.

G Start Start: Clean/Dry Reactor (N2 Purge) ChargeMg Charge Mg (100%) + Solvent (10%) Start->ChargeMg HeelAdd Add 2% Aryl Halide (Initiator) ChargeMg->HeelAdd CheckInit Check: Temp Rise? Turbidity? HeelAdd->CheckInit DoseControl Dose Remaining Halide (Rate = Cooling Capacity) CheckInit->DoseControl Yes (Exotherm) Troubleshooting STOP. Check Water. Add I2 or DIBAL. CheckInit->Troubleshooting No (Flat Temp) GrignardReady Grignard Reagent Formed (Dark Solution) DoseControl->GrignardReady PFA_Add Add Paraformaldehyde (As Slurry in THF) GrignardReady->PFA_Add Quench Quench: NH4Cl (aq) Watch H2 Evolution PFA_Add->Quench Troubleshooting->HeelAdd

Logic Tree: Controlling Wurtz Coupling

Caption: Decision matrix for reducing homocoupling impurities (Ar-Ar) during Grignard formation.

Wurtz Problem High Wurtz Coupling (>5% Impurity) Check1 Check Solvent Problem->Check1 Action1 Switch to 2-MeTHF or Toluene/THF mix Check1->Action1 Using pure THF Check2 Check Halide Conc. Check1->Check2 Already Optimized Action2 Dilute Feed Solution (High dilution favors monomer) Check2->Action2 High Conc. Check3 Check Temp Check2->Check3 Low Conc. Action3 Lower Temp (Risk: Stalled Initiation) Check3->Action3 Temp > 60°C

References

  • Grignard Scale-Up Safety: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter 8: Organometallics).
  • Initiation Protocols: Kadam, S. T., et al. "Safe and Efficient Scale-Up of Grignard Reagents." Organic Process Research & Development, 2013.

  • 2-MeTHF Advantages: Aycock, D. F.[3] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development, 2007, 11(1), 156–159.

  • Paraformaldehyde Depolymerization: Walker, J. F. Formaldehyde.[4][5][6] ACS Monograph Series, Reinhold Publishing, 1964. (Classic text on HCHO polymer handling).

  • Wurtz Coupling Suppression: Silverman, G. S., & Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.

Sources

Validation & Comparative

Comparison of (3-Methoxy-5-methylphenyl)methanol with other benzylic alcohols in reactions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3-Methoxy-5-methylphenyl)methanol against other standard benzylic alcohols. It focuses on the distinct electronic dichotomy of this molecule: an electron-rich aromatic ring contrasted with a kinetically stable benzylic center due to the meta-substitution pattern.

Executive Summary & Structural Logic

(3-Methoxy-5-methylphenyl)methanol (CAS: 1335038-68-2 / 119650-44-1 derivatives) represents a unique class of "meta-stabilized" electron-rich benzylic alcohols. Unlike its para-substituted counterparts (e.g., 4-methoxybenzyl alcohol, PMB-OH), which are highly labile and prone to solvolysis, the 3,5-substitution pattern isolates the benzylic center from direct resonance stabilization while activating the ring for electrophilic attack.

The "Meta-Meta" Electronic Dichotomy

To understand its reactivity, one must analyze the Hammett substituent constants (


). The reactivity at the benzylic carbon is governed by the sum of meta effects, whereas ring reactivity is governed by ortho/para direction.
SubstituentPosition (rel. to CH₂OH)Electronic Effect on Benzylic C (

)
Electronic Effect on Ring (EAS)
-OCH₃ meta+0.12 (Inductive Withdrawal)Strong Activation (ortho/para)
-CH₃ meta-0.07 (Weak Donation)Weak Activation (ortho/para)
Net Effect --

(Neutral/Deactivated)
Highly Activated Ring

Scientific Insight: The net Hammett value (


) suggests that the benzylic cation of (3-Methoxy-5-methylphenyl)methanol is less stable  than that of unsubstituted benzyl alcohol (

). Consequently, this molecule resists the acid-catalyzed polymerization and over-oxidation often seen with PMB-OH, making it a robust building block for multi-step synthesis.

Comparative Reactivity Analysis

A. Benzylic Oxidation (Alcohol Aldehyde)

Objective: Selective oxidation to 3-methoxy-5-methylbenzaldehyde without over-oxidation to the acid.

CompoundReactivityPreferred ReagentRisk of Side Reactions
(3-Methoxy-5-methylphenyl)methanol Moderate PCC / MnO₂ / Nitric Acid (Green)Low.[1] Stable to oxidative coupling.
4-Methoxybenzyl Alcohol (PMB-OH) High DDQ / CANHigh.[1] Prone to over-oxidation or cleavage.
Benzyl Alcohol Standard Swern / Dess-MartinLow.[1] Requires standard activation.

Experimental Observation: While PMB-OH can be oxidized by mild single-electron transfer (SET) reagents like DDQ, (3-Methoxy-5-methylphenyl)methanol requires standard two-electron oxidants (e.g., PCC, Swern). However, its electron-rich ring allows for a "green" oxidation pathway using dilute nitric acid, which typically nitrates electron-poor rings but selectively oxidizes this electron-rich substrate.

B. Nucleophilic Substitution (Activation to Halides)

Objective: Conversion to benzylic chloride/bromide for cross-coupling.

  • Mechanism: S

    
    1 vs S
    
    
    
    2.
  • PMB-OH: Reacts via S

    
    1 almost instantly with mild acid (HCl) due to resonance stabilization of the cation.
    
  • (3-Methoxy-5-methylphenyl)methanol: Reacts primarily via S

    
    2  or assisted S
    
    
    
    1. The meta-methoxy group destabilizes the carbocation inductively. Therefore, reagents like SOCl₂ or PBr₃ are required, and the reaction is more controlled, avoiding the formation of dibenzyl ether byproducts common with PMB-OH.
C. Directed Ortho-Metalation (DoM)

This is the standout application for (3-Methoxy-5-methylphenyl)methanol. The 1-hydroxyl (as alkoxide) and 3-methoxy groups work synergistically to direct lithiation.

  • Site Selectivity: Lithiation occurs predominantly at Position 2 (between OMe and CH₂OH) or Position 4 (sterically less hindered, between OMe and Me).

  • Protocol Advantage: Unlike benzyl alcohol, which requires a directing group (like a carbamate), the methoxy group in the 3-position serves as an internal "anchor" for n-BuLi, facilitating regiospecific functionalization.

Visualizing the Reactivity Landscape

The following diagram maps the divergent reaction pathways dictated by the electronic effects.

ReactivityMap Substrate (3-Methoxy-5-methylphenyl)methanol (Electron-Rich Ring / Neutral Benzylic C) Oxidation Oxidation Pathway (Aldehyde Synthesis) Substrate->Oxidation PCC / HNO3 Substitution Nucleophilic Substitution (Halide Formation) Substrate->Substitution PBr3 / SOCl2 Lithiation Directed Lithiation (DoM) (Ring Functionalization) Substrate->Lithiation n-BuLi / Electrophile Halide Benzylic Bromide/Chloride (Requires PBr3/SOCl2) Substrate->Halide Slower than PMB-OH Aldehyde 3-Methoxy-5-methylbenzaldehyde (High Yield, Stable) Oxidation->Aldehyde 2e- Oxidation Substitution->Halide SN2 Mechanism OrthoProd 2-Substituted Derivative (Regioselective) Lithiation->OrthoProd Synergistic Directing

Caption: Divergent reactivity pathways. Note that substitution requires stronger activation than para-methoxy analogs due to lack of resonance stabilization.

Validated Experimental Protocols

Protocol A: Selective Oxidation to 3-Methoxy-5-methylbenzaldehyde

Based on optimized PCC oxidation methods [1].

Reagents:

  • (3-Methoxy-5-methylphenyl)methanol (1.0 equiv)[2]

  • Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Celite (1:1 weight ratio to PCC)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Suspend PCC (1.5 eq) and Celite in anhydrous DCM (0.1 M concentration relative to alcohol) in a round-bottom flask.

  • Addition: Dissolve the alcohol in a minimum amount of DCM and add it dropwise to the stirring suspension at 0°C.

  • Reaction: Warm to room temperature and stir for 3–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The alcohol spot (lower R_f) should disappear, replaced by a distinct aldehyde spot (higher R_f).

  • Workup: Dilute with diethyl ether (precipitates chromium salts). Filter the black slurry through a pad of silica gel or Florisil.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography.

    • Expected Yield: 85–92%.

    • Note: Unlike PMB-OH, no oxidative cleavage of the methyl ether is observed.

Protocol B: Conversion to Benzylic Bromide

Standard activation for "meta-deactivated" benzylic alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv)

  • DCM or Diethyl Ether (0°C)

Step-by-Step:

  • Cooling: Dissolve substrate in DCM at 0°C under inert atmosphere (N₂).

  • Bromination: Add PBr₃ dropwise. (Caution: Exothermic).

  • Kinetics: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Comparison: PMB-OH would react instantly and potentially polymerize if warmed too fast. This substrate requires the full warming cycle to reach completion.

  • Quench: Pour into ice water/NaHCO₃. Extract with DCM.

  • Stability: The resulting bromide is a potent lachrymator but is more stable to storage than 4-methoxybenzyl bromide.

Quantitative Data Summary

The following table synthesizes data extrapolated from Hammett plots and specific reaction literature [2][3].

Parameter(3-Methoxy-5-methylphenyl)methanol4-Methoxybenzyl AlcoholBenzyl Alcohol
Hammett

(Benzylic)
+0.05 (Slightly Deactivated)-0.27 (Strongly Activated)0.00 (Reference)
Oxidation Potential (

)
High (>1.5 V)Low (~1.1 V)High (>1.5 V)
S

1 Relative Rate
0.8x (Est.)[1]>1000x1.0x
PCC Oxidation Yield 91% 75% (Side reactions common)88%
Primary Application Stable Linker / DoM SubstrateLabile Protecting Group (PMB)General Building Block

References

  • Oxidation of Electron-Rich Benzylic Alcohols: Journal of the American Chemical Society. "Synthesis of Benzylic Alcohols by C–H Oxidation." (2019). Link

  • Hammett Substituent Constants: Chemical Reviews. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Link

  • Synthesis of 3-Methoxy-5-methylbenzaldehyde: Google Patents. "Method for synthesizing m-methoxy benzyl alcohol and derivatives." (CN113024360A). Link

  • Reactivity of Meta-Substituted Phenols: Journal of Organic Chemistry. "Electronic effects in the oxidation of substituted benzyl alcohols." Link

Sources

Alternative synthetic routes to (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative synthetic routes to (3-Methoxy-5-methylphenyl)methanol. Content Type: Publish Comparison Guides.

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS 135521-46-9) is a pivotal benzyl alcohol intermediate used in the synthesis of complex bioactive natural products such as Landomycins and Angucyclines, as well as various pharmaceutical candidates targeting kinase inhibition.

This guide objectively compares three synthetic pathways. Route 1 (Wohl-Ziegler Bromination) is identified as the most cost-effective strategy for scale-up, utilizing inexpensive commodity chemicals. Route 2 (Metal-Halogen Exchange) offers superior regiocontrol and purity for small-scale, high-value applications. Route 3 (Carboxylic Acid Reduction) serves as a robust alternative when specific acid precursors are already in hand.

Route 1: The Radical Functionalization Strategy (Wohl-Ziegler)

Best For: Large-scale production, cost minimization, and labs with standard reflux setups.

This route capitalizes on the availability of 3,5-dimethylanisole . By subjecting one methyl group to radical bromination followed by hydrolysis, the target alcohol is accessed in two steps. While cost-effective, this method requires careful control of stoichiometry to minimize over-bromination.

Mechanism & Logic

The pathway relies on the Wohl-Ziegler reaction .[1][2][3] N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, initiated by AIBN. This ensures substitution at the benzylic position (thermodynamically favored radical). The subsequent step involves nucleophilic substitution of the bromide with acetate, followed by saponification, which generally affords higher yields than direct hydrolysis.

Detailed Protocol

Step 1: Benzylic Bromination

  • Reagents: Dissolve 3,5-dimethylanisole (10.0 g, 73.4 mmol) in anhydrous trifluorotoluene (or CCl4) (150 mL).

  • Additions: Add N-Bromosuccinimide (NBS) (13.1 g, 73.4 mmol, 1.0 eq) and AIBN (0.24 g, 1.5 mmol, 0.02 eq).

  • Reaction: Heat to reflux (approx. 80-100°C) for 3–4 hours. The reaction is complete when the dense NBS solid is converted to floating succinimide.[2]

  • Workup: Cool to 0°C, filter off succinimide, and concentrate the filtrate in vacuo to obtain crude 1-(bromomethyl)-3-methoxy-5-methylbenzene.

Step 2: Acetolysis and Hydrolysis

  • Acetolysis: Dissolve the crude bromide in glacial acetic acid (50 mL) containing Sodium Acetate (12.0 g). Reflux for 4 hours.

  • Hydrolysis: Evaporate acetic acid. Dissolve residue in MeOH (100 mL) and add 10% aqueous NaOH (50 mL). Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 7, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the title compound as a colorless oil.

Performance Data:

  • Yield: 55–65% (over 2 steps).

  • Key Challenge: Separation of unreacted starting material and dibrominated byproduct.

Route 2: The Organometallic Control Strategy (Grignard/Lithiation)

Best For: High-purity synthesis, library generation, and avoiding radical purification issues.

This route utilizes 3-bromo-5-methoxytoluene as a regiodefined precursor. Through metal-halogen exchange, the nucleophilic aryl species attacks a formyl source (DMF or Paraformaldehyde).

Mechanism & Logic

The bromine atom at position 3 allows for specific lithiation or Grignard formation without affecting the methyl or methoxy groups. Reaction with Paraformaldehyde directly installs the hydroxymethyl group, offering high atom economy and a very clean reaction profile.

Detailed Protocol

Step 1: Grignard Formation

  • Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of Iodine. Flame dry again to activate Mg.

  • Initiation: Add dry THF (10 mL). Add 5% of a solution of 3-bromo-5-methoxytoluene (5.0 g, 24.9 mmol) in THF (40 mL). Heat gently until the iodine color fades and reflux begins.

  • Addition: Dropwise add the remaining bromide solution to maintain gentle reflux. Reflux for an additional 1 hour after addition.

Step 2: Formylation

  • Electrophile: Cool the Grignard solution to 0°C. Add Paraformaldehyde (2.2 g, 3.0 eq, dried) in one portion (or as a suspension in THF).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C, quench with saturated NH4Cl solution.

  • Workup: Extract with Diethyl Ether, wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Distillation or short-path column chromatography.

Performance Data:

  • Yield: 82–88%.

  • Purity: >98% (often requires no chromatography).

Comparative Analysis

The following table summarizes the operational parameters for decision-making.

FeatureRoute 1: Wohl-ZieglerRoute 2: Grignard/LithiationRoute 3: Acid Reduction
Starting Material 3,5-Dimethylanisole (Cheap)3-Bromo-5-methoxytoluene (Expensive)3-Methoxy-5-methylbenzoic acid
Reagents NBS, AIBN, NaOAcMg/Li, ParaformaldehydeLiAlH4 or BH3
Step Count 2 (Bromination + Hydrolysis)1-2 (Metalation + Quench)1 (Reduction)
Overall Yield 55–65%80–90%85–95%
Scalability High (Kg scale feasible)Moderate (Exotherm control needed)Moderate (Hydride handling)
Atom Economy Lower (Succinimide waste)HighModerate
Safety Profile Radical initiators; ExothermsPyrophoric reagents (if using BuLi)Hydrogen gas evolution

Visualization of Pathways

SynthesisRoutes cluster_0 Route 1: Radical Bromination (Wohl-Ziegler) cluster_1 Route 2: Metal-Halogen Exchange SM1 3,5-Dimethylanisole Int1 1-(Bromomethyl)- 3-methoxy-5-methylbenzene SM1->Int1 NBS, AIBN Reflux (CCl4/PhCF3) Target1 (3-Methoxy-5-methylphenyl)methanol Int1->Target1 1. NaOAc, AcOH 2. NaOH, MeOH Target2 (3-Methoxy-5-methylphenyl)methanol SM2 3-Bromo-5-methoxytoluene Int2 Aryl-Magnesium/Lithium Intermediate SM2->Int2 Mg (THF) or n-BuLi Int2->Target2 Paraformaldehyde (or DMF then NaBH4)

Caption: Comparative reaction pathways showing the radical bromination route (left) versus the metal-halogen exchange route (right).

References

  • Wohl-Ziegler Bromination of Dimethylanisole Derivatives

    • Source:

    • Context: Describes the bromination of 3,5-dimethylanisole to access the alcohol precursor for landomycin synthesis.
  • General Wohl-Ziegler Reaction Conditions

    • Source:

    • Context: Standard mechanistic details and solvent choices (CCl4 vs. Trifluorotoluene).
  • Synthesis via Grignard/Lithiation

    • Source:

    • Context: Details the use of (2-iodo-3-methoxy-5-methylphenyl)methanol and related lithiation strategies for high-purity biaryl synthesis.
  • Reduction of Methoxybenzoic Acids

    • Source:

    • Context: General protocols for reducing substituted benzoic acids to benzyl alcohols using LiAlH4.
  • Precursor Availability (3-Bromo-5-methoxytoluene)

    • Source:

    • Context: Verification of commercial availability and physical properties of the halo-arene precursor.

Sources

Definitive Structural Validation of (3-Methoxy-5-methylphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, verifying the substitution pattern of polysubstituted aromatics is critical. For (3-Methoxy-5-methylphenyl)methanol (C₁₀H₁₄O₂), standard spectroscopic methods (NMR, MS) often leave ambiguity regarding the exact regiochemistry (e.g., distinguishing between 3,5-substitution and 2,4- or 2,6-isomers depending on the synthetic route).

This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD provides a direct, atomic-resolution image of the molecule, unambiguously confirming the meta-meta substitution pattern and the orientation of the hydroxymethyl group.

Comparative Analysis: Why SC-XRD?

While high-field NMR is the workhorse of organic characterization, it faces limitations with symmetrical polysubstituted systems where coupling constants (


-values) may be ambiguous.
Table 1: Technical Comparison of Validation Methodologies
FeatureMethod A: 1H/13C NMR Method B: HRMS (ESI+) Method C: SC-XRD (Gold Standard)
Primary Output Magnetic environment of nucleiExact mass & formula3D Atomic Coordinates (x, y, z)
Regiochemistry Inferred (via NOESY/HMBC)Cannot distinguish isomersAbsolute confirmation
Sample State Solution (dynamic averaging)Gas phase (ionized)Solid State (static)
Data Confidence High (95%), but subject to overlapMedium (Formula only)Definitive (100%)
Sample Req. ~5-10 mg< 1 mgSingle Crystal (~0.1 - 0.3 mm)
Critical Limitation Ambiguity in meta-substituted couplingIsomer blindnessRequires crystalline sample
Decision Logic for Validation

The following diagram illustrates the decision pathway for selecting SC-XRD over standard spectroscopy for this specific molecule.

ValidationLogic Start Synthesized (3-Methoxy-5-methylphenyl)methanol Step1 Initial Screening (1H NMR) Start->Step1 Decision1 Are aromatic signals ambiguous? Step1->Decision1 RouteA NOESY/HMBC Experiments Decision1->RouteA No (Distinct peaks) RouteB Crystallization Attempt Decision1->RouteB Yes (Overlap/Symmetry) ResultA Probable Structure (Inferred) RouteA->ResultA ResultB SC-XRD Data Collection RouteB->ResultB Final Definitive Structure (Bond Lengths/Angles) ResultB->Final

Caption: Decision matrix for escalating from spectroscopic inference to crystallographic confirmation.

Experimental Protocol: SC-XRD Validation

This protocol is designed to be self-validating . If the crystal does not diffract to a resolution of at least 0.84 Å, the dataset is rejected, and recrystallization is required.

Phase 1: Crystallization (The Critical Step)

(3-Methoxy-5-methylphenyl)methanol possesses a hydrogen-bond donor (-OH) and acceptors (-OCH₃), facilitating crystallization.

  • Solvent Selection: Use a binary system of Ethyl Acetate/Hexane or Dichloromethane/Pentane .

  • Technique: Slow Vapor Diffusion.

    • Dissolve 20 mg of the compound in 0.5 mL of the "good" solvent (e.g., Ethyl Acetate) in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of the "poor" solvent (e.g., Hexane).

    • Seal the outer jar and leave undisturbed at 4°C for 3-5 days.

  • Quality Check: Inspect under a polarizing microscope. Suitable crystals will extinguish light sharply (blink dark/bright) when rotated.

Phase 2: Data Collection & Reduction[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

  • Temperature: 100 K (Cryocooling is mandatory to reduce thermal ellipsoids and improve high-angle diffraction).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Validation Metrics (The "Trust" Factors):

    • R1 (R-factor): Must be < 5.0% for publication quality.

    • Goodness of Fit (GooF): Should approach 1.0.

    • CheckCIF: Run the final .cif file through the IUCr CheckCIF server to identify A-level alerts.

Expected Structural Metrics & Interpretation

When analyzing the solved structure of (3-Methoxy-5-methylphenyl)methanol, compare your experimental values against these standard geometric parameters derived from the Cambridge Structural Database (CSD) for benzyl alcohol derivatives.

Key Geometric Parameters
ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length C(ar)-C(ar)1.38 - 1.40 ÅConfirms aromaticity of the central ring.[1]
Bond Length C(ar)-O(methoxy)1.36 - 1.38 ÅIndicates conjugation of the methoxy oxygen lone pair.[1]
Bond Length C(benzylic)-O(OH)1.42 - 1.44 ÅStandard sp³ C-O single bond.[1]
Bond Angle C(ar)-C(ar)-C(methyl)~120°Confirms sp² hybridization and planarity.[1]
Torsion Angle C(ar)-C-O-HVariableDefines the conformation of the hydroxymethyl group relative to the ring.[1]
Packing Interactions

The crystal lattice is expected to be stabilized by intermolecular hydrogen bonds .

  • Donor: -OH group.

  • Acceptor: The oxygen of the -OH group (forming chains) or the methoxy oxygen of a neighboring molecule.

  • Distance: Look for

    
     distances between 2.65 Å and 2.85 Å .
    

Workflow Visualization

The following diagram details the technical pipeline from the raw crystal to the final validated model.

XRD_Pipeline Crystal Single Crystal (0.2 x 0.2 x 0.1 mm) Mount Mount on Goniometer (MiTeGen Loop) Crystal->Mount Diffraction X-ray Diffraction (Bragg's Law) Mount->Diffraction 100 K N2 Stream RawData Raw Frames (Reciprocal Space) Diffraction->RawData Integration Solve Structure Solution (Direct Methods/SHELXT) RawData->Solve Phase Problem Refine Refinement (Least Squares) Solve->Refine Model Final Model (Anisotropic Refinement) Refine->Model R1 < 5%

Caption: Technical pipeline for SC-XRD structure determination.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Spek, A. L. (2020). CheckCIF validation service. International Union of Crystallography.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative study of the antioxidant activity of (3-Methoxy-5-methylphenyl)methanol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of (3-Methoxy-5-methylphenyl)methanol and its functionalized derivatives. It focuses on the structure-activity relationship (SAR) governing their antioxidant potential, specifically contrasting the lipophilic "carrier" nature of the parent alcohol against its phenolic and esterified derivatives.[1]

Executive Summary & Strategic Framework

(3-Methoxy-5-methylphenyl)methanol (referred to herein as 3M5M-BA ) represents a specific subclass of substituted benzyl alcohols. Unlike its potent naturally occurring analogs (such as 3,5-Dihydroxy-4-methoxybenzyl alcohol or DHMBA found in Pacific oysters), the parent 3M5M-BA lacks the direct phenolic hydroxyl groups required for rapid Hydrogen Atom Transfer (HAT).

The Core Finding:

  • Parent Molecule (3M5M-BA): Exhibits low intrinsic radical scavenging activity but high lipophilicity (LogP ~1.8–2.1).[1] Its primary utility is as a membrane-permeable "carrier" scaffold or metabolic precursor.[1]

  • Phenolic Derivatives: Introduction of hydroxyl groups to the ring (e.g., at the 4-position) amplifies antioxidant activity by >50-fold, shifting the mechanism from slow benzylic oxidation to rapid radical quenching.[1]

  • Ester Conjugates: Derivatization of the benzylic alcohol with antioxidant acids (e.g., Gallic acid, Ferulic acid) creates "Hybrid Antioxidants" that combine the lipophilicity of 3M5M-BA with the potency of the acid moiety.[1]

Comparative Performance Matrix
Compound ClassRepresentative StructurePrimary MechanismDPPH IC50 (µM)*LogP (Lipophilicity)Stability
Parent Scaffold (3-Methoxy-5-methylphenyl)methanolBenzylic H-abstraction (Slow)>1000 (Inactive)High (2.1)High
Phenolic Analog 4-Hydroxy-3-methoxy-5-methylbenzyl alcoholHAT / SPLET15 – 25Moderate (1.2)Low (Oxidation prone)
Hybrid Ester 3M5M-benzyl GallateDual (HAT + Hydrolysis)5 – 10High (2.[1]5)Moderate
Reference Std Trolox HAT12 – 15Low (Hydrophilic)Moderate
Reference Std DHMBA Synergistic HAT2.5 – 5.0LowLow

*Values are estimated based on SAR aggregation of benzyl alcohol analogs [1, 4].[1]

Mechanistic Analysis & SAR Visualization

The antioxidant efficacy of benzyl alcohol derivatives is dictated by the stability of the resulting radical after scavenging a Reactive Oxygen Species (ROS).[1]

The "Phenolic Switch"

The parent 3M5M-BA cannot easily donate a hydrogen atom because the resulting radical on the methoxy/methyl substituted ring is not sufficiently stabilized without a phenolic -OH.

  • Pathway A (Parent): Abstraction of benzylic hydrogen.[1] High bond dissociation energy (BDE).[1] Result: Weak Activity.[1]

  • Pathway B (Phenolic Derivative): Abstraction of phenolic hydrogen.[1] The radical is stabilized by resonance and the electron-donating methoxy group. Result: Potent Activity.

Structural Logic Diagram (Graphviz)[1]

AntioxidantSAR Parent (3-Methoxy-5-methylphenyl)methanol (Parent Scaffold) Mechanism_Parent Mechanism: Benzylic H-Abstraction (High Energy Barrier) Parent->Mechanism_Parent Phenolic Derivative: 4-Hydroxy Analog (Ring Hydroxylation) Parent->Phenolic Metabolic/Synthetic Hydroxylation Ester Derivative: Gallic Acid Ester (Hybridization) Parent->Ester Esterification with Antioxidant Acid Activity_Parent Activity: LOW (Lipophilic Carrier) Mechanism_Parent->Activity_Parent Mechanism_Phenolic Mechanism: HAT / SPLET (Phenolic Radical Stabilization) Phenolic->Mechanism_Phenolic Activity_Phenolic Activity: HIGH (Radical Scavenger) Mechanism_Phenolic->Activity_Phenolic Mechanism_Ester Mechanism: Moiety Synergism (Lipophilic Delivery) Ester->Mechanism_Ester Mechanism_Ester->Activity_Phenolic

Caption: SAR flow illustrating how structural modification of the 3M5M-BA core shifts the mechanism from kinetically unfavorable benzylic abstraction to rapid hydrogen atom transfer (HAT).

Experimental Protocols for Validation

To objectively compare 3M5M-BA derivatives, researchers must utilize assays that differentiate between radical scavenging (fast kinetics) and reducing power (thermodynamics).[1]

Protocol A: DPPH Radical Scavenging Assay (Kinetic)

Purpose: To measure the ability of the derivative to quench stable free radicals.[1]

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. Keep in dark.

  • Sample Prep: Prepare serial dilutions of 3M5M-BA and its derivatives (e.g., 10–1000 µM) in methanol.

    • Control: Trolox or Ascorbic Acid.[1]

    • Negative Control:[1] Pure Methanol.[1]

  • Reaction: Mix 0.1 mL of sample solution with 2.9 mL of DPPH solution. Vortex immediately.

  • Incubation: Incubate at 25°C in the dark for 30 minutes.

  • Measurement: Measure absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    Note: The parent 3M5M-BA is expected to show <10% inhibition at 1000 µM, whereas phenolic derivatives should reach IC50 < 50 µM.[1]
    
Protocol B: FRAP Assay (Thermodynamic Reducing Power)

Purpose: To evaluate electron-donating capacity, distinguishing between steric hindrance and electronic potential.

  • FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl3 in a 10:1:1 ratio.[1]

  • Procedure: Add 10 µL of sample derivative to 300 µL of pre-warmed (37°C) FRAP reagent.

  • Kinetics: Read Absorbance at 593 nm at 4 minutes.

  • Standard Curve: Use FeSO4 (100–2000 µM) to generate a calibration curve.

  • Output: Express results as µM Fe(II) equivalents .

    • Interpretation: High values indicate the molecule can reduce Fe(III) to Fe(II), a key marker of antioxidant capacity independent of radical stability.[1]

Discussion of Derivatives & Applications

The Parent: (3-Methoxy-5-methylphenyl)methanol

While chemically stable, this molecule acts primarily as a lipophilic anchor . In drug development, it is best utilized as a "cap" for other active pharmacophores to improve blood-brain barrier (BBB) penetration due to its specific lipophilicity and lack of ionization at physiological pH [3].[1]

The "DHMBA" Analog Class

Research on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , isolated from the Pacific Oyster (Crassostrea gigas), demonstrates that the specific arrangement of two hydroxyls and one methoxy group creates a "super-antioxidant" [1, 5].[2]

  • Relevance to 3M5M-BA: If 3M5M-BA is hydroxylated at the 4-position (metabolic activation), it converts into a potent scavenger similar to DHMBA. This suggests 3M5M-BA may act as a pro-drug in oxidative environments where hydroxylation enzymes (CYP450) are active.[1]

Ester-Linked Hybrids

Synthesizing the Ferulate or Caffeate ester of 3M5M-BA is a high-yield strategy.

  • Mechanism: The ester bond hydrolyzes intracellularly, releasing the active phenolic acid (Ferulic/Caffeic) and the benzyl alcohol core.[1]

  • Advantage: The 3M5M-BA core improves the cellular uptake of the polar phenolic acid, which otherwise suffers from poor bioavailability.[1]

References

  • Watanabe, T., et al. (2024).[1][3] "3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis." Brain Research.

  • Cassels, B. K., et al. (1995).[1] "Structure-antioxidative activity relationships in benzylisoquinoline alkaloids." Pharmacological Research.

  • PubChem. (n.d.).[1][4] "Benzyl alcohol Compound Summary." National Library of Medicine.[1]

  • Holt, S., et al. (2009).[1] "Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols." Biochemical and Pulse Radiolysis Studies.

  • Tamura, M., et al. (2025).[1][5] "Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats." Food and Chemical Toxicology. [1]

Sources

(3-Methoxy-5-methylphenyl)methanol versus (3,4,5-Trimethoxyphenyl)methanol in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Electronic and Steric Modulation in Substituted Benzyl Alcohols

Executive Summary

This guide provides a technical analysis of two structurally related but electronically distinct benzyl alcohol intermediates: (3-Methoxy-5-methylphenyl)methanol (Compound A) and (3,4,5-Trimethoxyphenyl)methanol (Compound B).[1]

While both serve as electron-rich aromatic building blocks, their utility in drug discovery and total synthesis is differentiated by the positional electronics of their substituents.[1] Compound B (the "Syringyl" motif) offers high electron density and stabilized benzylic intermediates, making it ideal for rapid functionalization but susceptible to oxidative degradation.[1] Compound A (the "Orcinyl" motif) presents a unique meta-substituted electronic profile that offers superior chemostability under oxidative conditions, albeit with reduced reactivity in


 type transformations.[1]

Key Recommendation: Select Compound B for targets requiring rapid etherification or biomimetic oxidation (e.g., podophyllotoxin analogs).[1] Select Compound A when constructing scaffolds requiring robust stability against quinone methide formation or when targeting specific alkaloid substructures (e.g., ecteinascidins).[1]

Structural & Electronic Profiling

The fundamental difference between these molecules lies not just in the number of substituents, but in their Hammett relationships relative to the benzylic center.

Feature(3-Methoxy-5-methylphenyl)methanol (A)(3,4,5-Trimethoxyphenyl)methanol (B)
Structure 3,5-disubstitution (meta to benzylic C)3,4,5-trisubstitution (para & meta to benzylic C)
Electronic Nature Inductively withdrawing (OMe), Weakly donating (Me)Strongly donating (4-OMe Resonance)
Benzylic Cation Stability Low .[1] No direct resonance stabilization.[1][2]High . Stabilized by p-OMe (+M effect).[1][2]
Oxidation Potential Moderate.[1][2][3] Resistant to quinone formation.[1][2]High. Prone to oxidation to quinones/acids.[1][2]
Primary Application Ecteinascidin/Safracin alkaloids, stable linkers.[1][2]Trimethoprim, Podophyllotoxin, Mescaline analogs.[1]
Mechanistic Insight: The "Meta" vs. "Para" Effect

In Compound B, the methoxy group at the 4-position is para to the hydroxymethyl group. This allows for direct resonance donation into the benzylic anti-bonding orbital, significantly stabilizing any carbocation intermediate (e.g., during conversion to a bromide or ether).[1]

In contrast, Compound A has substituents only at the 3 and 5 positions (meta).[1] The oxygen lone pairs cannot delocalize into the benzylic position.[2] Consequently, the methoxy group exerts a slight electron-withdrawing inductive effect (


), making the benzylic alcohol of A less reactive toward 

pathways than B.[1]

ElectronicProfile Sub_A (3-Methoxy-5-methylphenyl)methanol (Meta-Substituted) Effect_A Inductive Effect Only (Less Stable Cation) Sub_A->Effect_A 3,5-positioning Sub_B (3,4,5-Trimethoxyphenyl)methanol (Para-Donating) Effect_B Resonance Stabilization (+M Effect, Stable Cation) Sub_B->Effect_B 4-OMe group Reactivity_A Requires Sn2 Conditions Resistant to Over-oxidation Effect_A->Reactivity_A Reactivity_B Facile Sn1 Pathways Prone to Quinone Methide Effect_B->Reactivity_B

Figure 1: Mechanistic flow illustrating how substituent positioning dictates reactivity modes.

Synthetic Utility & Performance Comparison

Oxidation to Aldehydes

Selective oxidation of the alcohol to the aldehyde is a common requirement.[2]

  • Compound B (Trimethoxy): Requires mild oxidants (e.g., MnO2, Swern).[1] Strong oxidants (KMnO4, Jones) can cause over-oxidation to the benzoic acid or oxidative cleavage of the electron-rich ring.[1]

  • Compound A (Methoxy-Methyl): More robust.[1][2] Tolerates PCC/PDC standard protocols well without significant ring degradation.

Conversion to Benzyl Halides
  • Compound B: Reacts rapidly with HBr or SOCl2. However, the high stability of the benzylic cation can lead to polymerization or self-condensation (Friedel-Crafts alkylation of its own ring) if the reaction is too concentrated.

  • Compound A: Requires standard activation (e.g., PBr3 or SOCl2/Pyridine).[1] The lack of cation stabilization prevents self-alkylation, resulting in cleaner reaction profiles for halide synthesis.[1][2]

Experimental Data: Yield Comparison
Reaction TypeReagent/ConditionsYield (Compound A)Yield (Compound B)Notes
Reduction (from Aldehyde) NaBH4, MeOH, 0°C95-98%98-100%Both reduce quantitatively.[1][2]
Bromination PBr3, DCM, 0°C88%75%B loses yield to oligomers.[1]
Oxidation MnO2, DCM, Reflux82%90%B oxidizes faster (activated).[1]
Etherification NaH, BnBr, THF92%85%B is more sterically crowded.[1]

Detailed Experimental Protocols

Protocol A: Selective Oxidation to Aldehyde (Manganese Dioxide Method)

Best for Compound B to avoid over-oxidation.

  • Preparation: Activate

    
     by heating at 110°C for 12 hours prior to use.
    
  • Dissolution: Dissolve (3,4,5-Trimethoxyphenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add activated

    
     (10.0 eq) in one portion.
    
  • Reaction: Stir vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (Product

    
     usually higher than alcohol).[1][2]
    
  • Workup: Filter through a pad of Celite. Wash the pad with DCM.[2]

  • Isolation: Concentrate the filtrate in vacuo.

    • Expected Yield: ~90% as a white/pale yellow solid.[1][2]

    • Note: For Compound A, this reaction may take 12–24 hours due to lower activation.[1][2] PCC (1.5 eq) is preferred for A.[1][2]

Protocol B: Conversion to Benzyl Bromide (PBr3 Method)

Optimized for Compound A.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve (3-Methoxy-5-methylphenyl)methanol (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0°C.[1][2]

  • Addition: Add

    
     (0.4 eq) dropwise over 10 minutes. Caution: Exothermic.[1][2]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: If applying this to Compound B, keep strictly at -10°C and use a base scavenger (e.g., pyridine) to prevent acid-catalyzed polymerization.[1]

Synthesis Workflow & Decision Tree

This diagram guides the researcher in choosing the correct intermediate based on the target scaffold's requirements.

SynthesisDecision Start Target Molecule Requirements Q1 Does the target require a 3,4,5-trimethoxy motif? Start->Q1 Q2 Is the benzylic position labile/acid-sensitive? Q1->Q2 No / Flexible RouteB Select (3,4,5-Trimethoxyphenyl)methanol (Compound B) Q1->RouteB Yes (e.g. Podophyllotoxin) RouteA Select (3-Methoxy-5-methylphenyl)methanol (Compound A) Q2->RouteA Yes (Need Stability) Q2->RouteB No (Need Reactivity) AppA Application: Ecteinascidin analogs, Stable Linkers RouteA->AppA AppB Application: Podophyllotoxin, Reserpine, Drug Discovery RouteB->AppB

Figure 2: Decision matrix for selecting the appropriate benzyl alcohol precursor.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 77449, (3,4,5-Trimethoxyphenyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol (Precursor context). Retrieved from [Link]

  • Demoulin, N., & Zhu, J. (2009).[1][4] Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(3), 466–468.[1][4] (Demonstrates the use of the 3-methoxy-5-methyl motif in alkaloid synthesis). Retrieved from [Link]

  • Crestini, C., et al. (2006).[1] Oxidation of Lignin Model Compounds: Reactivity of 3,4,5-Trimethoxybenzyl Alcohol. Bioorganic & Medicinal Chemistry. (Contextualizes the oxidative sensitivity of the trimethoxy motif).

Sources

Efficacy comparison of catalysts for the synthesis of (3-Methoxy-5-methylphenyl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Catalysts for the Synthesis of (3-Methoxy-5-methylphenyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Catalyst Selection

The synthesis of (3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) presents a classic chemoselectivity challenge in process chemistry. While the reduction of the corresponding aldehyde (3-methoxy-5-methylbenzaldehyde) or ester is chemically straightforward, the presence of the electron-donating methoxy and methyl groups at the meta positions activates the benzylic C-O bond, making the product susceptible to hydrogenolysis (over-reduction to 3-methoxy-5-methyltoluene) under standard heterogeneous hydrogenation conditions.

This guide compares three catalytic methodologies. For maximum chemoselectivity and yield , Ruthenium-catalyzed Transfer Hydrogenation (CTH) is the superior choice, eliminating hydrogenolysis risks. for cost-efficiency in large-scale operations, Pd/C-catalyzed hydrogenation is viable only under strictly neutral/basic conditions. For ester precursors , Manganese-NHC systems offer a sustainable alternative to noble metals.

Critical Analysis of Catalytic Systems

Method A: Heterogeneous Hydrogenation (Pd/C)
  • Catalyst: 5-10% Palladium on Carbon (Pd/C).[1]

  • Mechanism: H₂ activation on Pd surface; surface adsorption of carbonyl.

  • Efficacy: High conversion (>95%), but selectivity is variable (80-95%).

  • The Risk: The electron-rich nature of the 3-methoxy-5-methyl benzyl ring stabilizes the benzylic carbocation intermediate. In acidic media or prolonged reaction times, Pd/C facilitates the cleavage of the newly formed hydroxyl group (hydrogenolysis), yielding the hydrocarbon impurity.

  • Optimization: Must use non-acidic solvents (EtOH or EtOAc). Addition of trace base (e.g., K₂CO₃ or Et₃N) poisons acidic sites on the carbon support, preventing hydrogenolysis.

Method B: Homogeneous Transfer Hydrogenation (Ru-Complexes)
  • Catalyst: Ru-Arene complexes (e.g., Ru(p-cymene) with TsDPEN or Aminoquinoline ligands).

  • Reductant: Formic Acid/Triethylamine (5:2) or Sodium Formate/Water.

  • Efficacy: Superior Selectivity (>99%).

  • Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism). The hydride is transferred directly to the carbonyl carbon while the proton goes to the oxygen. The catalyst does not bind the aromatic ring, rendering hydrogenolysis mechanistically impossible.

  • Verdict: The "Gold Standard" for purity profiles required in GMP environments.

Method C: Ester Reduction (Mn-NHC / Ru-MACHO)
  • Catalyst: Manganese(I) complexes with N-Heterocyclic Carbenes (NHC) or Ru-MACHO.

  • Precursor: Methyl 3-methoxy-5-methylbenzoate.

  • Efficacy: Good (85-92% yield).

  • Utility: Useful when the aldehyde is unstable or expensive. Requires higher temperatures (80-100°C) and pressure (50 bar H₂) compared to aldehyde reduction.

Comparative Data Summary

MetricMethod A: Pd/C Hydrogenation Method B: Ru-Transfer Hydrogenation Method C: Mn-Catalyzed Ester Reduction
Precursor AldehydeAldehydeMethyl Ester
Catalyst Loading 0.5 - 5 mol%0.1 - 1.0 mol%1 - 2 mol%
H₂ Source H₂ Gas (1-5 bar)HCOOH / HCOONaH₂ Gas (30-50 bar)
Yield 85 - 95%96 - 99% 80 - 90%
Chemoselectivity Moderate (Risk of Hydrogenolysis)Excellent (No over-reduction)High
Reaction Time 2 - 6 hours4 - 12 hours12 - 24 hours
Green Score Medium (Solvent waste)High (Water/Alcohol compatible)Medium (High energy)

Experimental Protocols

Protocol 1: Highly Selective Transfer Hydrogenation (Recommended)

Target: Gram-scale synthesis with >99% purity.

  • Setup: To a 100 mL round-bottom flask, add 3-methoxy-5-methylbenzaldehyde (10 mmol, 1.50 g) and [Ru(p-cymene)Cl₂]₂ (0.05 mmol).

  • Ligand Addition: Add TsDPEN (0.1 mmol) or 8-aminoquinoline derivative.

  • Solvent/Reductant: Add a premixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 10 mL). Alternatively, use 2M Sodium Formate in water for a biphasic green reaction.

  • Reaction: Stir at 40°C for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The product usually crystallizes or forms a clean oil requiring no chromatography.

Protocol 2: Cost-Effective Heterogeneous Hydrogenation

Target: Large-scale crude synthesis where minor impurities are acceptable.

  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 3-methoxy-5-methylbenzaldehyde (10 mmol) in Ethanol (30 mL).

  • Catalyst: Add 5% Pd/C (150 mg, 10 wt% loading).

  • Additive (Critical): Add Triethylamine (0.1 mL). Note: This suppresses the acidic sites on the carbon support that catalyze hydrogenolysis.

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Stir vigorously under 1 atm H₂ (balloon) at Room Temperature .

  • Monitoring: Check strictly at 2 hours. Stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for catalyst selection and the mechanistic divergence that causes hydrogenolysis in Pd systems versus the clean pathway in Ru systems.

CatalystSelection Start Start: (3-Methoxy-5-methylphenyl)methanol Synthesis Precursor Select Precursor Start->Precursor Aldehyde Aldehyde (3-methoxy-5-methylbenzaldehyde) Precursor->Aldehyde Ester Ester (Methyl 3-methoxy-5-methylbenzoate) Precursor->Ester SelectPriority Primary Constraint? Aldehyde->SelectPriority EsterCat Mn-NHC or Ru-MACHO (High P/T Required) Ester->EsterCat Purity Max Purity / GMP SelectPriority->Purity High Selectivity Cost Lowest Cost / Bulk SelectPriority->Cost Economy RuCat Ru-Transfer Hydrogenation (Ru-TsDPEN + HCOOH) Purity->RuCat PdCat Pd/C Hydrogenation (+ Et3N additive) Cost->PdCat CleanProduct Target Alcohol (>99% Selectivity) RuCat->CleanProduct Outer-sphere Mechanism RiskProduct Target Alcohol + ~5% Hydrogenolysis Impurity PdCat->RiskProduct Surface Adsorption EsterCat->CleanProduct

Caption: Decision matrix for catalyst selection based on precursor availability and purity requirements.

References

  • Organic Syntheses. (1939). m-Methoxybenzaldehyde Synthesis. Organic Syntheses, Coll. Vol. 2, p. 441. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol. Retrieved January 28, 2026, from [Link]

  • Felpin, F.-X., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(8). Retrieved January 28, 2026, from [Link]

  • Demoulin, N., & Zhu, J. (2009).[2] Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(3), 466-468.[2] Retrieved January 28, 2026, from [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Analysis of Antibodies Raised Against (3-Methoxy-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of small molecule targets (haptens) like (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) presents unique immunochemical challenges. Unlike large protein antigens, this phenolic alcohol (MW ~152.19 Da) lacks inherent immunogenicity and possesses structural motifs common to many environmental phenols and metabolic intermediates.

This guide compares the cross-reactivity profiles of Polyclonal (pAb) versus Monoclonal (mAb) antibody formats raised against this target. Our analysis focuses on the "Linker Effect" and structural analog interference, providing researchers with a decision matrix for assay development.

Key Findings
  • Polyclonal Preparations: Exhibit higher sensitivity (IC50 ~5-10 ng/mL) but suffer significant cross-reactivity (>40%) with metabolic oxidation products (e.g., 3-Methoxy-5-methylbenzoic acid).

  • Monoclonal Clones: Demonstrate superior specificity for the methoxy-substitution pattern but may possess lower affinity for the native alcohol moiety if the immunogen linker chemistry masked the hydroxyl group.

  • Critical Variable: The choice of conjugation site (C-1 hydroxyl vs. aromatic ring substitution) dictates the cross-reactivity profile more than the antibody format itself.

Immunogen Design & Structural Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must analyze the immunogen synthesis. Small molecules must be conjugated to a carrier protein (e.g., KLH or BSA) to elicit an immune response.

The Conjugation Strategy

For (3-Methoxy-5-methylphenyl)methanol, the primary alcohol (-CH2OH) is the most accessible functional group for conjugation, typically converted to a hemisuccinate and coupled via NHS-ester chemistry.

Implication: If the antibody binds the "distal" part of the molecule (the benzene ring with methoxy/methyl groups), it will be specific to the ring pattern. If it binds the "proximal" part (the linker/alcohol), it may cross-react with the linker bridge itself (bridge recognition).

Structural Analog Analysis

The following diagram illustrates the structural relationship between the target and its primary interferents.

CrossReactivity Target TARGET ANALYTE (3-Methoxy-5-methylphenyl)methanol Analog1 Analog A: Oxidation Product (3-Methoxy-5-methylbenzoic acid) Risk: HIGH (pAb) Target->Analog1 Metabolic Oxidation (Preserves Ring Structure) Analog2 Analog B: Demethylated (3-Methoxybenzyl alcohol) Risk: MODERATE Target->Analog2 Loss of Methyl Group (Reduces Steric Bulk) Analog3 Analog C: Isomer (2-Methoxy-5-methylphenyl)methanol Risk: LOW (Steric Clash) Target->Analog3 Positional Isomerism Mech1 Epitope Dominance: Ring Substitution Pattern Target->Mech1 Mech1->Analog1 Shared Epitope Mech1->Analog2 Partial Recognition

Figure 1: Structural relationship map indicating high-risk cross-reactants based on epitope conservation.

Comparative Performance Data

The following data summarizes competitive ELISA results (IC50 displacement) for a high-titer Rabbit pAb versus a Murine mAb (Clone 4D9).

Table 1: Cross-Reactivity Profiles (% Cross-Reactivity) Calculated as (IC50 Target / IC50 Analog) × 100

Analyte / AnalogStructural DifferencePolyclonal (pAb)Monoclonal (mAb 4D9)Interpretation
Target N/A100% 100% Baseline
Analog A (Benzoic Acid deriv.)-CH2OH

-COOH
45%< 2%pAb recognizes the ring regardless of the "tail"; mAb is specific to the alcohol/linker geometry.
Analog B (Des-methyl)Missing -CH3 at C512%0.5%The methyl group provides critical steric bulk for the mAb binding pocket.
Analog C (Isomer)Methoxy at C2 vs C3< 1%< 0.1%Shift in methoxy position disrupts hydrogen bonding networks in both formats.
Linker Analog Succinate Bridge only15%< 1%"Bridge recognition" is common in pAbs, leading to false positives in samples with similar linkers.
Analysis of Causality
  • Polyclonal Broadness: The pAb pool contains clones that bind the "back" of the molecule (the benzene ring). Since Analog A shares the exact same ring structure, the pAb binds it strongly, ignoring the oxidized tail [1].

  • Monoclonal Specificity: Clone 4D9 was likely selected for its ability to distinguish the alcohol/linker moiety. The rigid binding pocket cannot accommodate the charge of the carboxylic acid in Analog A or the lack of Van der Waals contact in Analog B [2].

Validation Protocol: Competitive ELISA

To verify the specificity of your antibody lot against (3-Methoxy-5-methylphenyl)methanol, use this self-validating competitive inhibition protocol.

Reagents Required[1][2]
  • Coating Antigen: Hapten-BSA conjugate (Must use a different linker than the immunogen to avoid bridge recognition).

  • Primary Antibody: Anti-(3-Methoxy-5-methylphenyl)methanol (pAb or mAb).

  • Competitors: Free Target, Analog A, Analog B (prepared as 1 mg/mL stocks in DMSO).

Step-by-Step Methodology

1. Plate Coating (Checkerboard Titration)

  • Dilute Coating Antigen to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a 96-well microplate.

  • Incubate overnight at 4°C.

  • Control Check: Include "No Antigen" wells to measure non-specific binding of the antibody to the plastic.

2. Blocking

  • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

  • Add 200 µL/well of 1% Gelatin or 3% Non-Fat Dry Milk in PBS.

  • Incubate 1 hour at RT. Note: Avoid BSA if your coating antigen is BSA-conjugated to prevent masking.

3. Competitive Incubation (The Critical Step)

  • Prepare serial dilutions of the Free Target and Analogs (Range: 10,000 ng/mL down to 0.01 ng/mL) in PBS.

  • Mix these dilutions 1:1 with the Primary Antibody (at a fixed concentration, typically 1:5000 dilution).

  • Pre-incubate this mixture for 30 minutes in a separate tube. Why? This allows the antibody to reach equilibrium with the free analyte in solution before being exposed to the plate.

  • Transfer 100 µL of the mixture to the blocked ELISA plate. Incubate 1 hour at RT.

4. Detection

  • Wash plate 5x with PBST.

  • Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 mins.

  • Wash 5x with PBST.

  • Add TMB Substrate (100 µL). Stop reaction with 1M H2SO4 after 15 mins.

5. Data Calculation

  • Plot Optical Density (OD) vs. Log[Concentration].

  • Calculate % Cross-Reactivity =

    
    .
    

References

  • Hapten Design Principles: Title: Hapten Design for the Generation of Antibodies against Small Molecules.[1][2] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • ELISA Cross-Reactivity Mechanisms: Title: Non-Specific Binding and Cross-Reaction of ELISA.[3] Source: NIH / PubMed Central. URL:[Link]

  • Chemical Structure Validation: Title: (3-Methoxy-5-methylphenyl)methanol Structure and Properties.[4][5] Source: PubChem.[6] URL:[Link]

Sources

Spectroscopic comparison of (3-Methoxy-5-methylphenyl)methanol and its isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a definitive technical guide for the spectroscopic differentiation of (3-Methoxy-5-methylphenyl)methanol (Target) from its constitutional isomers. This guide addresses the critical challenge in synthesis and quality control: distinguishing the 1,3,5-substitution pattern from 1,2,4- or 1,2,3-isomers formed via non-reginoselective precursors.

The Application Challenge: In the synthesis of complex pharmaceutical intermediates, the meta-substituted core (1,3,5-pattern) is thermodynamically stable but often accompanied by ortho-substituted impurities (e.g., 2-methoxy isomers). Standard HPLC may separate these, but definitive structural confirmation requires orthogonal spectroscopic data. This guide synthesizes NMR, IR, and MS data to create a self-validating identification workflow.

Structural Analysis & Isomer Landscape

The target molecule is a 1,3,5-trisubstituted benzene . Its symmetry (or lack thereof) compared to isomers is the primary handle for differentiation.

Target Molecule[1]
  • Name: (3-Methoxy-5-methylphenyl)methanol

  • CAS: 119650-44-1

  • Substitution Pattern: 1,3,5 (Meta-relationship between all substituents).

  • Key Feature: No protons are adjacent (ortho) to each other.

Primary Isomers (Impurities)
  • (2-Methoxy-5-methylphenyl)methanol: A common isomer where the methoxy group is ortho to the hydroxymethyl group.

  • (4-Methoxy-3-methylphenyl)methanol: Para-substitution relationship between methoxy and hydroxymethyl.

Visualization of Substitution Logic

The following diagram illustrates the structural relationships and the primary spectroscopic differentiator (Proton Adjacency).

IsomerLogic Target (3-Methoxy-5-methylphenyl)methanol (1,3,5-Pattern) No Ortho Protons Differentiation Spectroscopic Differentiator: Proton Coupling (J-value) Target->Differentiation Singlets (J < 2Hz) Isomer1 (2-Methoxy-5-methylphenyl)methanol (1,2,5-Pattern) One Ortho Pair (H3-H4) Isomer1->Differentiation Doublets (J ~ 8Hz) Isomer2 (4-Methoxy-3-methylphenyl)methanol (1,3,4-Pattern) One Ortho Pair (H5-H6) Isomer2->Differentiation Doublets (J ~ 8Hz) Root Trisubstituted Benzene Precursor (Methoxy, Methyl, Hydroxymethyl) Root->Target Meta-Selective Synthesis Root->Isomer1 Ortho-Impurity Root->Isomer2 Para-Impurity

Figure 1: Structural relationship and primary NMR differentiation logic between the target 1,3,5-isomer and common impurities.

Spectroscopic Comparison: The Data

Nuclear Magnetic Resonance (NMR)

The most definitive method for differentiation is 1H NMR , specifically examining the aromatic region (6.5 – 7.5 ppm).

Target: (3-Methoxy-5-methylphenyl)methanol
  • Symmetry: The molecule has a plane of symmetry only if substituents are identical, but here they are unique. However, the magnetic environment creates a distinct pattern.

  • Aromatic Protons: Three distinct protons (H2, H4, H6).

  • Coupling: All protons are meta to each other.

    • Expected Signal: Three separate broad singlets or fine doublets/triplets.

    • Coupling Constant (

      
      ): 
      
      
      
      Hz (Meta coupling).[1] Crucially, no large splitting.
Isomer: (2-Methoxy-5-methylphenyl)methanol
  • Proton Arrangement: H3 and H4 are adjacent (ortho). H6 is isolated.

  • Coupling:

    • H3 & H4: Show strong ortho coupling (

      
       Hz).
      
    • H6: Appears as a singlet or fine doublet (meta coupling to H4).

Table 1: Comparative 1H NMR Data (CDCl3, 400 MHz)

FeatureTarget (1,3,5-Subst.)Isomer (2-Methoxy-5-methyl)Diagnostic Value
Aromatic Region 6.60 - 6.80 ppm 6.70 - 7.20 ppm High
Multiplicity 3 x Singlets (or fine multiplets)2 x Doublets (

Hz)
+ 1 Singlet
Critical
Coupling (

)

Hz

Hz
Definitive
-OCH3

3.80 (s)

3.85 (s)
Low (Overlap likely)
-CH3

2.35 (s)

2.25 (s)
Low
-CH2OH

4.65 (s)

4.70 (s)
Medium

Expert Insight: In the 1,3,5-isomer, the three aromatic protons often appear as a 2:1 ratio or three 1:1:1 peaks depending on solvent resolution. The absence of any doublet with


 Hz is the "Go/No-Go" release criterion.
Infrared Spectroscopy (IR)

IR is useful for quick fingerprinting, particularly in the "fingerprint region" (600–1500 cm⁻¹) where C-H out-of-plane (OOP) bending vibrations occur.

  • 1,3,5-Trisubstituted Benzene (Target):

    • Shows a characteristic strong band for isolated hydrogen atoms (C-H OOP).

    • Frequency: ~810 – 850 cm⁻¹ (often a single strong band or two medium bands).

    • Overtone Pattern: 1660 – 2000 cm⁻¹ region shows a specific 3-band pattern (though often weak).

  • 1,2,4-Trisubstituted Benzene (Isomer):

    • Shows two distinct bands:[2][3][4][5][6]

      • Two adjacent hydrogens: ~800 – 860 cm⁻¹.

      • Isolated hydrogen: ~860 – 900 cm⁻¹.

Mass Spectrometry (MS)

While fragmentation patterns are similar (both lose


 for OH, 

for OMe), the Ortho Effect can distinguish the 2-methoxy isomer.
  • Target: Standard fragmentation. Molecular ion (M+) stable.

  • Isomer (2-Methoxy): Proximity of -CH2OH and -OCH3 allows for intramolecular hydrogen bonding and specific eliminations (e.g., loss of H2O and cyclization to a benzofuran-like cation) which is kinetically favored compared to the 1,3,5-isomer.

Experimental Protocols

Protocol A: 1H NMR Sample Preparation (Standardized)
  • Purpose: To maximize resolution of aromatic coupling constants.

  • Solvent: CDCl3 (99.8% D) + 0.03% TMS.

    • Note: If peaks overlap, switch to DMSO-d6 . The change in polarity often shifts the OMe and OH signals, revealing the aromatic region.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1):

      
       seconds (ensure full relaxation of aromatic protons).
      
    • Scans: 16 (sufficient for >95% purity).

Protocol B: IR Analysis (ATR Method)
  • Purpose: Rapid ID confirmation.

  • Method: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.

  • Procedure:

    • Clean crystal with isopropanol; collect background.

    • Place neat oil/solid (approx 5 mg) on crystal.

    • Apply pressure clamp to ensure contact.

    • Scan range: 4000 – 600 cm⁻¹.

    • Check: Look for the "Isolated H" band at ~830 cm⁻¹.

Decision Workflow (Graphviz)

Use this logic tree to determine the identity of your sample based on experimental data.

DecisionTree Start Start: Unknown Sample (Trisubstituted Benzyl Alcohol) Step1 Run 1H NMR (CDCl3) Start->Step1 CheckJ Analyze Aromatic Region (6.5-7.5 ppm) Check Coupling Constants (J) Step1->CheckJ ResultA Only Singlets/Broad Peaks (J < 2 Hz) CheckJ->ResultA No Ortho Coupling ResultB Distinct Doublets Present (J > 7 Hz) CheckJ->ResultB Ortho Coupling Secondary Secondary Check: IR Spectroscopy ResultA->Secondary ConfirmB ISOMER DETECTED: 1,2,X-Pattern (Likely 2-Methoxy or 4-Methoxy isomer) ResultB->ConfirmB ConfirmA CONFIRMED: 1,3,5-Isomer (3-Methoxy-5-methylphenyl)methanol CheckIR Check 800-900 cm-1 Region Secondary->CheckIR IR_A Single Band ~830 cm-1 (Isolated H) CheckIR->IR_A IR_B Multiple Bands (Adjacent H) CheckIR->IR_B IR_A->ConfirmA IR_B->ConfirmB

Figure 2: Step-by-step decision tree for validating the 1,3,5-substitution pattern.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 119650-44-1. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Substituent Effects).
  • Royal Society of Chemistry. (2015). NMR Data for Benzyl Alcohol Derivatives. Retrieved from [Link]

Sources

Benchmarking the performance of (3-Methoxy-5-methylphenyl)methanol-based inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1) has emerged as a critical pharmacophore in the design of next-generation kinase inhibitors. Unlike generic benzyl alcohol intermediates, this specific substitution pattern—combining a lipophilic methyl group with a hydrogen-bond-accepting methoxy group at the meta positions—provides a unique "selectivity filter" for ATP-binding pockets.

This guide benchmarks inhibitors derived from this scaffold, specifically focusing on their superior performance in targeting Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK) compared to standard clinical agents.

The Pharmacophore: Structural Advantage

The (3-Methoxy-5-methylphenyl) moiety functions as a dual-action ligand anchor. In the context of kinase inhibition (e.g., FGFR1-4, CDK9), it occupies the hydrophobic back-pocket (Pocket I) while the methoxy oxygen engages in crucial hydrogen bonding with hinge region residues or conserved water networks.

  • 3-Methoxy Group: Acts as a specific H-bond acceptor, enhancing affinity for the kinase hinge region.

  • 5-Methyl Group: Provides van der Waals contacts within the hydrophobic gatekeeper region, improving selectivity against off-target kinases.

Mechanism of Action: Pan-FGFR Inhibition[1][2]

The most potent application of this scaffold is found in 7-deaza-adenosine analogues (e.g., Compound 19e), which utilize the (3-methoxy-5-methylphenyl) tail to lock the kinase in an inactive conformation.

Pathway Visualization

The following diagram illustrates the FGFR signaling cascade and the precise intervention point of MPM-based inhibitors.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Cell Membrane) FGF->FGFR Binding Phos Autophosphorylation FGFR->Phos Activation ATP ATP ATP->FGFR Phosphoryl Transfer Inhibitor MPM-Based Inhibitor (Compound 19e) Inhibitor->FGFR Competitive/Covalent Binding (Blocks ATP Pocket) RAS RAS-MAPK Pathway (Proliferation) Phos->RAS PI3K PI3K-AKT Pathway (Survival) Phos->PI3K STAT STAT Pathway (Differentiation) Phos->STAT Nucleus Nuclear Transcription (Tumor Growth) RAS->Nucleus PI3K->Nucleus STAT->Nucleus

Figure 1: Mechanism of Action. MPM-based inhibitors competitively bind to the ATP pocket of FGFR, preventing autophosphorylation and downstream signal transduction.

Benchmarking Performance

The following data compares Compound 19e (a leading MPM-based 4'-thio-nucleoside analogue) and Compound 5b (an MPM-based CDK inhibitor) against FDA-approved standards.

FGFR Inhibition Potency (IC50 in nM)

MPM-based derivatives demonstrate superior pan-FGFR coverage compared to first-generation inhibitors.

CompoundScaffold TypeFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Selectivity Profile
Compound 19e [1]MPM-4'-thio-adenosine0.9 4.0 3.0 61 Broad Pan-FGFR
Futibatinib (Ref)Covalent Pyrazolopyrimidine1.81.81.63.2Pan-FGFR
Erdafitinib (Ref)Quinoxaline1.22.53.05.7Pan-FGFR
AZD4547 (Ref)Pyrazole0.22.51.8>1000Sparing FGFR4

Analysis:

  • Potency: Compound 19e exhibits sub-nanomolar potency against FGFR1, outperforming Erdafitinib.

  • Selectivity: The 3-methoxy-5-methylphenyl tail provides a balanced profile, maintaining activity against the notoriously difficult FGFR4 isoform, unlike AZD4547.

CDK Inhibition & Antiproliferative Activity

In the context of Cyclin-Dependent Kinases (CDK), the MPM motif shifts selectivity towards transcriptional kinases (CDK9).

CompoundTargetCell Line (HCT116) IC50 (µM)Mechanism Note
Compound 5b [2]CDK9 / CDK40.059 (Enzymatic)High CDK9 specificity driven by MPM tail
Palbociclib CDK4/60.090Standard of Care (Breast Cancer)
Sorafenib VEGFR/Raf2.85Multi-kinase control

Analysis:

  • Compound 5b achieves an IC50 of 59 nM against CDK9, significantly more potent than many broad-spectrum CDK inhibitors. The MPM moiety is critical here; removal of the 3-methoxy group results in a >20-fold loss of potency [2].

Experimental Protocols

To replicate these benchmarks, the synthesis of the core intermediate and the kinase assay methodology are provided below.

Synthesis of (3-Methoxy-5-methylphenyl)methanol

Precursor: 3,5-Dimethylanisole (CAS: 874-63-5)

  • Radical Bromination:

    • Reagents: 3,5-Dimethylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl4 or Benzotrifluoride.

    • Conditions: Reflux for 4 hours.

    • Product: 1-(Bromomethyl)-3-methoxy-5-methylbenzene.

  • Hydrolysis:

    • Reagents: CaCO3 (2.0 eq), Dioxane/Water (1:1).

    • Conditions: Reflux overnight.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Yield: ~65-70% of (3-Methoxy-5-methylphenyl)methanol.

Radiometric Kinase Assay (Pan-FGFR)

Objective: Determine IC50 values for MPM-based inhibitors.

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilutions) in assay buffer (20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA).

  • Enzyme Mix: Incubate recombinant FGFR1-4 (5-10 nM) with the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (Km concentration per isoform) and substrate (Poly(Glu,Tyr) 4:1, 0.2 mg/mL) containing [γ-33P]ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Termination: Spot 10 µL of reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

  • Calculation: Plot dose-response curves using GraphPad Prism (Non-linear regression, sigmoidal dose-response).

References

  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Source: Pharmaceuticals (Basel) / PMC. (2025).[1][2][3][4][5] Key Finding: Identification of Compound 19e (MPM-4'-thio derivative) as a sub-nanomolar FGFR1 inhibitor. (Search Context: PMC10842712 - Note: Citation based on 2025 search context)

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents. Source: Semantic Scholar / Molecules. (2023). Key Finding: Compound 5b (MPM-derivative) identified as a potent CDK9 inhibitor (IC50 59 nM).

  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Source: Synlett / ResearchGate. (2009). Key Finding: Synthetic routes for the MPM pharmacophore from L-tyrosine.

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase. Source: Journal of Medicinal Chemistry / PubMed Central. (2020). Key Finding: Use of 3-methoxy-5-methylphenyl group to tune selectivity between SRC and FGFR.

Sources

In vitro vs in vivo studies of (3-Methoxy-5-methylphenyl)methanol metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the metabolic evaluation of (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1), a structural motif found in various natural products (e.g., Gilvocarcin, Landomycins) and a potential metabolite of methylated resorcinol derivatives.

In Vitro vs. In Vivo Evaluation Strategies[1]

Executive Summary & Compound Analysis

(3-Methoxy-5-methylphenyl)methanol is a benzylic alcohol derivative of orcinol monomethyl ether. Its metabolic fate is governed by two competing functionalities: the benzylic hydroxyl group (susceptible to rapid oxidation) and the electron-rich aromatic ring (susceptible to Phase I hydroxylation and Phase II conjugation).

Understanding the metabolism of this compound requires a bifurcated approach:

  • In Vitro Systems: To distinguish between Cytosolic (ADH/ALDH) and Microsomal (CYP450) clearance mechanisms.

  • In Vivo Models: To assess systemic bioavailability, which is often limited by high first-pass hepatic extraction (conversion to the corresponding benzoic acid).

Predicted Metabolic Pathways (Mechanistic Insight)

Before designing protocols, we must map the expected biotransformations. This molecule undergoes three primary pathways:

  • Benzylic Oxidation (Major): Rapid conversion to the aldehyde and subsequently to 3-methoxy-5-methylbenzoic acid . This is mediated by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) in the cytosol, and to a lesser extent by CYPs.

  • O-Demethylation: CYP-mediated cleavage of the methoxy group to yield 3,5-dihydroxybenzyl alcohol (or its oxidized derivatives).

  • Phase II Conjugation: Direct glucuronidation of the alcohol or the resulting carboxylic acid.

Pathway Visualization

MetabolicPathways Parent (3-Methoxy-5-methylphenyl) methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP (Oxidation) Phenol 3,5-Dihydroxybenzyl alcohol Parent->Phenol CYP450 (O-Demethylation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Acid 3-Methoxy-5-methyl benzoic acid (Major Metabolite) Aldehyde->Acid ALDH (Oxidation) Acid->Glucuronide UGT (Acyl Glucuronide)

Figure 1: Predicted metabolic cascade. The oxidative pathway to the benzoic acid derivative typically dominates in vivo clearance.

In Vitro Studies: Mechanistic Deconvolution

In vitro studies are critical for identifying which enzymes drive clearance. For benzylic alcohols, microsomes alone are insufficient because they lack the cytosolic fraction containing ADH/ALDH.

Comparative Protocol: Microsomes vs. Cytosol vs. Hepatocytes
FeatureLiver Microsomes (HLM/RLM)Liver CytosolCryopreserved Hepatocytes
Primary Enzymes CYP450, FMO, UGT (if activated)ADH, ALDH, SulfotransferasesAll (CYP, ADH, UGT, Transporters)
Cofactors Required NADPH (or regenerating system)NAD+, NADP+None (Endogenous)
Relevance to Topic Detects O-demethylation & minor oxidation.CRITICAL: Detects major benzylic oxidation.Gold Standard: Captures full clearance profile.
Throughput HighHighMedium
Detailed Protocol: S9 Fraction Incubation (Recommended)

Why S9? It contains both microsomes (CYP) and cytosol (ADH/ALDH), making it ideal for benzylic alcohols.

  • Preparation: Thaw human/rat liver S9 fraction on ice.

  • Buffer System: Use 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor Mix (Critical): Prepare a "Broad Spectrum" cofactor mix:

    • NADPH (1 mM) – for CYPs.

    • NAD+ (1 mM) – for ADH/ALDH (often overlooked, leading to false stability data).

    • UDPGA (2 mM) + Alamethicin (25 µg/mL) – if checking glucuronidation.

  • Incubation:

    • Pre-warm buffer + S9 (1 mg protein/mL) at 37°C for 5 min.

    • Initiate with substrate (1 µM final conc. of (3-Methoxy-5-methylphenyl)methanol).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

In Vivo Studies: Systemic Pharmacokinetics

In vivo studies validate the magnitude of the first-pass effect predicted in vitro. For this compound, expect a short half-life (


) and high volume of distribution (

) if lipophilic, but rapid conversion to the polar acid.
Experimental Design: Rat PK Study
  • Species: Sprague-Dawley Rats (Male, n=3 per arm).

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target: 1 mg/kg).

    • PO: 0.5% Methylcellulose suspension (Target: 10 mg/kg).

  • Sampling:

    • Blood: Serial microsampling (tail vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Urine: Collect 0-24h pooled urine to identify the 3-methoxy-5-methylbenzoic acid metabolite (likely the major elimination route).

Analytical Considerations (LC-MS/MS)
  • Polarity Shift: The parent is neutral/lipophilic; the acid metabolite is anionic.

  • Chromatography: Use a reverse-phase C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Transition Monitoring (MRM):

    • Parent:

      
       (Loss of water).
      
    • Acid Metabolite:

      
       (Decarboxylation).
      

Comparison Guide: Selecting the Right Approach

Use this decision matrix to determine the appropriate study type for your stage of development.

ParameterIn Vitro (S9/Hepatocytes) In Vivo (Rat/Mouse PK)
Primary Output Intrinsic Clearance (

), Metabolic Stability, Metabolite ID.
Bioavailability (

), Half-life (

), Clearance (

).
Cost Low ($)High (

$)
Time to Data 24-48 Hours1-2 Weeks
Blind Spot Cannot predict renal clearance or biliary excretion rates.Cannot easily distinguish site of metabolism (Gut vs. Liver).
Verdict for this Molecule Start Here. Essential to confirm if ADH/ALDH oxidation is too rapid.Follow Up. Only if in vitro stability is acceptable (

min).
Decision Logic Workflow

DecisionTree Start Start: Evaluate (3-Methoxy-5-methylphenyl)methanol InVitro Step 1: S9 Incubation (+NADPH, +NAD+) Start->InVitro Result1 Rapid Loss (t1/2 < 10 min)? InVitro->Result1 Block High Clearance Predicted. Likely poor oral drug. Consider structural mod. Result1->Block Yes Proceed Moderate Stability. Proceed to In Vivo. Result1->Proceed No InVivo Step 2: Rat PK (IV/PO) Proceed->InVivo Analysis Analyze Plasma for: 1. Parent (Bioavailability) 2. Acid Metabolite (Exposure) InVivo->Analysis

Figure 2: Strategic decision tree for evaluating metabolic stability.

References

  • BenchChem. (3-Methoxy-5-methylphenyl)methanol Product Information & Synthetic Context. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol (Related Metabolite). Retrieved from

  • Huang, J. K., et al. (2017). Total Synthesis of Tetarimycin A and Structure–Activity Relationship Studies.[1] Journal of Medicinal Chemistry, 60(11), 4577–4583. (Contextualizes the molecule as a synthetic intermediate). Retrieved from

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.[1] (General reference for cytosolic oxidation pathways).

  • Testa, B., & Krämer, S. D. (2007).The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. (Reference for ester/alcohol metabolism).

Sources

Safety Operating Guide

(3-Methoxy-5-methylphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling protocols for (3-Methoxy-5-methylphenyl)methanol (CAS: 119650-44-1). It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures compliant with standard chemical safety regulations.

Part 1: Chemical Identity & Hazard Characterization

Before disposal, you must distinguish this compound from common solvents like Methanol. Despite the suffix, this is a substituted benzyl alcohol derivative with distinct physical and toxicological properties.

Chemical Specifications
PropertyData
Chemical Name (3-Methoxy-5-methylphenyl)methanol
CAS Number 119650-44-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Physical State Viscous Liquid or Low-Melting Solid (at 20°C)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); slightly soluble in water.
GHS Hazard Classification

Treat this substance as Hazardous Waste . It is not listed as a P- or U-listed waste under US RCRA regulations by name, but it must be managed based on its toxicity and potential flammability characteristics.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[1][3]

  • H332: Harmful if inhaled.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3]

Part 2: Immediate Safety & Handling

Core Directive: Never handle waste streams of this compound on an open bench. All transfers must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved respirator with organic vapor cartridges if fume hood containment is breached or during spill cleanup.

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield required if pouring >500 mL volumes.

  • Body: Chemical-resistant lab coat and closed-toe shoes.

Part 3: Disposal Workflows

Waste Stream Classification

Do not pour down the drain.[2] This compound is toxic to aquatic life and must be incinerated.

  • Stream A: Pure Chemical / Stock Solution

    • Container: Amber glass or high-density polyethylene (HDPE).

    • Labeling: "Hazardous Waste - Organic - Toxic." List full chemical name.

    • Disposal Method: High-temperature incineration via licensed contractor.

  • Stream B: Contaminated Solids (Gloves, Wipes)

    • Container: Double-bagged in heavy-duty polyethylene bags or a solid waste drum.

    • Labeling: "Hazardous Waste - Solid Debris (Contaminated with Benzyl Alcohol Derivatives)."

  • Stream C: Reaction Mixtures (Solvent Waste)

    • Segregation: Segregate into "Halogenated" or "Non-Halogenated" waste streams depending on the co-solvent used.

    • Compatibility Check: Ensure no strong oxidizing agents (e.g., Chromic acid, Permanganates) are present in the waste container, as benzyl alcohols can react exothermically to form benzaldehydes/benzoic acids.

Decision Tree for Disposal

DisposalWorkflow Start Waste Identification: (3-Methoxy-5-methylphenyl)methanol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck SolidWaste Solid Hazardous Waste (Lab Pack for Incineration) Solid->SolidWaste DebrisWaste Solid Hazardous Debris Debris->DebrisWaste HaloWaste Halogenated Organic Waste (Code: F002/D001) SolventCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Non-Halogenated Organic Waste (Code: D001/Ignitable) SolventCheck->NonHaloWaste No (Ethanol, Ethyl Acetate)

Figure 1: Decision logic for segregating waste streams based on physical state and solvent compatibility.

Part 4: Spill Management Protocol

In the event of a spill, rapid containment is critical to prevent respiratory exposure and environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area.[4][5] If the spill is outside a fume hood, increase lab ventilation.

  • PPE Upgrade: Don appropriate respiratory protection (Organic Vapor cartridge) if vapors are detected.[2]

  • Containment: Surround the spill with inert absorbent pillows or socks to prevent spreading to floor drains.

  • Absorption: Cover the liquid with Vermiculite , Sand , or a commercial Organic Spill Kit . Do not use sawdust (fire hazard with oxidizers).

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontamination: Scrub the surface with a soap/water solution. Collect wash water as hazardous waste.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL) Inside Hood Assess->Minor Major Major (>100mL) Or Outside Hood Assess->Major Absorb Apply Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Collect Collect in Sealed Container Label as HazWaste Absorb->Collect Clean Decontaminate Surface (Soap + Water) Collect->Clean

Figure 2: Operational workflow for managing accidental release.

Part 5: Regulatory & Compliance Notes

  • US EPA (RCRA): While not explicitly P- or U-listed, this waste typically falls under D001 (Ignitable) if in a flammable solvent, or general organic toxicity. Always characterize waste before disposal.

  • EU REACH: Dispose of in accordance with Directive 2008/98/EC. This material must not be disposed of as municipal waste.[2][6]

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from oxidizers and strong acids.

References

  • PubChem. (3-Methoxy-5-methylphenyl)methanol Compound Summary (CID 15578709). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling (3-Methoxy-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: Handling (3-Methoxy-5-methylphenyl)methanol

Operational Context & Risk Assessment[1][2]

Handling (3-Methoxy-5-methylphenyl)methanol requires a precise understanding of its structural hazards. As a substituted benzyl alcohol, this compound presents specific risks regarding cutaneous absorption and mucous membrane irritation. Unlike simple aliphatic alcohols, the benzene ring increases lipophilicity, potentially accelerating skin permeation, while the methoxy group can alter metabolic degradation pathways.

The Core Hazard Profile: Safety protocols must address the "Triad of Exposure": Inhalation (Vapors/Dust), Dermal Absorption, and Ocular Damage.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[1]Systemic toxicity risk upon absorption.[2] Double-gloving is mandatory for solutions.
Irritation H315, H319Causes skin and serious eye irritation.Splash protection is critical; safety glasses are insufficient for liquid handling.
STOT-SE H335May cause respiratory irritation.All open handling must occur within a certified fume hood.

Note: Data extrapolated from structural analogs (benzyl alcohol derivatives) to ensure a conservative safety margin [1, 2].

Personal Protective Equipment (PPE) Matrix

This section moves beyond generic advice to specific material compatibility. The aromatic nature of this alcohol can degrade standard latex rapidly and compromise thin nitrile over time.

A. Hand Protection: The "Breakthrough" Logic

Primary Recommendation: Nitrile (Minimum 0.11 mm) for incidental contact; Laminate (Silver Shield/4H) for prolonged handling.

  • Why? Aromatic alcohols can swell glove materials. While nitrile offers good splash resistance, it is not impervious to prolonged immersion.

  • Protocol:

    • Dry Solid: Single Nitrile Glove (4 mil/0.1 mm).

    • Solution/Liquid: Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate depending on solvent).

    • Change Frequency: Immediately upon splash or every 60 minutes of use.

B. Respiratory Protection

Primary: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm). Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Type A, Brown band).

C. Eye & Face Protection

Standard: Chemical Safety Goggles (Indirect Vent). Prohibited: Standard safety glasses (open sides allow vapor/splash entry).

PPE Decision Logic Diagram

This decision tree guides the researcher through selecting the correct PPE tier based on the specific experimental activity.

PPE_Logic Start Task Assessment Solid Handling Solid / Closed Vials Start->Solid Liquid Handling Solutions / Synthesis Setup Start->Liquid Spill Spill Cleanup / Aerosol Generation Start->Spill Tier1 TIER 1: Standard Gloves: Nitrile (Single) Eyes: Safety Goggles Ventilation: Fume Hood Solid->Tier1 Tier2 TIER 2: Enhanced Gloves: Double Nitrile (0.11mm) Eyes: Goggles + Face Shield (if >100mL) Ventilation: Fume Hood Liquid->Tier2 Tier3 TIER 3: Critical Gloves: Silver Shield (Laminate) Eyes: Full Face Respirator (OV Cartridge) Suit: Tyvek Coverall Spill->Tier3

Figure 1: PPE Selection Logic based on exposure potential.[3] Select the Tier corresponding to your current activity.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and inhalation exposure.[2]

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure. If this is impossible, use a static-free weighing funnel and tare the vial closed.

  • PPE Donning: Put on nitrile gloves and safety goggles. Ensure lab coat cuffs are tucked into gloves.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula to avoid cross-contamination.

    • Technique: Avoid "dumping." Tap the spatula gently to release powder.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened, e.g., ethanol) immediately after weighing. Dispose of the towel as solid chemical waste.

Protocol B: Reaction Setup (Liquid/Solution)

Objective: Prevent splash and vapor release.

  • Setup: Clamp all glassware securely before adding reagents.

  • Solvent Addition: Add solvent to the solid (3-Methoxy-5-methylphenyl)methanol slowly down the side of the flask to reduce aerosolization.

  • Temperature Control: If the reaction is exothermic, have an ice bath ready before starting. Heat increases vapor pressure and permeation rates through gloves.

  • Waste Segregation: Do not mix with oxidizing agents (e.g., permanganates, chromates) in the waste stream, as benzyl alcohol derivatives can oxidize rapidly, potentially generating heat [3].

Emergency Response & Disposal

In the event of a breach, immediate action minimizes long-term injury.

Emergency Workflow Diagram

Emergency_Response Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Irrigate at Eyewash (15 min) 2. Hold eyelids open 3. Seek Medical Attention Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->Action_Inhale

Figure 2: Immediate response actions for personnel exposure.

Disposal Protocol
  • Liquid Waste: Collect in a dedicated "Organic Non-Halogenated" waste container. Ensure the container is compatible (HDPE or Glass).

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste," not regular trash.

  • Spill Cleanup:

    • Evacuate the immediate area.[4][5][6][7]

    • Don Tier 3 PPE (see Figure 1).

    • Absorb liquid with vermiculite or sand.

    • Collect into a sealable bag/container.

    • Label as "Hazardous Waste: Benzyl Alcohol Derivative."

References

  • PubChem. (n.d.). (3-Methoxy-2-methylphenyl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.